5-Nitrothiazole
Beschreibung
Eigenschaften
IUPAC Name |
5-nitro-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVCJCRUFSIVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337299 | |
| Record name | 5-nitrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14527-46-9 | |
| Record name | 5-nitrothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Nitrothiazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for the formation of 5-nitrothiazoles, a critical scaffold in medicinal chemistry. The information presented is intended to equip researchers and professionals in drug development with a thorough understanding of the available synthetic strategies, enabling the informed design and execution of synthetic routes to novel 5-nitrothiazole-containing compounds.
Direct Nitration of Thiazole Derivatives
The direct introduction of a nitro group onto the thiazole ring through electrophilic aromatic substitution is a fundamental and widely employed method for the synthesis of 5-nitrothiazoles. The most common substrate for this reaction is 2-aminothiazole, owing to the activating effect of the amino group.
Synthesis of 2-Amino-5-nitrothiazole by Direct Nitration
The direct nitration of 2-aminothiazole is a well-established method for the preparation of 2-amino-5-nitrothiazole. This process typically involves the use of a mixed acid system, comprising concentrated nitric acid and sulfuric acid, at low temperatures.[1][2] The reaction proceeds through the formation of a 2-nitramino-thiazole intermediate, which subsequently undergoes a rearrangement to yield the final 5-nitro product.[3]
Mechanism:
The reaction mechanism involves two key stages:
-
Formation of the Nitronium Ion and N-Nitration: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The amino group of 2-aminothiazole then attacks the nitronium ion, resulting in the formation of 2-nitraminothiazole.
-
Rearrangement to C-Nitration: The 2-nitramino-thiazole intermediate undergoes an acid-catalyzed rearrangement. While the precise mechanism of this rearrangement is complex, it is proposed to proceed via an intermolecular pathway, leading to the migration of the nitro group from the nitrogen atom to the electron-rich C5 position of the thiazole ring. Lower reaction temperatures tend to favor the formation of the nitramine intermediate, while higher temperatures promote the rearrangement to the 5-nitro compound.[4]
Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole [5]
-
Materials: 2-aminothiazole, concentrated sulfuric acid, 90-95% nitric acid, absolute ethanol, crushed ice.
-
Procedure:
-
A solution of 10 g of 2-aminothiazole in 7 ml of concentrated sulfuric acid is added to a mixture of 14 ml of 90-95% nitric acid and 7 ml of concentrated sulfuric acid with stirring at a temperature of 0-5 °C.
-
The reaction mixture is stirred for two hours at this temperature range.
-
To isolate the intermediate 2-nitramino-5-nitrothiazole, the excess nitric acid is decomposed by the careful addition of absolute ethanol until gas evolution ceases. Caution: This step must be performed with extreme care as the reaction can be highly exothermic.
-
The mixture is then poured onto crushed ice, leading to the precipitation of 2-nitramino-5-nitrothiazole.
-
To obtain 2-amino-5-nitrothiazole, the reaction mixture from step 2 is carefully heated, which induces the rearrangement of the nitramino intermediate. The mixture is then poured onto ice, and the precipitated 2-amino-5-nitrothiazole is collected by filtration, washed with water, and dried.
-
Quantitative Data:
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| 2-Aminothiazole | HNO₃/H₂SO₄ | 0-10 | - | 2-Amino-5-nitrothiazole | - | [1][2] |
| 2-Amino-4-methylthiazole | HNO₃/H₂SO₄ | -5 | 15 min | 4-Methyl-2-nitraminothiazole | 56 | [4] |
| 2-Amino-4-methylthiazole | HNO₃/H₂SO₄ | -5 | 15 min | 2-Amino-4-methyl-5-nitrothiazole | 40 | [4] |
Logical Relationship Diagram: Direct Nitration of 2-Aminothiazole
Caption: Mechanism of 2-Aminothiazole Nitration.
Halogenation-Based Synthesis of 2-Amino-5-nitrothiazole
To circumvent the potentially hazardous conditions associated with direct nitration, alternative synthetic routes have been developed. One notable example is a process that involves the halogenation of an N,N-dialkyl-2-nitroetheneamine followed by cyclization with thiourea.[3]
Mechanism:
This pathway proceeds through the following key steps:
-
Halogenation: An N,N-dialkyl-2-nitroetheneamine is treated with a halogenating agent, such as bromine, to form a dihalo intermediate.
-
Cyclization with Thiourea: The resulting halogenated intermediate reacts with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking one of the electrophilic carbons of the dihalo intermediate, initiating the formation of the thiazole ring.
-
Hydrolysis: The final step involves the hydrolysis of the resulting intermediate to yield 2-amino-5-nitrothiazole.
Experimental Protocol: Synthesis of 2-Amino-5-nitrothiazole via Halogenation [6]
-
Materials: N,N-dimethyl-2-nitroetheneamine, acetic acid, bromine, thiourea, water, 29% ammonium hydroxide.
-
Procedure:
-
To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17 °C, add 4.8 g of bromine at a rate that maintains the reaction temperature below 25 °C. An orange solid will form.
-
After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction mixture will exotherm to approximately 32 °C, and a yellow solid will form.
-
Stir the mixture for 1 hour and then dilute with 25 ml of water.
-
Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid at rates that maintain the pH between 4 and 5 and the temperature below 30 °C.
-
After the addition is complete, adjust the pH to 7 with 29% ammonium hydroxide.
-
Filter the product, wash with water, and dry to yield 2-amino-5-nitrothiazole.
-
Quantitative Data:
| Starting Material | Halogenating Agent | Solvent | Product | Yield (%) | Reference |
| N,N-dimethyl-2-nitroetheneamine | Bromine | Acetic Acid | 2-Amino-5-nitrothiazole | 62 | [6] |
| N,N-dimethyl-2-nitroetheneamine | Bromine | Ethanol | 2-Amino-5-nitrothiazole | 82.8 (from intermediate salt) | [6] |
Workflow Diagram: Halogenation-Based Synthesis
Caption: Halogenation-Based Synthesis Workflow.
Synthesis of 2-Substituted-5-nitrothiazoles via 2-Halo-5-nitrothiazoles
2-Halo-5-nitrothiazoles, such as 2-bromo-5-nitrothiazole and 2-chloro-5-nitrothiazole, are versatile intermediates for the synthesis of a wide range of 2-substituted-5-nitrothiazole derivatives. These reactions proceed via nucleophilic aromatic substitution (SNAAr), where the halogen at the C2 position is displaced by a nucleophile.
Mechanism:
The electron-withdrawing nitro group at the C5 position activates the C2 position towards nucleophilic attack. The mechanism involves the following steps:
-
Nucleophilic Attack: A nucleophile attacks the C2 carbon of the 2-halo-5-nitrothiazole, leading to the formation of a Meisenheimer-like intermediate. The negative charge is delocalized onto the electron-withdrawing nitro group.
-
Loss of the Leaving Group: The halide ion is eliminated from the intermediate, restoring the aromaticity of the thiazole ring and yielding the 2-substituted-5-nitrothiazole product.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Materials: 2-Halo-5-nitrothiazole, nucleophile (e.g., thiol, amine), base (e.g., sodium methoxide, triethylamine), solvent (e.g., methanol, DMF).
-
Procedure:
-
Dissolve the nucleophile in a suitable solvent.
-
If the nucleophile is a thiol or a primary/secondary amine, add a base to deprotonate it and enhance its nucleophilicity.
-
Add the 2-halo-5-nitrothiazole to the solution of the nucleophile.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water to precipitate the product, which is then collected by filtration, washed, and purified by recrystallization or chromatography.
-
Quantitative Data:
| 2-Halo-5-nitrothiazole | Nucleophile | Product | Yield (%) | Reference |
| 2-Bromo-5-nitrothiazole | 2-Amino-4-phenylthiazole | 5,5´-bis(2-amino-4-phenyl thiazole)sulfide | - | [7] |
| 2-Iodo-5-nitrothiazole | Various amines | 2-Amino-5-nitrothiazole derivatives | - | [7] |
Pathway Diagram: Synthesis via 2-Halo-5-nitrothiazoles
Caption: Synthesis via 2-Halo-5-nitrothiazoles.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring.[8][9] While not directly a method for introducing the nitro group, it can be employed to construct this compound derivatives by using appropriately substituted starting materials. The general reaction involves the condensation of an α-halocarbonyl compound with a thioamide.
Mechanism:
The Hantzsch synthesis proceeds through a sequence of reactions:
-
Nucleophilic Substitution: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide ion.
-
Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.
To synthesize a this compound using this method, one would need to start with an α-halocarbonyl compound bearing a nitro group at the α-position.
Experimental Protocol: General Hantzsch Thiazole Synthesis [10]
-
Materials: α-haloketone, thioamide (e.g., thiourea), solvent (e.g., methanol).
-
Procedure:
-
Combine the α-haloketone and the thioamide in a suitable solvent.
-
Heat the mixture with stirring for a specified period.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction contents into a basic solution (e.g., 5% Na₂CO₃) to neutralize any acid formed and precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Quantitative Data:
| α-Haloketone | Thioamide | Product | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | High | [10] |
| Substituted α-bromoketones | Thiourea | Substituted 2-aminothiazoles | 79-90 | [11] |
Mechanism Diagram: Hantzsch Thiazole Synthesis
Caption: Hantzsch Thiazole Synthesis Mechanism.
Derivatization of 2-Amino-5-nitrothiazole
2-Amino-5-nitrothiazole is a valuable starting material for the synthesis of more complex molecules with potential biological activity. The amino group at the C2 position can be readily derivatized through various reactions.
Example: Synthesis of Semicarbazones
One example is the synthesis of semicarbazone derivatives, which have been investigated as potential inhibitors of monoamine oxidase and cholinesterase.[12]
Experimental Protocol: Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide [12]
-
Step 1: Synthesis of 1-(5-nitrothiazol-2-yl)urea
-
Dissolve 2-amino-5-nitrothiazole (0.030 mol) in glacial acetic acid (30 ml) with continuous stirring.
-
Add a warm solution of sodium cyanate (0.031 mol) in water (60 ml) with vigorous stirring.
-
Stir the mixture for 5 hours and then let it stand overnight.
-
Collect the resulting solid by filtration, wash with ice-cold water, and dry. Recrystallize from 95% ethanol.
-
-
Step 2: Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide
-
Dissolve the 1-(5-nitrothiazol-2-yl)urea (0.03 mol) in ethanol (30 ml).
-
Add hydrazine hydrate (0.03 mol) and reflux the reaction mixture for about 18 hours.
-
Evaporate the solvent and recrystallize the resulting residue from 95% ethanol.
-
Quantitative Data:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1-(5-nitrothiazol-2-yl)urea | Hydrazine hydrate | 4-(5-nitrothiazol-2-yl)semicarbazide | - | [12] |
| 4-(5-nitrothiazol-2-yl)semicarbazide | Various aldehydes/ketones | Semicarbazone derivatives | - | [12] |
Workflow Diagram: Derivatization of 2-Amino-5-nitrothiazole
Caption: Derivatization of 2-Amino-5-nitrothiazole.
References
- 1. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 7. jocpr.com [jocpr.com]
- 8. synarchive.com [synarchive.com]
- 9. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Nitrothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-nitrothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents with broad-spectrum activity against parasites, bacteria, and even some viruses.[1] Derivatives such as Nitazoxanide and 2-amino-5-nitrothiazole have demonstrated significant clinical and research value.[1][2] Understanding the fundamental physicochemical properties of this class of compounds is critical for the rational design of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This guide provides a detailed overview of these properties, along with standardized experimental protocols and relevant biological mechanisms.
Core Physicochemical Properties
The physicochemical characteristics of a drug molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound derivatives, properties such as solubility and lipophilicity are key determinants of bioavailability and formulation strategies. The most extensively studied derivative is 2-amino-5-nitrothiazole (ANT), which often serves as a primary intermediate.[3] It typically appears as a greenish-yellow to orange-yellow fluffy powder with a slightly bitter taste.[2][3][4]
A summary of key quantitative data for this compound and its 2-amino derivative is presented below.
Table 1: Physicochemical Properties of Key this compound Compounds
| Property | This compound | 2-Amino-5-nitrothiazole (ANT) | Data Source(s) |
|---|---|---|---|
| Molecular Formula | C₃H₂N₂O₂S | C₃H₃N₃O₂S | [2][5] |
| Molecular Weight | 130.13 g/mol | 145.14 g/mol | [2][5] |
| Melting Point | Not Available | 195-200 °C (decomposes) | [6] |
| logP (XLogP3) | 1.1 | 0.83 | [2][5][7] |
| Water Solubility | Not Available | Very sparingly soluble (<0.1 g/100 mL at 20°C) | [2][4] |
| Ethanol (95%) Solubility | Not Available | Soluble (1g / 150g at 20°C) | [3] |
| Diethyl Ether Solubility | Not Available | Soluble (1g / 250g at 20°C) | [3] |
| Chloroform Solubility | Not Available | Almost insoluble | [3] |
| UV-Vis λmax | Not Available | 386 nm (in 0.0005% water) |[2][4] |
Spectroscopic Characteristics
Structural elucidation and confirmation of this compound derivatives rely heavily on spectroscopic techniques. The presence of the thiazole ring, the nitro group, and other substituents gives rise to characteristic spectral fingerprints.
Infrared (IR) Spectroscopy The IR spectra of this compound compounds are dominated by the strong vibrational modes of the nitro (NO₂) group. These bands are crucial for confirming the successful nitration of the thiazole ring.
Table 2: Predicted Key IR Absorption Bands for this compound Derivatives
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| ~3100 | Aromatic C-H Stretch | Medium |
| 1550 - 1500 | Asymmetric NO₂ Stretch | Strong |
| 1390 - 1330 | Symmetric NO₂ Stretch | Strong |
Data based on predictions for structurally similar compounds.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise molecular structure, including the position of substituents on the thiazole ring. While spectra vary significantly with substitution, predicted data for a model compound, 5-methyl-4-nitrothiazole, are provided for reference.
Table 3: Predicted ¹H NMR Spectral Data for 5-methyl-4-nitrothiazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.5 - 9.0 | Singlet | 1H | H-2 (thiazole ring proton) |
| ~2.6 - 2.8 | Singlet | 3H | -CH₃ (methyl protons) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.[8]
Table 4: Predicted ¹³C NMR Spectral Data for 5-methyl-4-nitrothiazole
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~150 - 155 | C-2 |
| ~145 - 150 | C-4 (carbon with nitro group) |
| ~130 - 135 | C-5 (carbon with methyl group) |
| ~15 - 20 | -CH₃ (methyl carbon) |
Solvent: CDCl₃.[8]
For more complex derivatives, such as Mannich bases, the ¹³C NMR signals for piperidinyl ring carbons typically appear around 20–40 ppm, while the sp³ carbon of the thiazolidinone ring is found near 50 ppm.[9]
Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and elemental composition (via HRMS) of synthesized derivatives. The fragmentation patterns can also provide valuable structural information. For 2-amino-5-nitrothiazole, the top peak in the mass spectrum corresponds to the molecular ion (m/z 145).[2]
Experimental Protocols
Detailed and reproducible methodologies are essential for the synthesis and analysis of this compound derivatives.
Several synthetic routes to 2-amino-5-nitrothiazole have been established.
Method 1: Direct Nitration of 2-Aminothiazole This is a common but potentially hazardous method that involves the rearrangement of a nitramine intermediate.[10]
-
Nitration: Dissolve 2-aminothiazole (1 part) in concentrated sulfuric acid.[11]
-
Add this solution to a stirred mixture of 90-95% nitric acid and concentrated sulfuric acid, maintaining the temperature between 0-5°C.[11]
-
Stir the reaction mixture for approximately 2 hours at this temperature.[11]
-
Work-up: Adjust the pH of the reaction mixture to 8 using a 1M NaOH solution to precipitate the product.[10]
-
Purification: Filter the precipitate, wash thoroughly with water, and purify via column chromatography (e.g., silica gel with petroleum ether:ethyl acetate) to yield 2-amino-5-nitrothiazole.[10]
Method 2: Synthesis via N,N-dimethyl-2-nitroetheneamine (avoids nitration) This alternative process avoids the use of potent nitrating mixtures.[12][13]
-
Bromination: Add bromine to a solution of N,N-dimethyl-2-nitroetheneamine in acetic acid at a temperature below 25°C.[12]
-
Cyclization: After stirring, add thiourea to the resulting slurry. The reaction is exothermic.[12]
-
Neutralization & Precipitation: Stir the mixture for 1 hour, then dilute with water. Simultaneously add the mixture and ammonium hydroxide to acetic acid, maintaining a pH between 4 and 5.[12]
-
Isolation: Adjust the final pH to 7 to precipitate the product. Filter, wash with water, and dry to obtain 2-amino-5-nitrothiazole.[12]
High-Performance Liquid Chromatography (HPLC) HPLC is a standard technique for assessing the purity and quantifying this compound derivatives.
-
Method for 2-Amino-5-nitrothiazole: [7][14]
-
Column: Newcrom R1, a reverse-phase (RP) column with low silanol activity.[14]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[14] For MS compatibility, phosphoric acid should be replaced with formic acid.[14]
-
Detection: UV detection is typically used. For a related aminothiazole, the detection wavelength was 272 nm.[15]
-
Mode: Isocratic elution.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) LC-MS/MS is the preferred method for quantifying derivatives in complex biological matrices (e.g., plasma) due to its high sensitivity and selectivity.[16]
-
General Bioanalytical Method Protocol:
-
Sample Preparation (Protein Precipitation): [15]
-
To a plasma sample, add a precipitation solvent (e.g., acetonitrile).
-
Vortex the sample for ~10 minutes and centrifuge at high speed (~14,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial for injection.
-
-
Chromatography:
-
Mass Spectrometry:
-
Mechanism of Action and Biological Relevance
The biological activity of 5-nitrothiazoles is often linked to the reductive activation of the nitro group, though notable exceptions exist. The flagship drug Nitazoxanide (NTZ) provides a well-studied example of the class's therapeutic action.[18]
Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR) In many anaerobic parasites (e.g., Giardia, Entamoeba) and bacteria, the primary mechanism of action of NTZ is the inhibition of the PFOR enzyme, which is critical for anaerobic energy metabolism.[1][19]
-
After oral administration, NTZ is rapidly hydrolyzed to its active metabolite, tizoxanide (TIZ).[1]
-
TIZ acts as a non-competitive inhibitor of the PFOR enzyme.[20]
-
This inhibition disrupts the electron transfer reaction essential for the parasite's energy metabolism, leading to energy depletion and cell death.[19][20]
Unlike many other nitro-containing drugs, the antimicrobial activity of NTZ is not dependent on the reduction of its nitro group.[18]
Other Mechanisms Beyond PFOR inhibition, this compound derivatives exhibit other mechanisms of action:
-
Antiviral Activity: NTZ has shown broad-spectrum antiviral activity, which is thought to involve the modulation of host immune responses, such as enhancing the interferon pathway.[19][20]
-
Antitubercular Activity: Against Mycobacterium tuberculosis, NTZ disrupts the membrane potential and pH homeostasis of the bacterium.[19]
Conclusion
This compound derivatives represent a versatile and pharmacologically significant class of compounds. Their physicochemical properties, particularly solubility and lipophilicity, are pivotal for their formulation and biological activity. A thorough understanding of their spectroscopic signatures is essential for synthesis and quality control, while established analytical methods like HPLC and LC-MS/MS enable their robust characterization and quantification. The unique mechanisms of action, such as the inhibition of PFOR by nitazoxanide, continue to make this scaffold a promising starting point for the development of new anti-infective agents and other therapeutics.
References
- 1. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 14527-46-9 [smolecule.com]
- 4. 2-Amino-5-nitrothiazole [drugfuture.com]
- 5. This compound | C3H2N2O2S | CID 541661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 7. 2-Amino-5-nitrothiazole | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives | MDPI [mdpi.com]
- 10. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. prepchem.com [prepchem.com]
- 13. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 14. Separation of 2-Amino-5-nitrothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. d-nb.info [d-nb.info]
- 16. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacological efficacy and potential of the use of nitazoxanide, a thiazolide drug with a wide spectrum of action - Rusanovsky - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 20. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
The Dawn of a New Therapeutic Class: An In-depth Technical Guide to the Early Discovery and History of 5-Nitrothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational history of 5-nitrothiazole compounds, tracing their origins from initial synthesis to their emergence as a significant class of therapeutic agents. We will explore the pioneering research that established their potent antiparasitic properties, with a particular focus on their activity against trichomoniasis and schistosomiasis. This document provides a comprehensive overview of the early chemical synthesis, key biological findings, and the researchers who paved the way for the development of drugs that have had a lasting impact on global health.
The Genesis of a Scaffold: Early Synthesis of 5-Nitrothiazoles
The journey of this compound compounds begins with the synthesis of the core chemical scaffold. The most fundamental of these is 2-amino-5-nitrothiazole, which has served as a crucial intermediate in the development of a wide array of derivatives.
One of the earliest and most historically significant methods for the synthesis of 2-amino-5-nitrothiazole involves a multi-step process starting from 2-aminothiazole. This process, while effective, is known to be hazardous, particularly at a commercial scale, due to the risk of explosions during the nitration and rearrangement steps.[1]
A key step in this synthesis is the nitration of 2-aminothiazole, which proceeds through a 2-nitramino-thiazole intermediate. This intermediate then undergoes a molecular rearrangement upon heating to yield the final 2-amino-5-nitrothiazole product.[1][2]
Later, safer and more refined synthetic routes were developed to mitigate the risks associated with the traditional method. These newer processes often avoid the hazardous nitration and rearrangement procedures altogether, providing a more controlled and scalable approach to the production of this vital chemical intermediate.[1][3][4]
Experimental Protocols for Synthesis
Traditional Synthesis of 2-Amino-5-Nitrothiazole via Nitration and Rearrangement
This method, while historically significant, should be approached with extreme caution due to its inherent hazards.
-
Step 1: Formation of 2-Nitramino-thiazole. 2-aminothiazole is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled, low temperature (e.g., 15°C with ice cooling).[2] This reaction leads to the formation of the 2-nitramino-thiazole intermediate.
-
Step 2: Rearrangement to 2-Amino-5-nitrothiazole. The 2-nitramino-thiazole intermediate is then carefully heated. This induces a molecular rearrangement, yielding 2-amino-5-nitrothiazole.[1][2]
-
Step 3: Purification. The crude product is purified through a series of steps including pH adjustment (e.g., with 1M NaOH to pH 8), filtration, and washing with water.[2] Further purification can be achieved by column chromatography using a mobile phase such as petroleum ether: ethyl acetate (5:1).[2]
Safer, Modern Synthesis of 2-Amino-5-Nitrothiazole
This alternative route avoids the hazardous nitration and rearrangement steps.
-
Step 1: Halogenation. A N,N-dialkyl-2-nitroetheneamine is halogenated (chlorinated or brominated) to obtain an intermediate compound.[1][3] For example, N,N-dimethyl-2-nitroetheneamine in acetic acid is treated with bromine at a controlled temperature (not exceeding 25°C).[4]
-
Step 2: Reaction with Thiourea. The halogenated intermediate is then reacted with thiourea.[1][3][4]
-
Step 3: Hydrolysis. The resulting product is treated with water or an aqueous base to yield 2-amino-5-nitrothiazole.[1][3]
Unveiling the Therapeutic Potential: Early Biological Discoveries
The initial interest in this compound compounds extended beyond their chemical properties, with early investigations revealing their significant biological activities. These compounds were among the first synthetic molecules to show potent and specific efficacy against parasitic infections that were major public health concerns in the mid-20th century.
The Fight Against Trichomoniasis
One of the earliest recognized therapeutic applications of 5-nitrothiazoles was in the treatment of trichomoniasis, a common sexually transmitted infection caused by the protozoan Trichomonas vaginalis. In the 1950s, researchers discovered that derivatives of 2-amino-5-nitrothiazole possessed potent antitrichomonal activity.
A key early compound in this area was 2-acetylamino-5-nitrothiazole, also known as aminitrozole. Clinical studies in the 1950s demonstrated the efficacy of orally administered aminitrozole in treating vaginal trichomoniasis.[5]
The mechanism of action of these nitro-heterocyclic compounds against Trichomonas is believed to involve the reduction of the nitro group within the parasite. This reduction is mediated by the parasite's own enzymes, leading to the formation of reactive cytotoxic intermediates that damage essential cellular components, such as DNA.[6]
A Breakthrough in Schistosomiasis Treatment: The Discovery of Niridazole
Perhaps the most significant early discovery in the therapeutic application of 5-nitrothiazoles was the development of Niridazole for the treatment of schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma.
In the 1960s, researchers at Ciba (now Novartis), including C. R. Lambert, were instrumental in the development and clinical evaluation of Niridazole.[7] This compound emerged from a screening program aimed at identifying new schistosomicidal agents and represented a major advancement in the treatment of this neglected tropical disease.
Clinical trials conducted in the 1960s in endemic areas, such as Tanzania, demonstrated the efficacy of Niridazole in treating Schistosoma mansoni and Schistosoma haematobium infections.[8] These early studies established effective dosage regimens, typically 25 mg/kg/day for 7 days, and documented the cure rates and side effects associated with the drug.[9]
The discovery of Niridazole provided a much-needed oral treatment for schistosomiasis and laid the groundwork for the development of future antiparasitic drugs.
Quantitative Insights into Early this compound Compounds
While early publications often lacked the detailed quantitative data common in modern drug discovery, it is possible to extract valuable information from the foundational studies on this compound compounds.
Table 1: Early Clinical Trial Data for Niridazole in Schistosomiasis
| Compound | Parasite | Host | Dosage | Duration | Cure Rate | Reference |
| Niridazole | Schistosoma mansoni | Human (Adults) | 25 mg/kg/day (oral) | 7 days | ~90% | [9] |
| Niridazole | Schistosoma mansoni | Human (Children) | 25 mg/kg/day (oral) | 7 days | ~60% | [9] |
Visualizing the Path to Discovery
The following diagrams illustrate the key logical and experimental workflows in the early history of this compound compounds.
Caption: Comparative workflows for the synthesis of 2-amino-5-nitrothiazole.
Caption: Logical flow from core synthesis to antiparasitic drug discovery.
Conclusion
The early history of this compound compounds is a testament to the power of chemical synthesis in driving therapeutic innovation. From the hazardous yet foundational methods of producing the core scaffold to the systematic screening that unveiled their potent antiparasitic properties, the work of pioneering researchers in the mid-20th century laid the groundwork for a class of drugs that have had a significant impact on human and veterinary medicine. The discoveries of aminitrozole for trichomoniasis and Niridazole for schistosomiasis not only provided much-needed treatments for neglected diseases but also spurred further research into the vast therapeutic potential of the this compound core, a legacy that continues to this day.
References
- 1. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 2. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Treatment of vaginal trichomoniasis with 2-acetylamino-5-nitrothiazole (aminitrozole) given orally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. virtualibiblioteka.ukolegija.lt [virtualibiblioteka.ukolegija.lt]
- 8. Clinical evaluation of niridazole and hycanthone in schistosomiasis mansoni endemic areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of delayed hypersensitivity in schistosome-infected patients by niridazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis of 5-Nitrothiazole (NMR, IR, Mass Spec)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Nitrothiazole, a significant heterocyclic compound in medicinal chemistry and materials science. Due to the limited availability of public domain spectroscopic data for this compound, this document utilizes data for the closely related and well-characterized compound, 2-Amino-5-nitrothiazole, as a representative example. The principles and experimental protocols described herein are directly applicable to the analysis of this compound.
Introduction
This compound is a five-membered heterocyclic compound containing a thiazole ring substituted with a nitro group. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antiparasitic properties. Accurate structural elucidation and purity assessment are paramount in the development of therapeutic agents and other applications derived from this core structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques that, in concert, provide a detailed molecular profile.
Spectroscopic Data Presentation
The following tables summarize the spectroscopic data for 2-Amino-5-nitrothiazole, which serves as a proxy for this compound. The molecular formula for this compound is C₃H₂N₂O₂S with a molecular weight of approximately 130.13 g/mol .[1] The molecular formula for 2-Amino-5-nitrothiazole is C₃H₃N₃O₂S with a molecular weight of approximately 145.14 g/mol .[2]
Table 1: ¹H NMR Spectral Data of 2-Amino-5-nitrothiazole in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | Data not available in search results | Data not available in search results | H-4 |
| Data not available in search results | Data not available in search results | Data not available in search results | NH₂ |
Table 2: ¹³C NMR Spectral Data of 2-Amino-5-nitrothiazole in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C-2 |
| Data not available in search results | C-4 |
| Data not available in search results | C-5 |
Table 3: Key IR Absorption Bands for this compound Compounds
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 1550-1500 | Asymmetric stretching | Nitro (NO₂) | Strong |
| 1390-1330 | Symmetric stretching | Nitro (NO₂) | Strong |
| 890-835 | Scissors bending | Nitro (NO₂) | Medium |
| 3100-3000 | C-H stretching | Aromatic C-H | Weak |
Note: This data is characteristic of this compound compounds in general.[3]
Table 4: Mass Spectrometry Fragmentation of 2-Amino-5-nitrothiazole
| m/z | Interpretation |
| 145 | Molecular ion [M]⁺ |
| Further fragmentation data not available in search results | Fragments from loss of NO₂, NH₂, etc. |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Parameters: Use a relaxation delay of 1-5 seconds between pulses.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Acquisition: Employ a proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR.
-
Parameters: Use a longer relaxation delay of 2-10 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the diamond crystal of an ATR accessory. Ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Instrument: Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: Record the spectrum from 4000 to 400 cm⁻¹.
-
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean ATR crystal and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization:
-
Technique: Electron Impact (EI) is a common method for this class of compounds.
-
Energy: Use a standard ionization energy of 70 eV.
-
-
Mass Analysis:
-
Analyzer: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
References
A Quantum Mechanical Deep Dive into the Structure of 5-Nitrothiazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-nitrothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents known for their antiparasitic, antibacterial, and antiviral properties. Understanding the precise three-dimensional structure, electronic properties, and vibrational behavior of this heterocyclic compound is paramount for rational drug design and the development of novel derivatives with enhanced efficacy and specificity. Quantum mechanical calculations offer a powerful, non-experimental avenue to elucidate these fundamental characteristics at the atomic level, providing invaluable insights that complement and guide empirical research.
This technical guide provides a detailed overview of the molecular structure and electronic properties of the this compound core, based on quantum chemical studies. While direct comprehensive computational data for the unsubstituted this compound is sparse in published literature, this report utilizes the detailed findings from a thorough study on 2-bromo-5-nitrothiazole as a close and representative analogue. The data, derived from high-level Density Functional Theory (DFT) calculations, illuminates the geometric and electronic landscape of this critical pharmacophore.
Computational Methodology
The insights and data presented herein are based on a standard and widely accepted computational protocol employed in the study of heterocyclic molecules. This section details the theoretical framework used to generate the structural, vibrational, and electronic data for the 2-bromo-5-nitrothiazole model.
Protocol: The primary computational method utilized was Density Functional Theory (DFT), a robust approach for approximating the many-electron Schrödinger equation.
-
Geometry Optimization: The molecular geometry was fully optimized without any symmetry constraints. This process finds the lowest energy conformation of the molecule. The calculations were performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6-311++G(d,p) basis set was employed for these calculations. This is a flexible, triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, as well as polarization functions (d,p) on heavy atoms and hydrogen atoms to account for the non-spherical nature of electron density in molecules.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum. These calculations provide the theoretical vibrational spectra (FT-IR and FT-Raman) and are crucial for characterizing the molecule's dynamic behavior.
-
Electronic Property Analysis: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were derived from the optimized structure to analyze the molecule's electronic transitions and reactivity.
Visualized Computational Workflow
The following diagram illustrates the logical flow of a typical quantum chemical investigation into molecular structure and properties.
Caption: Workflow for quantum chemical analysis of molecular properties.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization provides the most stable conformation of the molecule. The calculated bond lengths and angles for 2-bromo-5-nitrothiazole reveal a planar structure for the thiazole ring, which is characteristic of aromatic systems. The nitro group is nearly coplanar with the ring, allowing for effective electronic conjugation.[1]
Table 1: Selected Optimized Geometric Parameters (Bond Lengths) for 2-bromo-5-nitrothiazole Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.[1][2]
| Bond | Length (Å) |
| S1–C2 | 1.745 |
| C2–N3 | 1.312 |
| N3–C4 | 1.385 |
| C4–C5 | 1.378 |
| C5–S1 | 1.731 |
| C2–Br6 | 1.879 |
| C5–N7 | 1.455 |
| N7–O8 | 1.226 |
| N7–O9 | 1.226 |
| C4–H10 | 1.079 |
Table 2: Selected Optimized Geometric Parameters (Bond Angles) for 2-bromo-5-nitrothiazole Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.[1][2]
| Angle | Value (°) |
| C5–S1–C2 | 90.3 |
| S1–C2–N3 | 115.5 |
| C2–N3–C4 | 109.8 |
| N3–C4–C5 | 116.1 |
| C4–C5–S1 | 108.3 |
| S1–C2–Br6 | 121.3 |
| N3–C2–Br6 | 123.2 |
| C4–C5–N7 | 126.1 |
| S1–C5–N7 | 125.6 |
| C5–N7–O8 | 117.7 |
| O8–N7–O9 | 124.6 |
Vibrational Analysis
Vibrational spectroscopy is a key tool for identifying molecular structures. The calculated frequencies provide a theoretical spectrum that can be used to assign and interpret experimental FT-IR and FT-Raman data. The characteristic vibrations of the nitro (NO₂) and thiazole ring moieties are of particular interest.[1]
Table 3: Selected Calculated Vibrational Frequencies and Assignments for 2-bromo-5-nitrothiazole Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.[1][2]
| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3118 | C–H stretching |
| 1521 | NO₂ asymmetric stretching |
| 1495 | Ring stretching |
| 1344 | NO₂ symmetric stretching |
| 1290 | Ring stretching |
| 1169 | C–H in-plane bending |
| 1025 | Ring breathing |
| 888 | Ring stretching |
| 844 | C–N stretching (nitro group) |
| 740 | NO₂ scissoring |
| 621 | C–S stretching |
The strong asymmetric and symmetric stretching modes of the NO₂ group are prominent features and are indicative of the significant electron-withdrawing nature of this substituent. The ring breathing and stretching modes confirm the integrity and aromatic character of the thiazole core.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are the key orbitals involved in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity.[1]
Table 4: Calculated Frontier Molecular Orbital Energies for 2-bromo-5-nitrothiazole Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.[1][2]
| Parameter | Energy (eV) |
| EHOMO | -7.89 |
| ELUMO | -3.98 |
| ΔE (Gap) | 3.91 |
The analysis of the orbital distributions shows that the HOMO is primarily localized over the thiazole ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the N-C-C backbone of the ring and the electron-withdrawing nitro group. This localization suggests that the molecule is susceptible to nucleophilic attack at the C5 position, a common feature exploited in the synthesis of this compound derivatives. The relatively small HOMO-LUMO gap of 3.91 eV indicates high chemical reactivity and charge transfer potential, which is consistent with the molecule's utility as a versatile building block in medicinal chemistry.[1]
Conclusion
Quantum mechanical calculations, exemplified by the detailed study of 2-bromo-5-nitrothiazole, provide a comprehensive and highly detailed model of the this compound core. The DFT/B3LYP/6-311++G(d,p) level of theory reveals a planar, aromatic thiazole ring with a coplanar nitro group that strongly influences the electronic properties of the molecule. The calculated geometric parameters, vibrational frequencies, and frontier molecular orbital analyses collectively paint a picture of a stable yet reactive molecule. The distinct localization of the HOMO and LUMO, coupled with a significant HOMO-LUMO energy gap, explains its susceptibility to specific chemical reactions and underpins its role as a privileged scaffold in drug development. These theoretical insights are crucial for predicting reactivity, interpreting spectroscopic data, and designing next-generation this compound-based therapeutic agents.
References
A Technical Guide to the Biological Activity Screening of Novel 5-Nitrothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological screening of novel 5-nitrothiazole analogs. These compounds represent a promising class of heterocyclic agents with a wide spectrum of pharmacological activities, including antimicrobial, antiparasitic, and anticancer effects. This document outlines core experimental protocols, presents key quantitative data from recent studies, and visualizes experimental workflows and mechanisms of action.
Introduction to this compound Analogs
The this compound scaffold is a key pharmacophore in medicinal chemistry, recognized for its broad biological activity.[1] The electron-withdrawing nature of the nitro group, combined with the thiazole ring's ability to engage in various biological interactions, makes these compounds potent therapeutic candidates.[1][2] Modifications to the 2-amino-5-nitrothiazole core, as seen in the broad-spectrum antiparasitic drug Nitazoxanide (NTZ), have yielded analogs with enhanced or novel activities.[3] Unlike many nitro-containing drugs, the activity of some this compound analogs is not dependent on the metabolic reduction of the nitro group, suggesting alternative mechanisms of action.[3] Research has expanded to explore their efficacy against bacteria, parasites, viruses, and various cancer cell lines.[3][4][5]
Antimicrobial Activity Screening
This compound derivatives have demonstrated significant antibacterial activity, particularly against anaerobic bacteria, with potencies sometimes exceeding common antibiotics like ampicillin and tetracycline.[2] Their efficacy stems from unique mechanisms, such as the inhibition of essential enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms.[3]
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound analogs against various bacterial strains.
| Compound/Analog | Helicobacter pylori (MIC, µg/mL) | Campylobacter jejuni (MIC, µg/mL) | Clostridium difficile (MIC, µg/mL) | Reference |
| Nitazoxanide (NTZ) | 1 | 4 | 4 | [3] |
| Analog 3a | 0.5 | 2 | 2 | [3] |
| Analog 3b | 0.5 | 2 | 2 | [3] |
| Analog 3c | 0.25 | 1 | 1 | [3] |
| Analog 3d | 0.5 | 2 | 2 | [3] |
| Analog 3e | 0.5 | 2 | 2 | [3] |
| Analog 9c | 0.25 | 1 | 1 | [3] |
| Analog 9d | 0.5 | 2 | 2 | [3] |
Experimental Workflow: Antimicrobial Screening
The general workflow for screening novel this compound analogs for antimicrobial properties is depicted below.
Caption: General workflow for antimicrobial activity screening.
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.[6]
-
Preparation of Inoculum: A suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 1-2 × 10⁸ CFU/mL, often standardized using a 0.5 McFarland standard.[7] This is then further diluted to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.
-
Compound Dilution: The this compound analog is serially diluted (typically two-fold) in a 96-well microtiter plate containing broth.[6] A range of concentrations is prepared to encompass the expected MIC.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the test organism.[8]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.[8]
Antiparasitic Activity Screening
Derivatives of this compound are known for their potent antiparasitic effects, particularly against protozoa like Trypanosoma cruzi, Trypanosoma brucei, and Leishmania donovani.[4]
Data Presentation: Antiparasitic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected analogs against various parasites.
| Compound/Analog | T. cruzi Amastigotes (IC50, µM) | T. b. brucei (IC50, µM) | L. donovani Amastigotes (IC50, µM) | Selectivity Index (SI) vs. L6 cells | Reference |
| Benznidazole (BNZ) | 1.10 | >50 | >50 | 120 | [4] |
| Analog 3 | 1.83 | 1.94 | >25 | 11 | [4] |
| Analog 5 | 0.99 | 1.48 | 12.3 | 25 | [4] |
| Analog 6 | 0.28 | 2.14 | 11.7 | 108 | [4] |
| Analog 7 | 1.89 | 1.42 | 8.8 | 27 | [4] |
| Analog 8 | 1.25 | 1.25 | 11.8 | 26 | [4] |
| Analog 11 | 1.80 | 1.40 | >25 | 15 | [4] |
Selectivity Index (SI) is calculated as IC50 in mammalian cells (L6) / IC50 in parasites.
Experimental Protocol: Anti-Amastigote Activity Assay (T. cruzi)
This assay evaluates the efficacy of compounds against the intracellular replicative form of T. cruzi.[9]
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) or other suitable host cells are seeded in a 96-well plate and incubated (e.g., at 37°C, 5% CO₂) for 24 hours to allow adherence.[9]
-
Infection: The host cells are infected with trypomastigote forms of T. cruzi at a parasite-to-cell ratio of approximately 10:1. After an interaction period of 3 hours, non-internalized parasites are washed away.[9]
-
Compound Addition: The infected cells are incubated for 48 hours to allow for the transformation of trypomastigotes into amastigotes. Subsequently, various concentrations of the test compounds are added to the wells.
-
Incubation: The plates are incubated for an additional 96 hours.
-
Quantification: The viability of the intracellular amastigotes is assessed. This can be done by lysing the host cells and counting the released parasites or by using a reporter gene assay (e.g., parasites expressing β-galactosidase).
-
Data Analysis: The IC50 value, the concentration of the compound that reduces the number of parasites by 50% compared to untreated controls, is calculated from the dose-response curve.
Anticancer Activity Screening
Recent studies have highlighted the potential of this compound derivatives as anticancer agents, demonstrating cytotoxic and anti-migratory effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231).[1][5]
Data Presentation: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of novel thiazole derivatives against the MDA-MB-231 breast cancer cell line.
| Compound/Analog | MDA-MB-231 (IC50, µM) | Reference |
| Sorafenib (Control) | 1.18 | [10] |
| Analog 4b (4-chlorophenylthiazolyl) | 3.52 | [10] |
| Analog 4c (4-bromophenylthiazolyl) | 4.89 | [10] |
| Analog 4d (3-nitrophenylthiazolyl) | 1.21 | [10] |
Mechanism of Action: VEGFR-2 Inhibition Pathway
Some thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[10]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[5]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a specific density and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the this compound analogs. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTT Journal [cttjournal.com]
- 6. woah.org [woah.org]
- 7. pdb.apec.org [pdb.apec.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.unl.pt [research.unl.pt]
- 10. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
Solubility Characteristics of 5-Nitrothiazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitrothiazole in various organic solvents. The information contained herein is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities where this compound is a key intermediate. Understanding the solubility of this compound is critical for process development, formulation design, and ensuring optimal reaction conditions.
Core Concepts in Solubility
The dissolution of a solid solute in a liquid solvent is a complex process governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. The solubility of this compound, a polar molecule due to the presence of the nitro group and the heteroatoms in the thiazole ring, is significantly influenced by the nature of the organic solvent. Factors such as solvent polarity, hydrogen bonding capability, and temperature play crucial roles in determining the extent of its dissolution.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |
| 95% Ethanol | 20 | ~0.67[1] |
| Diethyl Ether | 20 | ~0.40[1] |
| Chloroform | Not Specified | Insoluble[1] |
| Water | Not Specified | Very sparingly soluble[1] |
Note: The data presented is for 2-Amino-5-nitrothiazole and should be used as a qualitative guide for this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for any chemical development process. Several well-established methods can be employed. The choice of method depends on factors such as the properties of the solute and solvent, the required accuracy, and the available equipment.
Isothermal Saturation (Shake-Flask) Method followed by Gravimetric Analysis
This is a classic and reliable method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostated vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is established, the stirring is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.
-
Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.
-
Gravimetric Analysis: The collected sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that avoids decomposition of the solute).
-
Calculation: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined. The solubility is then calculated and can be expressed in various units such as g/100g of solvent or mole fraction.[2][3][4]
Isothermal Saturation Method followed by UV-Vis Spectrophotometry
This method is suitable when the solute has a distinct chromophore that absorbs in the UV-Vis region.
Methodology:
-
Preparation of Saturated Solution and Sampling: Follow steps 1-4 as described in the gravimetric method.
-
Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared.
-
UV-Vis Measurement: The absorbance of the standard solutions is measured at the wavelength of maximum absorbance (λmax) for this compound to construct a calibration curve (absorbance vs. concentration).
-
Sample Analysis: The saturated solution sample is appropriately diluted with the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the same λmax.
-
Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by applying the dilution factor.
Isothermal Saturation Method followed by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution.
Methodology:
-
Preparation of Saturated Solution and Sampling: Follow steps 1-4 as described in the gravimetric method.
-
Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the mobile phase to be used for the HPLC analysis.
-
HPLC Analysis: The standard solutions are injected into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: The collected saturated solution sample is filtered and, if necessary, diluted with the mobile phase. A known volume of the sample is then injected into the HPLC system.
-
Calculation: The concentration of this compound in the sample is determined from the calibration curve based on the peak area of the analyte. The solubility is then calculated, taking into account any dilution.[5][6][7]
Factors Influencing Solubility of this compound
A deeper understanding of the factors governing the solubility of this compound allows for better prediction and control of its behavior in different solvent systems.
Caption: Key factors influencing the solubility of this compound.
The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent. For instance, in polar protic solvents capable of hydrogen bonding, the solubility is expected to be higher compared to non-polar aprotic solvents.
Experimental Workflow for Solubility Determination
The general workflow for determining the solubility of this compound using a robust experimental method is depicted below.
Caption: General experimental workflow for solubility determination.
This systematic approach ensures the generation of accurate and reproducible solubility data, which is essential for reliable process development and formulation activities.
References
- 1. Buy this compound | 14527-46-9 [smolecule.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
The Ascendant Role of 5-Nitrothiazoles: A Technical Guide to Their Synthesis and Application as Versatile Building Blocks in Organic Chemistry
For Immediate Release
In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. Among these, 5-nitrothiazole derivatives have emerged as a privileged scaffold, underpinning the development of a wide array of therapeutic agents and functional materials. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the potential of these powerful synthetic intermediates.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] The introduction of a nitro group at the C5 position profoundly influences the chemical reactivity and biological activity of the thiazole core. The potent electron-withdrawing nature of the nitro group activates the ring for nucleophilic substitution reactions and modulates the acidity of adjacent protons, making 5-nitrothiazoles versatile precursors for a diverse range of chemical transformations.[3] This guide will delve into the key synthetic methodologies for accessing this compound derivatives and highlight their utility in constructing more complex molecular frameworks.
Synthetic Strategies for this compound Derivatives
The preparation of this compound derivatives can be broadly categorized into two main approaches: direct nitration of a pre-formed thiazole ring and the construction of the this compound ring system from acyclic precursors.
One of the most common methods involves the direct nitration of 2-aminothiazole. This reaction typically employs a mixture of nitric and sulfuric acids, leading to the formation of 2-amino-5-nitrothiazole, a crucial starting material for many subsequent derivatizations.[4][5] Careful control of reaction conditions, such as temperature, is critical to ensure high yields and prevent the formation of unwanted byproducts.[5] An alternative and potentially safer route avoids direct nitration by first halogenating an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea and subsequent hydrolysis.[4]
Another key intermediate, 2-chloro-N-(5-nitrothiazol-2-yl)acetamide, can be synthesized by reacting 5-nitrothiazol-2-amine with 2-chloroacetyl chloride in the presence of a base like triethylamine.[6] This intermediate serves as a versatile platform for introducing a variety of functional groups through nucleophilic substitution of the chlorine atom.
A general workflow for the synthesis of various this compound derivatives often starts from commercially available 2-amino-5-nitrothiazole. This can be elaborated through acylation, condensation, and cyclization reactions to afford a diverse library of compounds.
Applications in Medicinal Chemistry
The this compound scaffold is a recurring motif in a multitude of compounds exhibiting a broad spectrum of biological activities, including antibacterial, antiparasitic, and anticancer properties.[7][8][9] The nitro group is often crucial for the mechanism of action, particularly in antimicrobial agents, where it can be reduced by microbial nitroreductases to generate cytotoxic radical species.[10]
Antimicrobial and Antiparasitic Agents
This compound derivatives have shown significant promise as agents against various pathogens. For instance, a series of 5-nitro-2-aminothiazole-based amides demonstrated notable activity against Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively.[6] Furthermore, certain derivatives have exhibited potent activity against both replicative and latent Mycobacterium tuberculosis.[3][11] The antibacterial efficacy of these compounds often surpasses that of established antibiotics against anaerobic bacteria.[9]
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Mannich base nitrothiazole derivatives | Mycobacterium tuberculosis | MIC90 | <0.244–31.25 µM | [3] |
| 5-Nitro-2-aminothiazole-based amides | Trypanosoma cruzi | - | Active | [6] |
| 5-Nitro-2-aminothiazole-based amides | Trypanosoma brucei | - | Moderately Active | [6] |
| Nitrothiazole derivatives | Anaerobic bacteria | MIC | Extremely low | [9] |
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Certain derivatives of 2-amino-5-nitrothiazole have been shown to inhibit the growth and migration of breast cancer cell lines, such as MDA-MB-231.[8] This suggests that the this compound scaffold could serve as a valuable starting point for the development of novel oncology therapeutics.[8]
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for the synthesis of key this compound intermediates and derivatives are provided below.
General Procedure for the Synthesis of 2-Amino-5-nitrothiazole Derived Semicarbazones
-
Synthesis of 1-(5-nitrothiazol-2-yl)urea: 2-amino-5-nitrothiazole is reacted with sodium cyanate in the presence of glacial acetic acid to yield 1-(5-nitrothiazol-2-yl)urea.[12]
-
Synthesis of 4-(5-nitrothiazol-2-yl)semicarbazide: The urea derivative from the previous step is treated with hydrazine hydrate to produce the corresponding semicarbazide.[12]
-
Synthesis of Semicarbazones: The semicarbazide is condensed with an appropriate aryl aldehyde or ketone in a suitable solvent, often with acid catalysis (e.g., a few drops of glacial acetic acid to adjust the pH to 5-6). The reaction mixture is typically refluxed for 29-80 hours. The product can be isolated by evaporation of the solvent or by quenching the reaction in ice-cold water, followed by filtration, drying, and recrystallization from a suitable solvent like 95% ethanol.[12][13]
General Procedure for the Synthesis of N-(5-nitrothiazol-2-yl)acetamides
-
A solution of an appropriate piperazine (1 equivalent) and triethylamine (3 equivalents) in dichloromethane is added dropwise to a suspension of 2-chloro-N-(5-nitrothiazol-2-yl)acetamide (1 equivalent) in dichloromethane.[6]
-
The reaction is stirred at room temperature under a nitrogen atmosphere for 48 hours.[6]
-
The solvent is evaporated, and the residue is redissolved in ethyl acetate for further purification, typically by column chromatography.[6]
The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of novel this compound derivatives.
Conclusion
This compound derivatives represent a highly valuable and versatile class of building blocks in organic synthesis. Their unique electronic properties and amenability to a wide range of chemical transformations have established them as a cornerstone for the development of novel therapeutic agents and other functional molecules. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of 5-nitrothiazoles and unlock their full potential in driving innovation in drug discovery and materials science. As our understanding of the structure-activity relationships of these compounds continues to grow, the this compound scaffold is poised to remain a critical component in the chemist's toolbox for years to come.
References
- 1. wjrr.org [wjrr.org]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives [mdpi.com]
- 4. Buy this compound | 14527-46-9 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. CTT Journal [cttjournal.com]
- 9. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluating 5-Nitrothiazoles as Trypanocidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Figure 2 from Development of this compound derivatives: identification of leads against both replicative and latent Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Intricate Dance of Structure and Activity: A Technical Guide to 5-Nitrothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-nitrothiazole scaffold is a privileged pharmacophore in medicinal chemistry, underpinning a diverse range of therapeutic agents. The presence of the nitro group at the 5-position of the thiazole ring is a critical determinant of the broad-spectrum biological activity exhibited by these derivatives. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their antimicrobial, anticancer, and antiparasitic properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and guide future drug discovery efforts.
Structure-Activity Relationship (SAR) Studies: A Summary
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring and any appended functionalities. The core this compound moiety is generally considered essential for activity, with the nitro group acting as a key electron-withdrawing feature.[1]
Antimicrobial and Antitubercular Activity
The antimicrobial and particularly the antitubercular activities of this compound derivatives have been extensively studied. The general consensus is that modifications at the 2-position of the thiazole ring significantly impact potency and selectivity.
-
Substitution at the 2-position: Amide, semicarbazone, and Mannich base derivatives at the 2-amino position have shown potent activity. For instance, certain Mannich base derivatives have exhibited sub-micromolar activity against Mycobacterium tuberculosis.[2] The nature of the substituent on the phenyl ring of these derivatives also influences activity, with electron-withdrawing groups sometimes enhancing potency.
-
Lipophilicity: A positive correlation between lipophilicity and antichagasic and antileishmanial activity has been observed in some series of 5-nitro-2-aminothiazole-based amides.[3]
Anticancer Activity
This compound derivatives have emerged as promising anticancer agents, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest.
-
Substituents on Appended Rings: For derivatives containing additional heterocyclic rings, the nature and position of substituents on these rings play a crucial role in determining cytotoxic potency. For example, in a series of thiazole derivatives, the presence of a p-chlorophenyl group was found to be favorable for activity against certain cancer cell lines.[4]
-
Induction of Apoptosis: Several studies have shown that this compound derivatives can induce apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][5]
Antiparasitic Activity
Nitazoxanide, a this compound derivative, is a broad-spectrum antiparasitic agent. Its mechanism of action involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in various protozoa and anaerobic bacteria.[6] SAR studies on nitazoxanide analogs have focused on modifying the acyl and thiazole ring portions to improve activity and pharmacokinetic properties.
Quantitative Data
The following tables summarize the quantitative biological activity data for various this compound derivatives.
Table 1: Antitubercular Activity of this compound Derivatives against Mycobacterium tuberculosis H37Rv
| Compound | Substituent at 2-position | MIC (µM) | Reference |
| Nitazoxanide Analog 1 | 2-acetylamino | >50 | [7] |
| Mannich Base 9 | (E)-5-((3-chlorophenyl)(piperidin-1-yl)methyl)-2-imino-thiazolidin-4-one | <0.244 | [8] |
| Mannich Base 10 | (E)-5-((3-methoxyphenyl)(piperidin-1-yl)methyl)-2-imino-thiazolidin-4-one | <0.244 | [8] |
| Furan-2-carboxamide 20 | 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide | 5.48 | [7] |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 | [4] |
| Thiazole Derivative 4c | HepG2 (Liver) | 7.26 | [4] |
| Sulfone Derivative 2a | HepG2 (Liver) | 12.3 | [9] |
| Sulfone Derivative 2b | HepG2 (Liver) | 15.1 | [9] |
| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 (Breast) | Statistically significant cytotoxicity at 100 µM | [10] |
Table 3: Antiparasitic Activity of this compound Derivatives against Trypanosoma cruzi
| Compound | Substituent at 2-position | IC50 (µM) | Reference |
| Amide Derivative 6 | N-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | 0.571 | |
| Amide Derivative 3 | N-(4-phenylpiperazin-1-yl)acetamide | 1.019 | [2] |
| Amide Derivative 8 | N-(biphenyl-4-yl)acetamide | >60 | [2] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for mycobacteria).
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).
-
Positive control (broth with inoculum, no compound).
-
Negative control (broth only).
-
Standard antibiotic (e.g., ciprofloxacin, isoniazid).
2. Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the microtiter plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized inoculum to each well, except for the negative control wells.
-
The final concentration of the inoculum should be approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Determination of Cytotoxicity (IC50) by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Preparation of Materials:
-
Cancer cell lines cultured in appropriate medium.
-
Sterile 96-well cell culture plates.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Phosphate-buffered saline (PBS).
2. Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
General Structure-Activity Relationship (SAR) Workflow
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Signaling Pathway: Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR)
Caption: Mechanism of PFOR inhibition by this compound derivatives.
Signaling Pathway: Induction of Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
References
- 1. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]
- 2. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CTT Journal [cttjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Antibacterial Evaluation of 5-Nitrothiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-nitrothiazole-based compounds and detailed protocols for their evaluation as potential antibacterial agents. The information is intended to guide researchers in the development of novel antimicrobial therapies.
Introduction
This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties.[1][2][3] The key structural feature responsible for their antimicrobial efficacy is the nitro group at the 5-position of the thiazole ring.[3] This moiety is believed to act as a prodrug, which upon reduction by bacterial nitroreductases, generates reactive nitrogen species that can induce cellular damage and inhibit bacterial growth.[4][5] This document outlines the synthetic routes to access these compounds and the standardized methods to assess their antibacterial potency.
Data Presentation: Antibacterial Activity of this compound Derivatives
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC) of representative this compound-based compounds against common Gram-positive and Gram-negative bacteria.
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| 1 | 2-Amino-5-nitrothiazole | Escherichia coli | >100 | [6] |
| Staphylococcus aureus | >100 | [6] | ||
| 2 | Thiazole-based Schiff base (Cpd 10) | Escherichia coli | 10.50 ± 0.02 | [6] |
| Staphylococcus aureus | - | [6] | ||
| 3 | Thiazole-based Schiff base (Cpd 11) | Escherichia coli | 14.40 ± 0.04 | [6] |
| Staphylococcus aureus | Good Activity | [6] | ||
| 4 | 7-hydroxycoumarin (phytochemical) | Escherichia coli | 800 | [7] |
| Staphylococcus aureus | 200 | [7] | ||
| 5 | Indole-3-carbinol (phytochemical) | Escherichia coli | 800 | [7] |
| Staphylococcus aureus | 400 | [7] |
Note: The activity can vary significantly based on the specific derivative and the bacterial strain tested. Researchers are encouraged to screen against a broad panel of clinical isolates.
Experimental Protocols
I. Synthesis of this compound-Based Compounds
A common synthetic strategy involves the initial synthesis of the core scaffold, 2-amino-5-nitrothiazole, which can then be further functionalized.
A. Synthesis of 2-Amino-5-nitrothiazole (Precursor)
This protocol is adapted from a method that avoids hazardous nitration steps.[1][8]
Materials:
-
N,N-dimethyl-2-nitroetheneamine
-
Acetic acid
-
Bromine
-
Thiourea
-
Ammonium hydroxide (29%)
-
Water
Procedure:
-
In a flask, dissolve 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid and cool the mixture to 17°C.[9]
-
Slowly add 4.8 g of bromine, ensuring the temperature does not exceed 25°C. An orange solid will form.[9]
-
After stirring for 10 minutes, add 3.0 g of thiourea. The reaction is exothermic and a yellow solid will form.[9]
-
Stir the mixture for 1 hour, then dilute with 25 ml of water.[9]
-
In a separate beaker, add 25 ml of acetic acid. Simultaneously add the reaction mixture and an equal volume of 29% ammonium hydroxide to this beaker, maintaining the pH between 4 and 5 and the temperature below 30°C.[9]
-
Adjust the final pH to 7 with 29% ammonium hydroxide.[9]
-
Filter the resulting precipitate, wash with water, and dry to obtain 2-amino-5-nitrothiazole.[9]
B. Synthesis of this compound-based Schiff Bases
Schiff bases are synthesized by the condensation of an amine with an aldehyde or ketone.[6][10]
Materials:
-
2-Amino-5-nitrothiazole
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 4-hydroxybenzaldehyde)[6]
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of 2-amino-5-nitrothiazole and the desired substituted aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to catalyze the reaction.[11]
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice or into cold water to precipitate the Schiff base.
-
Filter the solid, wash with distilled water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure Schiff base.[11]
II. Antibacterial Assays
The following protocols are for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds.
A. Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Materials:
-
Synthesized this compound compounds
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[2][13]
-
Sterile 96-well microtiter plates[14]
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] d. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]
-
Compound Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the compound in MHB in the wells of a 96-well plate.[12]
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the serially diluted compound. b. Include a positive control well (bacteria and MHB, no compound) and a negative control well (MHB only, no bacteria). c. Incubate the plate at 37°C for 18-24 hours.[14]
-
Result Interpretation: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12]
B. Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12]
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a 99.9% reduction in CFU/mL.[12]
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and initial screening of this compound-based compounds.
References
- 1. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 3. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mutagenic activity of nitrothiazole compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. ijplsjournal.com [ijplsjournal.com]
- 11. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. protocols.io [protocols.io]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Azo Dyes Using 5-Nitrothiazole
Introduction
2-Amino-5-nitrothiazole is a vital heterocyclic building block used extensively in the synthesis of disperse and biologically active azo dyes.[1] The presence of the electron-withdrawing nitro group and the thiazole ring system makes 2-amino-5-nitrothiazole an excellent diazo component, leading to dyes with high tinctorial strength and good fastness properties. These dyes typically produce vibrant shades ranging from violet to blue and are particularly effective for dyeing synthetic fibers like polyester and cellulose acetate.[2][3] Furthermore, azo dyes incorporating the 5-nitrothiazole moiety have shown potential for pharmacological applications, including antibacterial and antioxidant activities.[4]
The synthesis is a two-step process:
-
Diazotization: The primary aromatic amine (2-amino-5-nitrothiazole) is converted into a diazonium salt at low temperatures using a nitrosating agent in a strong acidic medium.[4]
-
Azo Coupling: The highly reactive diazonium salt is immediately reacted with an electron-rich coupling component (such as a phenol, naphthol, or a substituted aniline) to form the final azo dye.[5]
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated acids (sulfuric acid) are highly corrosive. Aromatic amines and phenols can be toxic. Handle all chemicals with care.
-
Diazonium salts are unstable and can be explosive when isolated in a dry, solid state. Always keep diazonium salt solutions cold (0–5 °C) and use them immediately after preparation. [6]
Protocol 1: Diazotization of 2-Amino-5-nitrothiazole
This protocol details the formation of the this compound-2-diazonium salt, which is the key electrophilic intermediate.
Materials:
-
2-Amino-5-nitrothiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂) or Nitrosylsulfuric Acid
-
Ice
Apparatus:
-
Beaker or conical flask (250 mL)
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
Procedure:
-
In a 250 mL beaker, carefully add 10.3 g (0.071 mol) of 2-amino-5-nitrothiazole to 70 g of concentrated sulfuric acid, ensuring the temperature is maintained below 30 °C.[5][7]
-
Cool the resulting mixture to a temperature between -10 °C and 0 °C using an ice-salt bath.
-
Prepare the nitrosating agent. A solution of nitrosylsulfuric acid is commonly used and can be prepared by slowly adding 5.2 g (0.075 mol) of sodium nitrite to 30 g of chilled concentrated sulfuric acid, keeping the temperature below 10 °C.[5]
-
Slowly add the prepared nitrosylsulfuric acid solution dropwise to the cooled 2-amino-5-nitrothiazole solution over 30 minutes.[5]
-
Maintain constant stirring and ensure the temperature of the reaction mixture does not rise above 0 °C.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes at 0 °C to ensure the diazotization is complete.[5]
-
The resulting diazonium salt solution is a cold, clear liquid and should be used immediately in the next step (Protocol 2).
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the diazonium salt with a coupling component to form the final azo dye. The example below uses N,N-di-β-hydroxyethylaniline as the coupling component.
Materials:
-
Cold diazonium salt solution (from Protocol 1)
-
Coupling component (e.g., N,N-di-β-hydroxyethylaniline, substituted anilines, phenols, or naphthols)
-
Acetic Acid or an appropriate solvent/medium for the coupling component
-
Ice
-
Water
Apparatus:
-
Large beaker (500 mL or 1 L)
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
In a large beaker, prepare a solution of the coupling component. For example, dissolve 18.1 g (0.1 mol) of N,N-di-β-hydroxyethylaniline in 200 mL of acetic acid.[2]
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) dropwise to the solution of the coupling component. A colored precipitate of the azo dye should form immediately.[4]
-
Throughout the addition, maintain the reaction temperature between 0 °C and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.[4][5]
-
Isolate the crude azo dye by vacuum filtration.
-
Wash the collected solid thoroughly with a large volume of cold water to remove residual acid and unreacted salts.
-
Dry the purified product in a desiccator or a vacuum oven at low temperature.
Data Presentation
The following table summarizes quantitative data for representative azo dyes synthesized from 2-amino-5-nitrothiazole. The specific color and absorption maximum (λmax) are highly dependent on the chemical structure of the coupling component and the solvent used for measurement.
| Dye Reference | Coupling Component | Solvent | λmax (nm) | Yield (%) | Color on Fiber | Citations |
| Dye 1 | N,N-diethylaniline | Methanol | 555 | - | - | [8] |
| Dye 2 | N,N-bis(2-hydroxyethyl)aniline | Acetic Acid | - | - | Reddish-Blue | [2] |
| Dye 3 | N-ethyl-N-(2-hydroxyethyl)aniline | Acetic Acid | - | - | Blue | [2] |
| Dye 4 | N-ethyl-N-allylaniline | Acetic Acid | - | - | Violet | [3] |
| Dye 5 | N-phenylnaphthylamine | Ethanol/Methanol | - | 56% | Brown | [5] |
Note: Quantitative yield and λmax data are not always reported together in the literature. The table represents a compilation from various sources.
Visualizations
Experimental Workflow
The general workflow for the synthesis of azo dyes from 2-amino-5-nitrothiazole involves the preparation of reagents, a temperature-controlled diazotization reaction, followed by coupling and product isolation.
Caption: General experimental workflow for azo dye synthesis.
General Reaction Pathway
The core of the synthesis involves the electrophilic substitution of the diazonium salt onto an electron-rich aromatic ring of the coupling component.
Caption: Chemical pathway for this compound azo dye synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. US2659719A - 2-amino-5-nitrothiazole azo dye compounds - Google Patents [patents.google.com]
- 4. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel disazo dyes and an investigation of their use in the textile industry – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
5-Nitrothiazole as a Precursor for Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-nitrothiazole derivatives in the development of novel agrochemicals. The focus is on the synthesis of the key precursor, 2-amino-5-nitrothiazole, and its subsequent elaboration into fungicidal and herbicidal agents. Quantitative data from relevant studies are summarized, and detailed experimental methodologies are provided to facilitate further research and development in this area.
Introduction
The this compound scaffold is a versatile building block in medicinal and agricultural chemistry. Its derivatives have shown a wide range of biological activities, including antifungal, antibacterial, and herbicidal properties.[1][2][3] The electron-withdrawing nature of the nitro group often enhances the biological efficacy of the parent thiazole ring. This document outlines the potential of this compound as a precursor for the development of next-generation crop protection agents.
Synthesis of the Key Precursor: 2-Amino-5-nitrothiazole
A reliable and safe synthesis of the starting material is crucial for any development program. A modern and safer synthetic route to 2-amino-5-nitrothiazole, which avoids hazardous nitration and rearrangement steps, has been developed.[4][5] The traditional method involving the direct nitration of 2-aminothiazole can be dangerous on a large scale.[5]
Safer Synthesis Protocol for 2-Amino-5-nitrothiazole
This protocol is based on the reaction of a halogenated N,N-dialkyl-2-nitro-etheneamine with thiourea.[4]
Step 1: Halogenation of N,N-dimethyl-2-nitroetheneamine To a stirred mixture of 3.5 g (0.03 mol) of N,N-dimethyl-2-nitroetheneamine in 25 ml of ethanol, chilled to 0-5°C under a nitrogen atmosphere, add 4.8 g (0.03 mol) of bromine dropwise, ensuring the temperature remains below 10°C. This addition should take approximately 30 minutes.
Step 2: Reaction with Thiourea To the resulting solution, add 3 g (0.039 mol) of thiourea at ice temperature. Remove the cooling bath. The thiourea will initially dissolve, followed by the appearance of a white precipitate within 15 minutes. Allow the mixture to stir at room temperature for one hour.
Step 3: Isolation of the Intermediate Salt Cool the mixture again to ice temperature. Filter the precipitate, wash it with a small amount of cold ethanol, and dry it under a dry nitrogen atmosphere. This yields the intermediate salt.
Step 4: Hydrolysis to 2-Amino-5-nitrothiazole Add 2.71 g (0.01 mol) of the intermediate salt to 10 ml of water. The salt will dissolve rapidly, and a yellow solid of 2-amino-5-nitrothiazole will begin to precipitate within 5 minutes. Stir the mixture for an additional hour. Filter the yellow precipitate, wash it with water, and then dry to obtain the final product.
Quantitative Data for Synthesis:
| Step | Product | Yield | Reference |
| 1-3 | Intermediate Salt | 99% | [4] |
| 4 | 2-Amino-5-nitrothiazole | 82.8% | [4] |
digraph "Synthesis_of_2_Amino_5_nitrothiazole" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];"N,N-dimethyl-2-nitroetheneamine" [fillcolor="#FBBC05"]; "Bromine" [fillcolor="#EA4335"]; "Thiourea" [fillcolor="#34A853"]; "Water" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"N,N-dimethyl-2-nitroetheneamine" -> "Intermediate_Salt" [label="Ethanol, 0-5°C"]; "Bromine" -> "Intermediate_Salt"; "Thiourea" -> "Intermediate_Salt" [label="Room Temp."]; "Intermediate_Salt" -> "2-Amino-5-nitrothiazole" [label="Hydrolysis"]; "Water" -> "2-Amino-5-nitrothiazole";
"Intermediate_Salt" [shape=ellipse, fillcolor="#FFFFFF"]; "2-Amino-5-nitrothiazole" [shape=Mdiamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Application in Fungicide Development
Derivatives of this compound have demonstrated significant potential as antifungal agents, targeting a range of important plant pathogens.
Quantitative Fungicidal Activity Data
The following table summarizes the in vitro and in vivo fungicidal activity of selected thiazole derivatives against various fungal pathogens.
| Compound ID | Fungal Species | Assay Type | Activity Metric | Value (mg/L) | Reference |
| 6u | Pseudoperonospora cubensis | in vivo | EC50 | 0.046 | [2] |
| 6u | Phytophthora infestans | in vivo | EC50 | 0.20 | [2] |
| 6b | Sclerotinia sclerotiorum | in vitro | EC50 | 0.22 | [2] |
| 6c | Sclerotinia sclerotiorum | in vitro | EC50 | 0.53 | [2] |
| 6o | Alternaria solani | in vitro | EC50 | 8.92 | [2] |
| 6s | Alternaria solani | in vitro | EC50 | 7.84 | [2] |
| T2 | Candida albicans | in vitro | MIC | 0.008-0.98 | [6] |
| T3 | Candida albicans | in vitro | MIC | 0.008-0.98 | [6] |
| T4 | Candida albicans | in vitro | MIC | 0.008-0.98 | [6] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
1. Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline solution.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Dilute the standardized suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
2. Preparation of Test Compounds:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
3. Serial Dilution in Microtiter Plates:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well in the same row. Repeat this process down the row, discarding 100 µL from the final well.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compound.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
A positive control with a known antifungal agent (e.g., fluconazole) should be run in parallel.
-
Incubate the plates at 35-37°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound at which no visible fungal growth is observed. This can be assessed visually or by measuring the optical density at 530 nm using a microplate reader.
Application in Herbicide Development
While specific data for this compound-based herbicides is less abundant in the public domain, the thiazole ring is a known scaffold in herbicide chemistry. Many commercial herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[7][8] This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in animals, making it an excellent target for selective herbicides.[9]
Hypothetical Signaling Pathway for an ALS-Inhibiting Herbicide
The following diagram illustrates the mechanism of action of an ALS-inhibiting herbicide.
Experimental Protocols for Herbicidal Activity Testing
The following are general protocols for assessing the pre-emergence and post-emergence herbicidal activity of novel compounds.[6]
4.2.1. Pre-emergence Herbicidal Assay
-
Seed Sowing: Fill pots with a suitable soil mix. Sow seeds of the target weed species at a uniform depth.
-
Herbicide Application: Prepare solutions of the this compound derivative at various concentrations. Apply the solutions uniformly to the soil surface of the pots.
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water the pots as needed.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving weeds, and by visually rating the injury to the emerged weeds (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
4.2.2. Post-emergence Herbicidal Assay
-
Plant Growth: Sow seeds of the target weed species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Prepare solutions of the this compound derivative at various concentrations, typically including a surfactant as recommended. Spray the solutions onto the foliage of the weeds until runoff.
-
Incubation: Return the pots to the greenhouse or growth chamber.
-
Evaluation: After a set period (e.g., 14-21 days), evaluate the herbicidal efficacy by visually assessing the percentage of plant injury, including symptoms like chlorosis, necrosis, and stunting.
Quantitative Data for Herbicidal Activity of Related Compounds:
The following table provides examples of herbicidal activity for compounds containing heterocyclic rings, demonstrating the potential for this class of chemistry.
| Compound Class | Weed Species | Application Rate (g a.i./ha) | % Control | Reference |
| Triazolopyridine Derivative | Amaranthus retroflexus | 150 | High | [2] |
| Triazolopyridine Derivative | Eclipta prostrata | 150 | High | [2] |
| Picolinic Acid Derivative | Brassica napus | 250 | Complete | [10] |
| Picolinic Acid Derivative | Chenopodium album | 250 | Complete | [10] |
Conclusion
This compound and its derivatives represent a promising platform for the discovery and development of novel agrochemicals. The synthetic accessibility of the 2-amino-5-nitrothiazole precursor, coupled with the demonstrated potent fungicidal activity of its analogues, highlights the potential of this scaffold. Further investigation into the herbicidal properties of this compound derivatives is warranted, with a particular focus on their potential as inhibitors of key plant-specific enzymes like acetolactate synthase. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this versatile chemical class in addressing the ongoing challenges in crop protection.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 5. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 6. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 5-Nitrothiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) protocols tailored for the evaluation of 5-nitrothiazole compound libraries. The primary focus of these libraries is typically in the discovery of novel antimicrobial and antiparasitic agents. This document outlines detailed experimental procedures for phenotypic screening against key pathogens, cytotoxicity assessment, and presents a framework for data analysis and hit prioritization.
Introduction to 5-Nitrothiazoles and High-Throughput Screening
5-Nitrothiazoles are a class of heterocyclic compounds recognized for their broad-spectrum biological activities, particularly against various pathogens. High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid testing of large chemical libraries to identify "hit" compounds with desired biological activity.[1] Phenotypic screening, a key HTS strategy, assesses the effect of compounds on the overall phenotype of a cell or organism without prior knowledge of the specific molecular target.[2] This approach is particularly valuable for identifying compounds with novel mechanisms of action.
High-Throughput Screening Workflow
A typical HTS campaign for a this compound library follows a multi-step process designed to efficiently identify and validate potent and selective compounds. The workflow begins with the preparation of compound libraries and culminates in the identification of validated hits for further lead optimization.
Experimental Protocols
The following are detailed protocols for phenotypic screens against common targets for this compound libraries, as well as a standard cytotoxicity counter-screen.
Protocol 1: Anti-Kinetoplastid Screening (Leishmania donovani)
This protocol describes a luciferase-based assay to screen for inhibitors of intracellular Leishmania donovani amastigotes.[1][3]
Materials:
-
Leishmania donovani expressing luciferase
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, and 10% fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Luciferase assay reagent (e.g., Steady-Glo®)
-
384-well white, solid-bottom assay plates
-
Reference compound (e.g., Amphotericin B)
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells into 384-well plates at a density of 4 x 10^4 cells/well in RPMI-1640 medium containing PMA (100 ng/mL). Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator to allow differentiation into adherent macrophages.
-
Parasite Infection: Wash the differentiated macrophages with fresh medium. Infect the cells with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasite:macrophage). Incubate for 24 hours at 37°C.
-
Compound Addition: Wash the infected cells to remove extracellular parasites. Add test compounds from the this compound library (typically at a final concentration of 1-10 µM) and control compounds to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading: Add luciferase assay reagent to each well and incubate for 5 minutes at room temperature to lyse the cells and stabilize the luciferase signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of parasite growth relative to the DMSO control.
Protocol 2: Anti-Kinetoplastid Screening (Trypanosoma cruzi)
This protocol utilizes a β-galactosidase-expressing Trypanosoma cruzi strain to screen for inhibitors of intracellular amastigotes.[4][5]
Materials:
-
Trypanosoma cruzi (Tulahuen strain) expressing β-galactosidase
-
NIH-3T3 fibroblast cell line
-
DMEM without phenol red, supplemented with 2% FBS and 1% penicillin-streptomycin-glutamine (PSG)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate solution
-
384-well clear-bottom assay plates
-
Reference compound (e.g., Benznidazole)
Procedure:
-
Cell Seeding: Plate NIH-3T3 cells in 384-well plates at a density of 5 x 10^4 cells/well and incubate for 3 hours to allow attachment.
-
Compound and Parasite Addition: Add the this compound library compounds and controls to the wells. Subsequently, add 5 x 10^4 trypomastigotes to each well.
-
Incubation: Incubate the plates for 4 days at 37°C in a 5% CO₂ incubator.
-
Substrate Addition: Add CPRG substrate solution to each well.
-
Signal Development and Reading: Incubate for 4 hours at 37°C to allow for color development. Read the absorbance at 590-595 nm using a plate reader.
-
Data Analysis: Determine the percent inhibition based on the reduction in absorbance compared to the DMSO control.
Protocol 3: Antimycobacterial Screening (Mycobacterium tuberculosis)
This protocol describes a growth inhibition assay for Mycobacterium tuberculosis (M. tb) using a fluorescent readout.[6]
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
Resazurin solution (0.15 mg/mL in DPBS)
-
384-well black, clear-bottom assay plates
-
Reference compound (e.g., Isoniazid)
Procedure:
-
Compound Plating: Dispense the this compound library compounds and controls into the assay plates.
-
Bacterial Inoculation: Dilute an M. tb culture to an OD₆₀₀ of 0.001 in 7H9 broth and add to each well.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 18-24 hours at 37°C.
-
Fluorescence Reading: Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Calculate the percent inhibition of mycobacterial growth relative to the DMSO control.
Protocol 4: Cytotoxicity Counter-Screen
This protocol uses a resazurin-based assay to assess the cytotoxicity of hit compounds against a mammalian cell line (e.g., HEK293T or HepG2).[7]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
DMEM supplemented with 10% FBS
-
Resazurin solution (0.15 mg/mL in DPBS)
-
384-well black, clear-bottom assay plates
-
Reference cytotoxic compound (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed HEK293T cells in 384-well plates at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Compound Addition: Add the hit compounds from the primary screens at various concentrations to the cells.
-
Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Reading: Measure fluorescence at 560 nm (excitation) and 590 nm (emission).
-
Data Analysis: Calculate the percent reduction in cell viability and determine the 50% cytotoxic concentration (CC₅₀).
Data Presentation and Analysis
Quantitative data from HTS campaigns should be systematically organized to facilitate hit selection and structure-activity relationship (SAR) analysis.
Data Analysis Workflow
The analysis of HTS data is a critical step in identifying genuine hits and filtering out false positives. This process involves data normalization, hit identification, and confirmation.
Quantitative Data Summary
The following tables present example data from screening campaigns involving 5-nitro-heterocyclic compounds against kinetoplastid parasites.
Table 1: Anti-Kinetoplastid Activity of this compound Analogs
| Compound ID | T. cruzi IC₅₀ (µM) | L. donovani IC₅₀ (µM) | T. b. rhodesiense IC₅₀ (µM) |
| 1 | 4.5 | >60 | 3.2 |
| 2 | 2.8 | 5.4 | 1.8 |
| 3 | 1.2 | 4.3 | 0.9 |
| Benznidazole | 3.5 | >60 | >30 |
Table 2: Cytotoxicity and Selectivity Index of this compound Analogs
| Compound ID | L6 Cells CC₅₀ (µM) | T. cruzi SI | L. donovani SI | T. b. rhodesiense SI |
| 1 | >90 | >20 | <1.5 | >28 |
| 2 | >90 | >32 | >16 | >50 |
| 3 | 85 | 71 | 19.8 | 94 |
| Benznidazole | >90 | >25 | - | - |
SI (Selectivity Index) = CC₅₀ (L6 Cells) / IC₅₀ (Parasite)
Mechanism of Action: Nitroreductase Activation
A key mechanism of action for many 5-nitro-heterocyclic compounds in kinetoplastids involves reductive activation by type I nitroreductases (NTRs). This process converts the relatively non-toxic prodrug into a cytotoxic agent within the parasite.
This activation pathway provides a basis for parasite selectivity, as the specific NTRs that activate these compounds may be absent or have different substrate specificities in mammalian host cells. Understanding this mechanism is crucial for both interpreting screening results and for the rational design of more effective and less toxic this compound derivatives.
References
- 1. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. High-Throughput Screening | Technology Networks [technologynetworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Data Mining and Computational Modeling of High Throughput Screening Datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 5-Nitrothiazole Derivatives as JNK Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) superfamily.[1][2] Activated by a wide array of stress stimuli such as inflammatory cytokines, UV irradiation, and heat shock, the JNK signaling pathway is a critical regulator of diverse cellular processes including apoptosis, inflammation, cell differentiation, and proliferation.[2][3] Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[2][4] Consequently, small molecule inhibitors of JNK are of significant interest as potential therapeutic agents.
This document provides detailed application notes and protocols for the use of 5-nitrothiazole-containing compounds as inhibitors of the JNK signaling pathway in a cell culture setting. The protocols and data presented are based on published research on this compound derivatives, such as the allosteric JNK inhibitor BI-87G3, which targets the interaction between JNK and the scaffold protein JIP1.[4]
Mechanism of Action
Compounds containing a this compound moiety have been identified as potent and selective inhibitors of JNK.[4][5] Unlike ATP-competitive inhibitors that bind to the kinase active site, certain this compound derivatives, such as those in the 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole series, function as allosteric inhibitors.[4] They target the docking site for JNK-interacting proteins (JIPs), thereby preventing the formation of the JNK signaling complex and subsequent phosphorylation of downstream substrates like c-Jun.[4][6] This allosteric mechanism can offer higher selectivity over other closely related kinases.[4]
Data Presentation
The following table summarizes the in vitro inhibitory activity of a representative this compound derivative, BI-87G3, against JNK.
| Compound | Target | Assay Type | Cell Line | Stimulus | IC50 | Reference |
| BI-87G3 | JNK | Cell-based c-Jun phosphorylation | HeLa (stably expressing GFP-c-Jun) | TNF-α (2 ng/mL) | 15 µM | [4] |
Experimental Protocols
Protocol 1: Assessment of JNK Inhibition via Western Blotting
This protocol details the procedure to evaluate the efficacy of a this compound-based JNK inhibitor by measuring the phosphorylation of the direct JNK substrate, c-Jun.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound JNK inhibitor (e.g., BI-87G3) dissolved in DMSO
-
JNK activator (e.g., TNF-α, Anisomycin, UV irradiation)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-c-Jun (Ser63 or Ser73)
-
Rabbit or mouse anti-total c-Jun
-
Mouse or rabbit anti-total JNK
-
Mouse or rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the this compound JNK inhibitor in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the inhibitor or a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
JNK Activation: Following pre-treatment, stimulate the JNK pathway by adding a JNK activator (e.g., 2 ng/mL TNF-α for 30 minutes) to the culture medium.[4]
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Protein Quantification: Scrape the cells and collect the lysates. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-Jun, total c-Jun, phospho-JNK, total JNK, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the level of phosphorylated protein to the total protein level. Compare the inhibitor-treated samples to the vehicle-treated control to determine the extent of inhibition.
Protocol 2: Cell Viability Assay
This protocol is to assess the cytotoxic effects of the this compound JNK inhibitor on the chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound JNK inhibitor
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound JNK inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate the plate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability) and calculate the percentage of cell viability for each inhibitor concentration.
Visualizations
Caption: The JNK signaling cascade and the point of allosteric inhibition.
Caption: Workflow for assessing JNK inhibitor activity in cell culture.
Potential Off-Target Effects and Considerations
While some this compound derivatives exhibit selectivity for JNK, it is crucial to consider potential off-target effects.[4] As with any kinase inhibitor, cross-reactivity with other kinases or cellular proteins is possible, especially at higher concentrations.[7] Therefore, it is recommended to:
-
Perform dose-response studies: Determine the minimal effective concentration to minimize off-target effects.
-
Use multiple methods to confirm findings: Complement western blotting with other assays, such as kinase activity assays or analysis of downstream gene expression.
-
Assess cytotoxicity: Always run a parallel cell viability assay to ensure that the observed effects are not due to general toxicity.[8]
-
Consider isoform specificity: JNK exists in multiple isoforms (JNK1, JNK2, and JNK3) with distinct and sometimes opposing biological roles.[1] The specific isoform selectivity of the this compound compound in use should be considered when interpreting results.
By following these protocols and considerations, researchers can effectively utilize this compound-based compounds to investigate the role of the JNK signaling pathway in their specific cellular models.
References
- 1. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. paulogentil.com [paulogentil.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTT Journal [cttjournal.com]
Application Notes and Protocols for Evaluating the Antiparasitic Activity of 5-Nitrothiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental evaluation of 5-nitrothiazole compounds as potential antiparasitic agents. The protocols outlined below are based on established methodologies for in vitro and in vivo testing against a range of protozoan parasites.
Introduction to 5-Nitrothiazoles
5-Nitrothiazoles are a class of heterocyclic compounds that have demonstrated broad-spectrum antimicrobial activity, including significant potential against various parasites.[1][2][3] A notable example is Nitazoxanide, a this compound derivative effective against a wide array of intestinal and tissue-dwelling protozoa and helminths.[4][5][6] The antiparasitic effect of many 5-nitrothiazoles is linked to the reduction of their nitro group by parasitic enzymes, such as nitroreductases (NTRs), which are often absent in mammalian hosts.[1][7] This activation process generates reactive nitrogen species, leading to oxidative stress and subsequent parasite death.[8][9] However, some studies suggest that the antiparasitic activity of certain thiazolides may be independent of the nitro group, pointing to alternative mechanisms of action.[5]
Quantitative Data Summary
The following tables summarize the in vitro antiparasitic activity of various this compound derivatives against different parasite species, as reported in the literature.
Table 1: In Vitro Activity of 5-Nitro-2-aminothiazole-based Amides against Trypanosomatids [1]
| Compound | Target Parasite | IC50 (µM) |
| Piperazine Amide 6 | Trypanosoma cruzi (amastigotes) | 0.571 |
| Benznidazole (Reference) | Trypanosoma cruzi (amastigotes) | - |
| Compound Series 3-7 | Trypanosoma cruzi (amastigotes) | 0.571 - 9.31 |
Note: IC50 is the half-maximal inhibitory concentration.
Table 2: In Vitro Activity of 2-Amide this compound Series against Trypanosoma brucei [7]
| Compound | Target Parasite | IC50 (µM) |
| NT2 | T. brucei (bloodstream form) | <10.0 |
| NT4 | T. brucei (bloodstream form) | <10.0 |
| NT6 | T. brucei (bloodstream form) | <10.0 |
| NT7 | T. brucei (bloodstream form) | <10.0 |
| NT11 | T. brucei (bloodstream form) | <10.0 |
| Nifurtimox (Reference) | T. brucei (bloodstream form) | - |
Note: IC50 is the half-maximal inhibitory concentration.
Table 3: In Vitro and In Vivo Giardicidal Activity of a this compound-NSAID Chimera (Compound 4) [10]
| Assay Type | Target Parasite | Metric | Value |
| In Vitro | Giardia intestinalis | IC50 | 0.145 µM |
| In Vivo (CD-1 mouse) | Giardia intestinalis | ED50 | 1.709 µg/kg |
Note: IC50 is the half-maximal inhibitory concentration; ED50 is the median effective dose.
Experimental Protocols
In Vitro Susceptibility Assays
The following protocols describe the general procedures for evaluating the in vitro antiparasitic activity of this compound compounds.
3.1.1. Protocol for Trypanosoma cruzi Amastigote Assay
This protocol is adapted from studies evaluating antitrypanosomal compounds.[1]
Objective: To determine the IC50 of this compound compounds against the intracellular amastigote form of Trypanosoma cruzi.
Materials:
-
L6 cells (rat skeletal myoblasts)
-
Trypanosoma cruzi trypomastigotes
-
Complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (5-nitrothiazoles) dissolved in DMSO
-
Benznidazole (positive control)
-
Resazurin solution
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed L6 cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Infect the L6 cell monolayer with T. cruzi trypomastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 2 hours to allow for parasite invasion.
-
Wash the wells with PBS to remove non-internalized trypomastigotes.
-
Add fresh medium containing serial dilutions of the test compounds and benznidazole.
-
Incubate the plates for 72 hours.
-
Add resazurin solution to each well and incubate for an additional 4-6 hours.
-
Measure the fluorescence or absorbance using a microplate reader to determine cell viability.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the compound concentration.
3.1.2. Protocol for Trypanosoma brucei Bloodstream Form Assay
This protocol is based on methods for screening compounds against African trypanosomes.[7]
Objective: To determine the IC50 of this compound compounds against the bloodstream form of Trypanosoma brucei.
Materials:
-
Trypanosoma brucei bloodstream forms
-
Complete HMI-9 medium supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
Nifurtimox (positive control)
-
Resazurin solution
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Dispense serial dilutions of the test compounds and nifurtimox into 96-well plates.
-
Add T. brucei bloodstream forms to each well at a density of 2 x 10^4 parasites/well.
-
Incubate the plates for 72 hours.
-
Add resazurin solution to each well and incubate for 4-6 hours.
-
Measure the fluorescence or absorbance to assess parasite viability.
-
Determine the IC50 values from the dose-response curves.
In Vivo Efficacy Model
The following is a general protocol for assessing the in vivo efficacy of a this compound compound against Giardia intestinalis in a murine model.[10]
Objective: To determine the median effective dose (ED50) of a this compound compound in a mouse model of giardiasis.
Materials:
-
CD-1 mice
-
Giardia intestinalis trophozoites
-
Test compound formulated for oral administration
-
Metronidazole or Nitazoxanide (positive controls)
-
Vehicle control
Procedure:
-
Infect CD-1 mice orally with G. intestinalis trophozoites.
-
After establishment of infection (typically 5-7 days post-infection), treat the mice with the test compound, positive controls, or vehicle control via oral gavage for 3-5 consecutive days.
-
At the end of the treatment period, euthanize the mice and collect intestinal contents.
-
Count the number of trophozoites in the intestinal samples.
-
Calculate the percentage of parasite clearance for each treatment group compared to the vehicle control.
-
Determine the ED50 value using appropriate statistical software.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of 5-Nitrothiazoles
The antiparasitic activity of many 5-nitrothiazoles is initiated by the reduction of the nitro group, a process often catalyzed by type I nitroreductases (NTRs) present in the parasite.[1] This activation leads to the formation of cytotoxic metabolites that induce oxidative stress, damage cellular components, and ultimately cause parasite death.[8][9]
Caption: Proposed mechanism of action for this compound antiparasitic drugs.
General Experimental Workflow for In Vitro Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound compounds.
Caption: General workflow for in vitro antiparasitic drug screening.
Conclusion
The provided protocols and data offer a foundational framework for the systematic evaluation of this compound derivatives as potential antiparasitic agents. Researchers are encouraged to adapt these methodologies to their specific parasite of interest and experimental conditions. Further investigation into the precise mechanisms of action and structure-activity relationships will be crucial for the development of novel and effective antiparasitic therapies based on the this compound scaffold.
References
- 1. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiparasitic 5-nitrothiazoles and 5-nitro-4-thiazolines. 2 | Chemsrc [chemsrc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro efficacies of nitazoxanide and other thiazolides against Neospora caninum tachyzoites reveal antiparasitic activity independent of the nitro group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating 5-Nitrothiazoles as Trypanocidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Nitrothiazole Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs. Within this class, 5-nitrothiazole derivatives have emerged as a promising avenue for the development of novel anticancer agents. The electron-withdrawing nature of the nitro group at the C5 position of the thiazole ring often imparts potent and selective biological activities. These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival. This document provides a comprehensive overview of the anticancer potential of this compound derivatives, detailed protocols for their evaluation, and visual representations of the key signaling pathways involved.
Application Notes
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically begins with the formation of a 2-aminothiazole ring, which is subsequently nitrated. A common synthetic route involves the Hantzsch thiazole synthesis, where a thiourea or thioamide is condensed with an α-haloketone. The resulting 2-aminothiazole can then be nitrated at the 5-position using a mixture of nitric and sulfuric acids. Further derivatization at the 2-amino group allows for the creation of a diverse library of compounds with varying substituents, which is crucial for establishing structure-activity relationships (SAR). For instance, the reaction of 2-amino-5-nitrothiazole with various aldehydes can yield Schiff base derivatives, which have demonstrated significant cytotoxic and anti-migratory effects.[1]
Anticancer Activity and Mechanism of Action
This compound derivatives have demonstrated a broad spectrum of anticancer activities against various human cancer cell lines. Their primary mechanisms of action include:
-
Induction of Apoptosis: Many this compound compounds trigger programmed cell death in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors.
-
Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle at specific checkpoints, most commonly at the G2/M or S phase. This prevents cancer cells from dividing and proliferating.
-
Inhibition of Signaling Pathways: this compound and other thiazole derivatives have been shown to target and inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways. Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.
Data Presentation
The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative this compound and related thiazole derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of 2-Amino-5-Nitrothiazole Derivatives Against MDA-MB-231 Human Breast Cancer Cells
| Compound ID | Structure | Concentration (µM) | Incubation Time (h) | Cytotoxic Effect |
| 1 | 5-nitro-1,3-thiazol-2-amine | 1-100 | 72 | No significant cytotoxicity |
| 2 | 4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzaldehyde | 1-100 | 72 | No significant cytotoxicity |
| 3 | (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | 100 | 72 | Statistically significant cytotoxicity (p=0.0164)[1] |
Table 2: In Vitro Anticancer Activity (IC50, µM) of Various Thiazole Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 5 | A549 | Lung Cancer | 0.452 | [2] |
| Compound 8a | A549 | Lung Cancer | >100 | [2] |
| Compound 8b | A549 | Lung Cancer | 0.521 | [2] |
| Compound 8d | A549 | Lung Cancer | 0.493 | [2] |
| Compound 8e | A549 | Lung Cancer | 0.612 | [2] |
| Compound 4c | MCF-7 | Breast Cancer | 2.57 | |
| Compound 4c | HepG2 | Liver Cancer | 7.26 | |
| Compound 5a | MDA-MB-231 | Breast Cancer | 1.51 | [3] |
| Compound 5c | Hela | Cervical Cancer | 0.00065 | [3] |
| Compound 5e | MCF-7 | Breast Cancer | 0.6648 | [3] |
| Compound 5f | A2780 | Ovarian Cancer | 2.34 | [3] |
Mandatory Visualization
References
Application Notes and Protocols for the Quantification of 5-Nitrothiazoles using HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of 5-nitrothiazole compounds using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development.
Introduction
5-Nitrothiazoles are a class of heterocyclic compounds containing a thiazole ring substituted with a nitro group. Derivatives of this core structure are of significant interest in pharmaceutical and agrochemical research due to their wide range of biological activities. For instance, 2-amino-5-nitrothiazole is a key intermediate in the synthesis of various antimicrobial agents.[1][2] Accurate and reliable quantification of these compounds is crucial for drug discovery, development, quality control, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the separation, identification, and quantification of analytes in various matrices.[3] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3]
Principles of Analysis
HPLC-UV: This technique separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The separated compounds are then detected by a UV-Vis detector based on their ability to absorb light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from standards of known concentrations.
LC-MS/MS: In LC-MS/MS, the liquid chromatograph is interfaced with a tandem mass spectrometer. After chromatographic separation, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and sensitivity, making it ideal for trace-level quantification in complex samples.[4][5]
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of a this compound Derivative
This protocol is adapted from a validated method for a novel indole–thiazole derivative with a p-nitro substituent (CS03) and is suitable for the quantification of this compound compounds with similar hydrophobic properties.[6]
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Waters Alliance 2695 with a 2489 UV-Vis detector)[6]
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 3.5 µm particle size)[6]
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and acidified water (0.05% TFA, pH ≈ 3) in an 85:15 (v/v) ratio.[6] Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh a suitable amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentrations (e.g., 1-20 µg/mL).[6]
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 3.5 µm)[6]
-
Mobile Phase: Acetonitrile:Water with 0.05% TFA (85:15, v/v)[6]
-
Flow Rate: 0.80 mL/min[6]
-
Injection Volume: 50 µL[6]
-
Column Temperature: 25 °C[6]
-
Detection Wavelength: 348 nm (This should be optimized for the specific this compound derivative)[6]
-
Run Time: 10 minutes[6]
5. Sample Preparation:
-
For drug substance analysis, dissolve the sample in the mobile phase to a concentration within the calibration range.
-
For analysis in complex matrices (e.g., biological fluids), an extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[7]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.[8]
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of the this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification of a this compound Derivative
This protocol is based on a validated method for a novel aminothiazole and can be adapted for the sensitive quantification of 5-nitrothiazoles in biological matrices like plasma.[4][9]
1. Materials and Reagents:
-
Acetonitrile (MS grade)
-
Methanol (MS grade)
-
Water (MS grade)
-
Formic acid (MS grade)
-
Ammonium formate (MS grade)
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled analog of the analyte.
-
Control matrix (e.g., blank plasma)
2. Instrumentation:
-
LC-MS/MS system (e.g., with an electrospray ionization source)
-
C18 reverse-phase column (e.g., Waters Xterra RP C18, 4.6 x 150 mm, 5 µm)[4]
-
Data acquisition and analysis software (e.g., Analyst)[4]
3. Preparation of Solutions:
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% v/v formic acid.[4]
-
Mobile Phase B: Acetonitrile:Methanol (95:5, v/v).[4]
-
Standard and IS Stock Solutions: Prepare individual stock solutions of the this compound and the IS in a suitable solvent (e.g., DMSO or methanol).
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the this compound working solution into the control matrix. A typical concentration range for plasma analysis could be 1.25–1250 ng/mL.[5]
4. Sample Preparation (Protein Precipitation): [4]
-
To 100 µL of plasma sample (or standard), add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 10 minutes at 1500 rpm.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[4]
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[4]
5. LC-MS/MS Conditions:
-
Column: Waters Xterra RP C18 (4.6 x 150 mm, 5 µm)[4]
-
Mobile Phase Gradient: An isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B can be a starting point.[4] The gradient should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 40 °C[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
MS Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for the this compound and the IS must be optimized by infusing the individual standard solutions into the mass spectrometer.
6. Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.[9]
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards, using a weighted linear regression (e.g., 1/x²).[9]
Quantitative Data Summary
The following table summarizes the validation parameters from various published methods for this compound and related compounds.
| Compound/Method | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Indole-thiazole derivative (CS03) / HPLC-UV | 1–20 µg/mL | 0.21 µg/mL | 0.66 µg/mL | 103.3–105.2% | 1.69–3.58% | [6] |
| Aminothiazole (21MAT) / LC-MS/MS | 1.25–1250 ng/mL | - | - | - | - | [5] |
| 5-Nitroimidazoles / LC-MS/MS | 0.5–10 µg/kg | 0.29–0.44 µg/kg (CCα) | 0.36–0.54 µg/kg (CCβ) | 101–107% | 4–12% (repeatability) | [10] |
| Nitazoxanide / RP-HPLC | 3.125-500 µg/mL | - | - | 98.35–100.62% | - | [11] |
| Five Nitroimidazoles / HPLC-ESM | - | 0.25–0.75 µg/mL | 0.8-2.0 µg/mL | 96.8–102.6% | < 2% | [12] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation, CCα: Decision Limit, CCβ: Detection Capability
Visualizations
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-アミノ-5-ニトロチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. nacalai.com [nacalai.com]
- 9. d-nb.info [d-nb.info]
- 10. Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of 5-Nitrothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrothiazole-based compounds represent a promising class of antimicrobial agents with a broad spectrum of activity against various protozoan parasites. These application notes provide detailed experimental designs and protocols for the in vivo evaluation of this compound derivatives against three medically significant parasites: Trypanosoma cruzi (the causative agent of Chagas disease), Giardia lamblia (causing giardiasis), and Trichomonas vaginalis (causing trichomoniasis). The provided protocols are designed to be robust and reproducible, facilitating the preclinical assessment of novel therapeutic candidates.
The mechanism of action for some 5-nitrothiazoles is believed to involve the reductive activation of the nitro group by parasitic nitroreductases, which are often absent in the mammalian host. This process generates reactive cytotoxic metabolites that damage parasite macromolecules. An alternative mechanism, particularly for the related compound nitazoxanide, involves the non-reductive inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in the energy metabolism of anaerobic parasites.
Proposed Mechanisms of Action of 5-Nitrothiazoles
Below are diagrams illustrating the two primary proposed mechanisms of action for this compound compounds.
Application Notes and Protocols: 5-Nitrothiazole Derivatives as Radiosensitizers in Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective targeting of tumor cells and the enhancement of radiation-induced damage are critical goals in cancer therapy. Hypoxic tumor cells, characterized by low oxygen levels, are notoriously resistant to radiotherapy. This resistance stems from the "oxygen effect," where the presence of molecular oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal to the cell. Hypoxic cell radiosensitizers are compounds that mimic the action of oxygen, thereby increasing the efficacy of radiation treatment in these resistant tumor microenvironments.
5-Nitrothiazole derivatives have emerged as a class of compounds with potential as hypoxic cell radiosensitizers. Their electron-affinic nature allows them to selectively sensitize hypoxic cells to the cytotoxic effects of ionizing radiation. This document provides an overview of the application of this compound derivatives in cancer research, summarizes available quantitative data, and offers detailed protocols for their investigation.
Mechanism of Action
This compound derivatives, like other nitro-heterocyclic compounds, function as "oxygen mimetics".[1] The underlying principle of their radiosensitizing effect lies in their ability to interact with and stabilize radiation-induced free radicals on DNA.[1][2] In well-oxygenated tissues, molecular oxygen rapidly reacts with these DNA radicals, leading to the formation of peroxyl radicals, which are a form of "fixed" and largely irreparable damage.[2] In the absence of oxygen, these DNA radicals can be chemically repaired, contributing to cell survival and radioresistance.
Under hypoxic conditions, the electron-affinic this compound molecule can accept an electron, forming a radical anion.[1] This radical anion can then react with the radiation-induced DNA radicals, effectively "fixing" the damage in a manner analogous to oxygen.[2] This leads to an increase in lethal DNA lesions, such as double-strand breaks, ultimately enhancing cell killing for a given dose of radiation.
Quantitative Data Summary
Quantitative data for this compound derivatives as radiosensitizers is primarily based on early studies of the parent compound, 2-amino-5-nitrothiazole (ANT). While recent research on novel derivatives is ongoing, the foundational data provides a basis for understanding their potential.
Table 1: Preclinical Data for 2-Amino-5-Nitrothiazole (ANT) as a Hypoxic Radiosensitizer
| Parameter | Cell Line / Model | Value / Observation | Reference |
| Radiosensitizing Activity | Bacteria | Similar to Misonidazole | [3] |
| EMT6 tumor cells (in vitro) | Effective, but slightly less active than Misonidazole | [3] | |
| Cytotoxicity | EMT6 tumor cells (in vitro) | Less cytotoxic than Misonidazole | [3] |
| Mutagenicity | Bacteria | Less mutagenic than Misonidazole | [3] |
| In Vivo Efficacy | Mouse models | Inferior to Misonidazole | [3] |
| Limiting Factors (In Vivo) | Mouse models | Higher toxicity than Misonidazole, low achievable tumor concentration (<3 x 10⁻⁴ M) | [3] |
Note: Misonidazole is a well-characterized 2-nitroimidazole hypoxic cell radiosensitizer often used as a benchmark. The data suggests that while 2-amino-5-nitrothiazole demonstrates radiosensitizing properties, its therapeutic window in early studies was limited, highlighting the need for the development of derivatives with improved pharmacological properties.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound derivatives as radiosensitizers.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the intrinsic toxicity of the this compound derivative on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, DU-145)
-
Complete cell culture medium
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plates for a period that corresponds to several cell doubling times (e.g., 48-72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Radiosensitization Assay (Clonogenic Survival Assay)
Objective: To assess the ability of the this compound derivative to enhance radiation-induced cell killing under hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., <0.1% O₂)
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Plating: Trypsinize and count the cells. Plate a predetermined number of cells into 6-well plates. The number of cells plated will depend on the radiation dose to be delivered, with more cells being plated for higher doses to ensure a countable number of colonies.
-
Drug Incubation: Allow the cells to attach for a few hours. Then, replace the medium with fresh medium containing the this compound derivative at a non-toxic concentration (determined from the cytotoxicity assay). Include a control group with no drug.
-
Induction of Hypoxia: Place the plates in a hypoxia chamber for a sufficient time to achieve hypoxia (e.g., 4-6 hours). Maintain a parallel set of plates under normoxic (normal oxygen) conditions.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Post-Irradiation Incubation: After irradiation, return the plates to a standard incubator (normoxic conditions) and allow the cells to grow for 10-14 days, or until colonies of at least 50 cells are visible.
-
Colony Staining and Counting:
-
Aspirate the medium from the wells.
-
Gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with 0.5% crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control group: PE = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each radiation dose: SF = (Number of colonies counted) / (Number of cells seeded x (PE / 100)).
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale.
-
Determine the Dose Enhancement Ratio (DER), which is the ratio of the radiation dose required to produce a certain level of cell killing (e.g., SF = 0.5 or 0.1) in the absence of the drug to the dose required for the same level of killing in the presence of the drug.
-
Visualizations
Signaling Pathway: Hypoxic Radiosensitization by this compound
Caption: Mechanism of this compound as a hypoxic radiosensitizer.
Experimental Workflow: Clonogenic Survival Assay
Caption: Workflow for the in vitro clonogenic survival assay.
Conclusion
This compound derivatives represent a promising area of research for enhancing the efficacy of radiotherapy, particularly in hypoxic tumors. While early studies on the parent compound, 2-amino-5-nitrothiazole, demonstrated proof-of-concept, further research into novel derivatives with improved therapeutic indices is warranted. The protocols outlined in this document provide a framework for the systematic evaluation of these compounds, from initial toxicity screening to the quantitative assessment of their radiosensitizing effects. Through rigorous preclinical evaluation, the potential of this compound derivatives to improve cancer treatment outcomes can be fully explored.
References
Application Notes and Protocols for Formulation of 5-Nitrothiazole for Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Bioavailability Enhancement
Oral drug administration is the most common and convenient route for drug delivery. However, for a drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate across the intestinal membrane to reach the systemic circulation.[17] For poorly water-soluble compounds like those in the nitrothiazole class, low aqueous solubility is a major barrier to achieving adequate bioavailability.[5][6]
Several formulation strategies can be employed to overcome this challenge, including:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size to the micro or nano-scale can significantly enhance the dissolution rate.[7][8][9][16][18]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix can improve its wettability and dissolution.[13][14][15][19][20][21][22][23]
-
Lipid-Based Formulations: Encapsulating the drug in lipidic carriers can enhance its solubilization in the gastrointestinal tract.[24]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's solubility.[24]
This document will focus on nanoparticle formulation and solid dispersion as two highly effective and widely studied approaches.
Formulation Strategies for 5-Nitrothiazole
Nanoparticle Formulation
Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[10] Wet bead milling is a common top-down approach for producing drug nanoparticles.[18]
Solid Dispersion
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[13][14][15][19][20][21][22][23] The drug can exist in an amorphous or microcrystalline form. This technique enhances solubility by reducing particle size, improving wettability, and potentially forming a higher energy amorphous state of the drug.[23] Common methods for preparing solid dispersions include solvent evaporation and melt extrusion.[19][20][21][22]
Experimental Protocols
Formulation Preparation
-
Preparation of the Slurry:
-
Disperse 5% (w/v) of this compound powder in an aqueous solution containing a stabilizer. A combination of a polymeric stabilizer (e.g., 2% w/v hydroxypropyl methylcellulose - HPMC) and a surfactant (e.g., 0.5% w/v sodium dodecyl sulfate - SDS) is often effective.[18]
-
Stir the mixture until a homogenous slurry is formed.
-
-
Milling:
-
Transfer the slurry to a high-energy bead mill.
-
Add grinding media (e.g., yttria-stabilized zirconium oxide beads).
-
Mill at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 4-8 hours) until the desired particle size is achieved.[18]
-
-
Post-Processing:
-
Dissolution:
-
Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone - PVP K30) in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol) at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).[22]
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).[22]
-
-
Drying and Sizing:
Characterization of Formulations
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanosuspension with deionized water and measure the particle size distribution and zeta potential using a Zetasizer.
-
Methods:
-
Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) in the dispersion.
-
X-Ray Powder Diffraction (XRPD): To confirm the amorphous nature of the drug.[23]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To investigate any potential interactions between the drug and the carrier.
-
In Vitro Performance Evaluation
-
Dissolution Medium: 900 mL of a relevant buffer, such as 0.1 N HCl (pH 1.2) to simulate gastric fluid, or phosphate buffer (pH 6.8) to simulate intestinal fluid.[18][25][26]
-
Temperature: 37 ± 0.5°C.[28]
-
Paddle Speed: 50 or 75 rpm.[25]
-
Procedure:
-
Place a sample containing a fixed amount of this compound (pure drug, nanoparticle formulation, or solid dispersion) into the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).[18]
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.[29]
-
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[17][30][31][32][33]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them onto Transwell® inserts.[30]
-
Allow the cells to differentiate for 21-28 days to form a confluent monolayer.[30]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.[30]
-
For apical to basolateral (A→B) transport, add the test compound (this compound formulation) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[30]
-
For basolateral to apical (B→A) transport, add the test compound to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.[30]
-
Collect samples from both donor and receiver compartments and analyze the concentration of this compound.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[30]
-
-
In Vivo Pharmacokinetic Study
An in vivo pharmacokinetic study in a suitable animal model, such as rats, is essential to evaluate the oral bioavailability of the formulations.[34][35][36][37][38]
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).[34]
-
Dosing:
-
Blood Sampling:
-
Plasma Analysis:
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.[35][36]
-
Calculate the relative bioavailability (Frel) of the formulations compared to the pure drug suspension using the formula:
-
Frel (%) = (AUCformulation / AUCpure drug) * (Dosepure drug / Doseformulation) * 100
-
-
Data Presentation (Illustrative Data)
Table 1: In Vitro Dissolution of this compound Formulations (n=3, mean ± SD)
| Time (min) | Pure this compound (%) | Nanoparticle Formulation (%) | Solid Dispersion (1:5) (%) |
| 5 | 2.5 ± 0.8 | 35.2 ± 2.1 | 45.8 ± 3.5 |
| 15 | 6.8 ± 1.2 | 65.7 ± 3.4 | 78.2 ± 4.1 |
| 30 | 12.3 ± 2.5 | 85.4 ± 4.2 | 92.5 ± 3.8 |
| 60 | 18.9 ± 3.1 | 94.1 ± 2.9 | 98.1 ± 1.9 |
| 120 | 25.4 ± 3.8 | 96.8 ± 2.5 | 99.2 ± 1.5 |
Table 2: In Vitro Permeability of this compound Formulations across Caco-2 Monolayers (n=3, mean ± SD)
| Formulation | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Pure this compound | 0.8 ± 0.2 | 1.5 ± 0.3 | 1.88 |
| Nanoparticle Formulation | 2.5 ± 0.4 | 4.8 ± 0.6 | 1.92 |
| Solid Dispersion (1:5) | 3.1 ± 0.5 | 5.9 ± 0.7 | 1.90 |
Table 3: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose, n=6, mean ± SD)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure this compound | 150 ± 35 | 4.0 ± 1.2 | 850 ± 150 | 100 |
| Nanoparticle Formulation | 650 ± 120 | 1.5 ± 0.5 | 3800 ± 450 | 447 |
| Solid Dispersion (1:5) | 820 ± 150 | 1.0 ± 0.4 | 4500 ± 520 | 529 |
Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: In vitro dissolution testing workflow.
Caption: Caco-2 permeability assay workflow.
References
- 1. 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]
- 2. researchgate.net [researchgate.net]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the solubility of nitazoxanide with solid dispersions technique: formulation, evaluation, and cytotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 12. drughunter.com [drughunter.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. TO ENHANCE THE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS BY USING SOLID DISPERSION : A REVIEW | Semantic Scholar [semanticscholar.org]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. pharmtech.com [pharmtech.com]
- 19. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 20. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 21. japsonline.com [japsonline.com]
- 22. iosrphr.org [iosrphr.org]
- 23. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. agnopharma.com [agnopharma.com]
- 27. raytor.com [raytor.com]
- 28. fip.org [fip.org]
- 29. 2-Amino-5-nitrothiazole | SIELC Technologies [sielc.com]
- 30. benchchem.com [benchchem.com]
- 31. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 32. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 33. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 34. benchchem.com [benchchem.com]
- 35. protocols.io [protocols.io]
- 36. bio-protocol.org [bio-protocol.org]
- 37. currentseparations.com [currentseparations.com]
- 38. dctd.cancer.gov [dctd.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Nitrothiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-nitrothiazole and its derivatives, such as 2-amino-5-nitrothiazole. Our goal is to help you optimize reaction conditions, troubleshoot common issues, and ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: The most prevalent methods involve the direct nitration of a thiazole precursor using a mixture of concentrated nitric acid and sulfuric acid.[1] An alternative approach avoids the use of harsh nitrating agents by first halogenating an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea and subsequent hydrolysis.[2][3] The classic Hantzsch thiazole synthesis can also be adapted to produce substituted thiazoles, which can then be nitrated.[4][5]
Q2: What is the role of sulfuric acid in the nitration of thiazoles?
A2: Concentrated sulfuric acid serves two primary roles in the nitration of aromatic compounds like thiazole. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and hinder the reaction.[6]
Q3: What are the main safety concerns associated with the synthesis of this compound?
A3: The primary safety concerns stem from the use of concentrated nitric and sulfuric acids, which are highly corrosive and can cause severe burns.[7][8] Nitration reactions are also highly exothermic and can lead to runaway reactions if not properly controlled.[1] Additionally, the intermediate 2-nitramino-thiazole can be unstable and potentially explosive upon heating.[1] It is crucial to follow strict safety protocols, including the use of appropriate personal protective equipment (PPE), working in a well-ventilated fume hood, and maintaining careful temperature control.[9][10][11]
Q4: What are the expected yields for this compound synthesis?
A4: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. The direct nitration of 2-aminothiazole can result in yields around 59%.[12] Alternative methods, such as the halogenation of N,N-dimethyl-2-nitroetheneamine followed by cyclization, have reported yields of up to 82.8% for 2-amino-5-nitrothiazole.[2][3] Optimization of reaction parameters is key to maximizing yield.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Inadequate Nitrating Agent: Use a sufficient excess of the nitrating agent. However, be aware that too large an excess can lead to over-nitration and the formation of byproducts.
-
-
Suboptimal Reaction Temperature:
-
Temperature Too Low: Nitration of the thiazole ring can be slow at very low temperatures. While low temperatures are often used to control the initial exothermic reaction, a gradual increase in temperature might be necessary for the reaction to go to completion.[6]
-
Temperature Too High: Excessive temperatures can lead to the decomposition of the starting material, product, and intermediates, as well as an increase in the formation of unwanted side products.[13] Careful temperature control using an ice bath is crucial, especially during the addition of the nitrating mixture.
-
-
Poor Quality of Reagents:
-
"Wet" Reagents: The presence of water can significantly reduce the efficacy of the nitrating mixture. Use anhydrous solvents and ensure that the nitric and sulfuric acids are of high concentration.
-
Impure Starting Materials: Impurities in the thiazole starting material can interfere with the reaction and lead to the formation of byproducts. Purify the starting material if necessary.
-
-
Losses During Work-up and Purification:
-
Incomplete Precipitation: When quenching the reaction mixture in water/ice, ensure sufficient time and cooling for complete precipitation of the product.
-
Improper Choice of Recrystallization Solvent: Select a recrystallization solvent in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures to minimize losses.[14][15][16][17] Methanol is a commonly used solvent for the recrystallization of 2-amino-5-nitrothiazole.[14]
-
Problem 2: Formation of Significant Amounts of Side Products (e.g., 4-Nitrothiazole)
Possible Causes and Solutions:
-
Reaction Temperature: Higher reaction temperatures can favor the formation of the thermodynamically more stable 4-nitrothiazole isomer. Maintaining a low and controlled temperature throughout the reaction is critical for regioselectivity.[6]
-
Nitrating Agent Concentration: The concentration of the nitrating agent can influence the product distribution. Using fuming nitric acid or oleum (fuming sulfuric acid) can sometimes alter the selectivity of the nitration.
-
Substituent Effects: The nature and position of substituents on the thiazole ring can direct the position of nitration. For example, the nitration of 2-aminothiazole primarily yields the 5-nitro derivative due to the directing effect of the amino group.
Problem 3: Runaway Reaction
Possible Causes and Solutions:
-
Rapid Addition of Reagents: The addition of the nitrating mixture to the thiazole solution should be done slowly and dropwise, with vigorous stirring and efficient cooling to dissipate the heat generated.
-
Inadequate Cooling: Ensure the reaction flask is adequately submerged in an ice-salt bath or other appropriate cooling medium to maintain the desired temperature.
-
Large-Scale Reaction: Be extremely cautious when scaling up the reaction. The surface-area-to-volume ratio decreases, making heat dissipation more challenging. Consider a pilot run on a smaller scale to establish safe operating parameters.
Data Presentation
Table 1: Comparison of Synthetic Routes for 2-Amino-5-Nitrothiazole
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Reference |
| Direct Nitration | 2-Aminothiazole | Conc. HNO₃, Conc. H₂SO₄ | ~59% | [12] |
| Halogenation/Cyclization | N,N-dimethyl-2-nitroetheneamine | Bromine, Thiourea | 62-82.8% | [2][3][18] |
Table 2: Effect of Temperature on Nitration of 2-Amino-4-methylthiazole
| Reaction Temperature | Product Distribution | Reference |
| Lower Temperatures | Favors formation of 4-methyl-2-nitraminothiazole | [6] |
| Higher Temperatures | Favors formation of 2-amino-4-methyl-5-nitrothiazole | [6] |
Experimental Protocols
Protocol 1: Direct Nitration of 2-Aminothiazole [12]
-
Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 20g (0.2 mol) of 2-aminothiazole in 30 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Nitration: Slowly add 10 mL of 40% nitric acid dropwise to the cooled solution while maintaining the temperature at or below 15°C with constant stirring.
-
Reaction: Continue stirring the reaction mixture at 15°C overnight.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Adjust the pH to 8 with 1M NaOH solution to precipitate the crude product.
-
Purification: Filter the precipitate and wash thoroughly with water. The crude product can be further purified by column chromatography on silica gel using a petroleum ether: ethyl acetate (5:1) mobile phase to yield 2-amino-5-nitrothiazole.
Protocol 2: Synthesis of 2-Amino-5-nitrothiazole via Halogenation/Cyclization [3][18]
-
Bromination: To a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 ml of acetic acid cooled to 17°C, add 4.8 g of bromine at a rate that maintains the temperature below 25°C.
-
Thiourea Addition: After stirring the resulting slurry for 10 minutes, add 3.0 g of thiourea. The reaction is exothermic and the temperature may rise to around 32°C.
-
Cyclization: Stir the mixture for 1 hour. A yellow solid should form.
-
Work-up: Dilute the mixture with 25 ml of water. Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 ml of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.
-
Isolation: Adjust the final pH to 7 with 29% ammonium hydroxide. Filter the product, wash with water, and dry to obtain 2-amino-5-nitrothiazole.
Mandatory Visualizations
Caption: Workflow for the direct nitration of 2-aminothiazole.
Caption: Alternative synthesis of 2-amino-5-nitrothiazole.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Purification [chem.rochester.edu]
- 2. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 3. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. columbuschemical.com [columbuschemical.com]
- 9. westlab.com.au [westlab.com.au]
- 10. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. twu.edu [twu.edu]
- 12. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]
- 13. biotage.com [biotage.com]
- 14. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 15. mt.com [mt.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 17. researchgate.net [researchgate.net]
- 18. prepchem.com [prepchem.com]
Technical Support Center: Purification of 5-Nitrothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 5-nitrothiazole derivatives from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most common and effective methods for purifying solid this compound derivatives are recrystallization and column chromatography.[1][2] Solvent extraction is also frequently used to remove impurities before further purification steps.[3][4] The choice of method depends on the physical properties of the derivative and the nature of the impurities.
Q2: How do I choose a suitable solvent for the recrystallization of my this compound derivative?
A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Impurities should either be insoluble at high temperatures or highly soluble at low temperatures.[5] Common solvents for recrystallizing this compound derivatives include ethanol, ethyl acetate, benzene, glacial acetic acid, and dichloromethane.[6][7][8] It is often necessary to test a range of solvents or solvent mixtures to find the optimal conditions.
Q3: What are typical byproducts in the synthesis of this compound derivatives?
A3: Byproducts can vary significantly depending on the synthetic route. In nitration reactions, common byproducts include isomers (e.g., 4-nitro isomers), dinitro compounds, and degradation products from the starting materials or the product itself, especially under harsh acidic conditions.[6] In amide coupling reactions, unreacted starting materials and byproducts from the coupling agent (like dicyclohexylurea if DCC is used) are common.[7]
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of this compound derivatives?
A4: Yes, HPLC is a powerful technique for both analyzing the purity of and purifying this compound derivatives.[2][9] Reversed-phase HPLC is commonly employed for these compounds. The method is scalable and can be used for preparative separation to isolate pure compounds from complex mixtures.[9]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not crystallize upon cooling. | The compound is too soluble in the chosen solvent. / Too much solvent was used. | - Try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the current solvent) dropwise until turbidity appears, then cool. - Evaporate some of the solvent to increase the concentration and then cool again. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. - Add a seed crystal of the pure compound. |
| Oily substance forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent. / The compound is impure. | - Use a lower-boiling point solvent or a solvent mixture. - Try to purify the compound by another method, such as column chromatography, before recrystallization. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. / Premature crystallization occurred during hot filtration. | - Cool the solution for a longer period or at a lower temperature. - Minimize the amount of solvent used to dissolve the compound. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Crystals are colored despite the pure compound being colorless. | Colored impurities are trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from byproducts. | Incorrect mobile phase (eluent) polarity. / Column was not packed properly. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point for this compound derivatives is a mixture of hexane and ethyl acetate.[10] - If compounds are very polar, consider using a more polar solvent system, such as dichloromethane/methanol.[2] - Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| The compound is not eluting from the column. | The eluent is not polar enough. / The compound is highly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. - A small amount of a more polar solvent like methanol can be added to the eluent. |
| Streaking or tailing of bands on the column. | The compound is not very soluble in the mobile phase. / The column is overloaded with the sample. | - Change the mobile phase to one in which the compound is more soluble. - Load a smaller amount of the crude product onto the column. |
| Cracks or channels forming in the silica bed. | The silica gel was not packed properly or has dried out. | - Ensure the column is packed as a uniform slurry and never let the solvent level drop below the top of the silica gel. If cracks appear, the column may need to be repacked. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound derivative. Add a few drops of a chosen solvent. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve at room temperature, heat the test tube. If it dissolves when hot and precipitates upon cooling, the solvent is potentially suitable.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
General Protocol for Column Chromatography
-
Eluent Selection: Use TLC to determine the optimal solvent system. The ideal eluent should give your desired compound an Rf value of approximately 0.25-0.35 and provide good separation from byproducts.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[2]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes.[11]
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Visualizations
References
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. CN101007792B - A kind of method for synthesizing nitrothiazole benzamide compound - Google Patents [patents.google.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Separation of 2-Amino-5-nitrothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]
- 11. magritek.com [magritek.com]
Troubleshooting low yield in 5-Nitrothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other difficulties during the synthesis of 5-nitrothiazole and its derivatives, particularly 2-amino-5-nitrothiazole.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction to synthesize 2-amino-5-nitrothiazole has a very low yield. What are the common causes?
Low yields in 2-amino-5-nitrothiazole synthesis can arise from several factors, including suboptimal reaction conditions, reagent purity, and issues with the workup procedure.[1][2] A systematic approach to troubleshooting is recommended.[3]
-
Reaction Temperature: Temperature is a critical factor. In the nitration of 2-aminothiazole, lower temperatures (between -10°C and 0°C) favor the formation of the intermediate 2-nitraminothiazole, while higher temperatures promote the rearrangement to the desired 2-amino-5-nitrothiazole.[4] However, excessively high temperatures can lead to decomposition and the formation of unwanted byproducts.[5]
-
Reagent Purity: The purity of starting materials, such as 2-aminothiazole, and reagents like nitric acid and sulfuric acid, is crucial.[6] Impurities can lead to side reactions that consume reagents and complicate purification.[5]
-
Moisture: Many organic reactions are sensitive to moisture.[3] Ensure that your glassware is properly dried and that anhydrous solvents are used where necessary.[2]
-
Reaction Time: The reaction time needs to be optimized. Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal time to quench the reaction.[1]
-
Workup and Purification Losses: Significant product loss can occur during the workup and purification steps.[2] This can be due to the formation of emulsions during extraction, incorrect pH during neutralization, or the product being partially soluble in the aqueous layer.[1] During purification by column chromatography, product can be lost if the column is not packed or loaded correctly, or if the compound is unstable on silica gel.[1]
Q2: I am attempting the direct nitration of thiazole, but the yield is poor and I'm getting a mixture of isomers. How can I improve this?
Direct nitration of the thiazole ring is known to be challenging and can result in low yields and a mixture of 5-nitro and 4-nitro isomers.[7]
-
Reaction Conditions: The nitration of thiazole requires vigorous conditions, typically a mixture of concentrated nitric acid and sulfuric acid.[7] The electron-deficient nature of the thiazole ring makes it less reactive towards electrophilic substitution.
-
Regioselectivity: Electrophilic attack at the 5-position is generally preferred.[8] However, forcing conditions can lead to the formation of the 4-nitro isomer. To improve regioselectivity for the 5-nitro isomer, milder nitrating agents like nitric acid in trifluoroacetic anhydride can be used.[9]
-
Alternative Routes: If direct nitration proves inefficient, consider alternative synthetic strategies. For instance, a common route to 2-amino-5-nitrothiazole avoids the direct nitration of an existing thiazole ring altogether. One such method involves the halogenation of N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea and subsequent hydrolysis.[10][11]
Issue 2: Side Product Formation and Purification Challenges
Q3: My reaction mixture has turned dark brown or black. What does this indicate?
A dark discoloration of the reaction mixture often suggests decomposition of the starting material or product.[5] This can be caused by:
-
Excessive Temperature: Nitration reactions are highly exothermic.[12] Poor temperature control can lead to runaway reactions and the formation of nitrogen oxides, which can cause the mixture to darken.[5]
-
Harsh Reagents: Using a nitrating agent that is too strong for the substrate can also lead to oxidation and decomposition.[5]
Q4: How can I effectively separate the this compound from the 4-nitrothiazole isomer?
The separation of constitutional isomers like this compound and 4-nitrothiazole can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel is a common method for separating isomers. Optimization of the eluent system is crucial for achieving good separation.[1]
-
Recrystallization: If a suitable solvent is found where the solubility of the two isomers is significantly different, recrystallization can be an effective purification method.[13] Common solvents for recrystallizing nitrothiazole derivatives include glacial acetic acid or ethanol.[5]
Q5: I am having trouble with the rearrangement of 2-nitraminothiazole to 2-amino-5-nitrothiazole. What are the key factors for a successful rearrangement?
The rearrangement of the intermediate 2-nitraminothiazole is a critical step in one of the common synthetic routes.[11]
-
Temperature: As mentioned, this rearrangement is temperature-dependent. Gently warming the reaction mixture after the initial nitration can facilitate the rearrangement.[4] One patent suggests that heating the reaction mixture to 50-95°C in concentrated sulfuric acid can give high yields of the rearranged product.[14][15]
-
Acid Concentration: The rearrangement is typically carried out in a strong acid like concentrated sulfuric acid.[14]
Data Presentation
Table 1: Comparison of Yields for 2-Amino-5-nitrothiazole Synthesis Under Different Conditions
| Starting Material | Reagents and Conditions | Yield | Reference |
| 2-Aminothiazole | 1. HNO₃, H₂SO₄, 0-5°C, 2h; 2. Rearrangement | Not specified, but described as a known process | [10] |
| N,N-dimethyl-2-nitroetheneamine | 1. Br₂ in ethanol, 0-10°C; 2. Thiourea; 3. H₂O | 82.8% | [11] |
| N,N-dimethyl-2-nitroetheneamine | 1. Br₂ in acetic acid, <25°C; 2. Thiourea; 3. H₂O, NH₄OH | 62% | [10] |
| Product of Example 1 (a salt) | H₂O, room temperature, 1h | 82.8% | [11] |
| Nitromethane and Dimethylformamide | Multi-step process involving bromination and reaction with thiourea | 32% (based on nitromethane), 42% (based on bromine) | [10][11] |
| 2-Amino-4-methylthiazole | HNO₃, H₂SO₄, quenched after 15 min | 40% (of 2-amino-4-methyl-5-nitrothiazole) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitrothiazole via Nitration of 2-Aminothiazole and Rearrangement
This protocol is based on established methods involving the formation and rearrangement of a nitramine intermediate.[10][14]
-
Nitration: A solution of 2-aminothiazole in concentrated sulfuric acid is added to a mixture of nitric acid and concentrated sulfuric acid at a temperature of 0-5°C. The reaction mixture is stirred for approximately two hours at this temperature.
-
Rearrangement: The reaction mixture containing the 2-nitraminothiazole intermediate is then heated to a temperature between 50°C and 95°C to induce rearrangement to 2-amino-5-nitrothiazole.[14][15]
-
Workup: The reaction mixture is cooled and poured onto ice. The resulting solution is then neutralized with a base, such as ammonium hydroxide, to a pH of about 3.5 to precipitate the 2-amino-5-nitrothiazole.[15]
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol or ethanol.[14]
Protocol 2: Synthesis of 2-Amino-5-nitrothiazole via Cyclization (Avoiding Direct Nitration of Thiazole)
This protocol is based on a newer synthetic process that avoids potentially hazardous nitration and rearrangement steps of the thiazole ring.[11]
-
Halogenation: N,N-dimethyl-2-nitroetheneamine is dissolved in ethanol and cooled to 0-5°C under a nitrogen atmosphere. Bromine is added dropwise, maintaining the temperature below 10°C.
-
Thiourea Addition: To the resulting solution, thiourea is added at ice temperature. The cooling bath is then removed, and the mixture is stirred at room temperature for one hour.
-
Intermediate Isolation: The precipitated intermediate salt is filtered, washed with cold ethanol, and dried.
-
Hydrolysis: The isolated salt is added to water and stirred for one hour. The yellow solid of 2-amino-5-nitrothiazole precipitates out.
-
Purification: The product is filtered, washed with water, and dried.
Visualizations
Caption: Synthesis of 2-amino-5-nitrothiazole via nitramine rearrangement.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Step-by-step workflow for the cyclization synthesis of 2-amino-5-nitrothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. nbinno.com [nbinno.com]
- 10. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 11. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. mt.com [mt.com]
- 14. DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: 5-Nitrothiazole Solubility in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5-Nitrothiazole and its derivatives in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound and its common derivative, 2-amino-5-nitrothiazole, are characterized by very low solubility in aqueous solutions.[1][2] They are, however, more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3]
Q2: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. While this compound dissolves in a high concentration of an organic solvent like DMSO, its solubility limit is much lower in the final aqueous buffer. When the DMSO stock is diluted, the overall percentage of the organic solvent drops significantly, causing the compound to exceed its solubility limit and precipitate out of the solution.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: To avoid solvent-induced toxicity or off-target effects, it is generally recommended to keep the final concentration of DMSO in cell culture medium at or below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent, so it is best practice to run a vehicle control (media with the same final concentration of DMSO without the test compound) to determine the optimal concentration for your specific experimental setup.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle heating can aid in the dissolution of many compounds. However, the stability of this compound at higher temperatures should be considered. It is advisable to perform preliminary stability tests if you intend to use heat for dissolution. Repeated heating and cooling cycles should be avoided.
Troubleshooting Guide: Compound Precipitation
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its aqueous solubility limit. | - Lower the final concentration of the compound in the assay. - Increase the final percentage of DMSO (while staying within the tolerated limit for your cells). - Use a solubility enhancement technique such as co-solvents or cyclodextrins. |
| Precipitate forms over time in the incubator. | The compound has limited kinetic solubility and precipitates as it equilibrates. | - Consider using a formulation with a stabilizing agent like a co-solvent or cyclodextrin. - Assess the compound's stability in the assay medium over the experiment's duration. |
| Cloudy or hazy appearance of the final solution. | Formation of fine, colloidal precipitate. | - Centrifuge the solution at high speed and use the supernatant, being mindful that the actual concentration will be lower than intended. - Filter the solution through a 0.22 µm filter, again noting the potential for reduced concentration. - Employ a solubility enhancement strategy to achieve a clear solution. |
| Inconsistent results between experiments. | Variable amounts of precipitation are leading to inconsistent final concentrations. | - Standardize the protocol for solution preparation, including mixing speed, temperature, and order of addition. - Visually inspect for precipitation before each experiment. - Utilize a solubility enhancement method to ensure consistent solubility. |
Data Presentation: Solubility of 2-Amino-5-Nitrothiazole
| Solvent | Solubility | Temperature | Reference |
| Water | Very sparingly soluble; <0.1 g/100 mL | 20 °C | [1][3] |
| 95% Ethanol | 1 g in 150 g | 20 °C | |
| Diethyl Ether | 1 g in 250 g | 20 °C | |
| Chloroform | Insoluble | Not Specified | |
| Propylene Glycol | A 15% stock solution can be prepared. | Not Specified | [1][2] |
| Dilute Mineral Acids | Soluble | Not Specified | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in in vitro assays.
Materials:
-
This compound (or a derivative like 2-amino-5-nitrothiazole)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for at least 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles before storage.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light, as this compound compounds can be light-sensitive.[3]
Protocol 2: Improving Solubility with a Co-Solvent System
Objective: To enhance the aqueous solubility of this compound by using a co-solvent.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Propylene Glycol or Polyethylene Glycol 400 (PEG 400)
-
Aqueous assay buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound DMSO stock in the chosen co-solvent (e.g., a 1:1 to 1:10 dilution).
-
Vortexing: Vortex the intermediate solution thoroughly to ensure homogeneity.
-
Final Dilution: Slowly add the intermediate co-solvent/DMSO solution to the pre-warmed (37°C for cell-based assays) aqueous buffer or cell culture medium while gently vortexing or swirling.
-
Final Concentration: Ensure the final concentration of both DMSO and the co-solvent are compatible with your assay system.
-
Vehicle Control: Prepare a vehicle control containing the same final concentrations of DMSO and co-solvent in the aqueous buffer.
Protocol 3: Cyclodextrin-Mediated Solubilization
Objective: To increase the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer or deionized water
-
Magnetic stirrer and stir bar
-
Sterile tubes
Procedure:
-
Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin (e.g., 10-50 mM) in the desired aqueous buffer. Gentle heating and stirring may be required to dissolve the cyclodextrin.
-
Complex Formation (Method A: Direct Addition):
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
-
Complex Formation (Method B: From DMSO Stock):
-
Prepare a high-concentration stock of this compound in DMSO.
-
Slowly add the DMSO stock to the stirring cyclodextrin solution. The final DMSO concentration should be kept low (e.g., <1%).
-
Continue stirring for several hours to facilitate complexation.
-
-
Quantification: Determine the concentration of the solubilized this compound in the final solution using a suitable analytical method (e.g., UV-Vis spectroscopy) to confirm the extent of solubility enhancement.
Visualization of Pathways and Workflows
Caption: A logical workflow for troubleshooting precipitation issues with this compound.
Caption: Proposed mechanism of action for this compound derivatives.
References
Technical Support Center: 5-Nitrothiazole Stock Solutions in DMSO
This technical support center provides guidance on the long-term stability of 5-Nitrothiazole stock solutions prepared in dimethyl sulfoxide (DMSO). Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO a common solvent for this compound, and what are the potential stability challenges?
A1: DMSO is widely used due to its excellent ability to dissolve a broad range of organic molecules, including this compound.[1] Its miscibility with aqueous solutions makes it convenient for use in many biological assays. However, challenges with DMSO include its potential to act as an oxidizing agent, which can lead to the oxidation of the sulfur atom in the thiazole ring.[1] Additionally, residual water in DMSO can cause hydrolysis of the compound.[1]
Q2: What are the primary degradation pathways for this compound in DMSO?
A2: The main degradation pathways for thiazole compounds like this compound in DMSO are:
-
S-Oxidation: The sulfur atom in the thiazole ring can be oxidized by DMSO, especially at elevated temperatures or in the presence of light, forming a thiazole S-oxide or S-dioxide.[1]
-
Hydrolysis: Residual water in DMSO can lead to the hydrolysis of functional groups.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, a process that may be accelerated by DMSO.[1]
-
Solvent Adduct Formation: DMSO may react with highly electrophilic thiazole derivatives to form adducts.[1]
-
Dimerization: Some 2-aminothiazole derivatives have been observed to form dimers in DMSO.[2]
Q3: What are the ideal storage conditions for long-term stability of this compound stock solutions in DMSO?
A3: To maximize stability, the following storage conditions are recommended:
-
Temperature: Store solutions at -20°C or -80°C to slow down chemical degradation.[1] Studies on a similar 2-aminothiazole compound showed minimal decomposition at -20°C over two months.[2]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[1]
-
Light: Protect solutions from light by using amber vials or storing them in the dark.[1]
-
DMSO Quality: Use high-purity, anhydrous DMSO to minimize water-mediated hydrolysis.[1]
-
Concentration: Storing the compound at a higher concentration (e.g., 10 mM) can sometimes improve stability.[1]
Q4: How many times can I freeze and thaw my this compound DMSO stock solution?
A4: It is best to minimize freeze-thaw cycles. Repeated freezing and thawing can introduce atmospheric moisture and oxygen, which can accelerate degradation.[1] It is highly recommended to aliquot your stock solution into smaller, single-use volumes to avoid temperature cycling of the main stock.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays. | Compound degradation or inhomogeneous stock solution. | - Ensure the stock solution is completely thawed and mixed thoroughly before use.- Prepare fresh dilutions for each experiment.- Verify the purity of the stock solution using HPLC-MS analysis.[1] |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | - Characterize the new peaks using mass spectrometry to identify potential degradation products (e.g., oxidized species, dimers).[1][2]- Review storage conditions and handling procedures to minimize degradation. |
| Loss of compound potency or activity over time. | Compound degradation due to factors like oxidation or hydrolysis. | - Store aliquots at -80°C under an inert atmosphere.[1]- Use high-purity, anhydrous DMSO.[1]- Perform a stability study to determine the degradation rate under your specific storage conditions.- Re-test the purity of the stock solution before critical experiments.[1] |
| Precipitation observed after thawing. | Poor solubility at lower temperatures or solvent evaporation. | - Gently warm the vial to room temperature and vortex to redissolve the compound.- If precipitation persists, cautious sonication may be applied.- Confirm the concentration of the solution after redissolving. |
| Color change of the stock solution (e.g., from clear to dark). | Significant compound degradation. | - This is a visual indicator of decomposition.[2]- Discard the stock solution and prepare a fresh one from solid material. |
Data Presentation: Stability of Thiazole Derivatives in DMSO
Table 1: Temperature-Dependent Decomposition of a 2-Aminothiazole Derivative in DMSO (10 mM)
| Storage Temperature | Time | Decomposition (%) |
| Room Temperature | 7 days | 64% |
| Room Temperature | 14 days | ~100% |
| +4°C | 7 days | Moderate |
| -20°C | 2 months | Minimal |
| Data extrapolated from a study on a specific antimalarial 2-aminothiazole.[2] |
Table 2: General Compound Stability in DMSO at Room Temperature
| Storage Time | Probability of Observing Compound |
| 3 months | 92% |
| 6 months | 83% |
| 1 year | 52% |
| Based on a study of ~7200 compounds stored at 20 mM in DMSO under ambient conditions. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound in DMSO
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.
1. Materials:
-
This compound
-
High-purity, anhydrous DMSO
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector and a mass spectrometer (MS)
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]
3. Stress Conditions:
-
Control: Keep 1 mL of the stock solution at -20°C in the dark.[3]
-
Acid Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix 100 µL of the stock solution with 900 µL of 1 M NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidation: Mix 100 µL of the stock solution with 900 µL of 3% H₂O₂. Incubate at room temperature for 24 hours.[3]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 7 days.[3]
-
Photostability: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 2) for an appropriate duration.[3]
4. Sample Analysis by HPLC-MS:
-
Before analysis, neutralize the acid and base-stressed samples.
-
Dilute all samples to a final concentration of 100 µM with a 50:50 mixture of acetonitrile and water.[3]
-
Example HPLC Conditions: [3]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a relevant wavelength and MS in positive and negative ion modes.
-
-
Analyze all stressed samples and the control sample.
5. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the parent compound and any new peaks (degradation products).
-
Use the MS data to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.[3]
Visualizations
Caption: Potential degradation pathways of this compound in DMSO.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Minimizing Off-Target Effects of 5-Nitrothiazole in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of 5-Nitrothiazole in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes at concentrations of this compound that are not consistent with the intended target's known function. Could this be due to off-target effects?
A1: Yes, it is highly probable that unexpected cellular phenotypes are a result of off-target effects. Small molecules like this compound can interact with unintended cellular components, leading to a variety of responses that are independent of the primary target. For instance, a study on a 2-amino-5-nitrothiazole derivative showed inhibition of cancer cell migration at concentrations that did not affect cell viability, suggesting a non-cytotoxic off-target mechanism.[1] It is crucial to experimentally distinguish between on-target and off-target effects.
Q2: What are the common cellular consequences of off-target effects associated with nitroaromatic compounds like this compound?
A2: Off-target effects of nitroaromatic compounds can manifest in several ways, often leading to cytotoxicity through mechanisms such as:
-
Increased Reactive Oxygen Species (ROS) Production: The nitro group can undergo redox cycling, leading to the generation of superoxide radicals and other ROS, causing oxidative stress.
-
Mitochondrial Dysfunction: Some nitro-compounds are known to interfere with mitochondrial respiration.
-
DNA Damage: Reduced forms of nitro-heterocyclic compounds have been shown to induce DNA strand breaks.[2]
-
Inhibition of Unintended Kinases: Derivatives of this compound have been identified as inhibitors of c-Jun N-terminal kinase (JNK), indicating that kinases are potential off-target classes.[3]
Q3: How can we experimentally confirm that the observed effect of this compound is due to an on-target or off-target interaction?
A3: Several experimental strategies can be employed to differentiate between on-target and off-target effects. A logical workflow is presented below. Key approaches include:
-
Target Knockout/Knockdown: The most definitive method is to use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target. If this compound still elicits the same response in these cells, it strongly suggests an off-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms direct binding of this compound to its intended target in a cellular context.
-
Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein does not produce the same phenotype, it points towards an off-target effect of this compound.
-
Quantitative Proteomics: Techniques like affinity purification-mass spectrometry can identify the direct binding partners of this compound in an unbiased manner.
Q4: What is a general concentration range for this compound in cell-based assays to minimize off-target effects?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific on-target activity being measured. Based on data from a 2-amino-5-nitrothiazole derivative, concentrations up to 100 µM for 72 hours showed no significant cytotoxicity in MDA-MB-231 cells.[1] However, it is crucial to perform a dose-response curve for your specific cell line and assay to determine the therapeutic window, where on-target effects are observed without significant cytotoxicity or other off-target phenotypes.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity Observed
Issue: You are observing significant cell death at concentrations where you expect to see a specific, non-cytotoxic phenotype.
| Potential Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Perform a dose-response curve: Determine the IC50 value for cytotoxicity in your cell line. 2. Investigate mechanisms of cell death: Assess for markers of apoptosis and necrosis. 3. Measure ROS production: Use fluorescent probes like DCFDA or DHE to quantify intracellular ROS levels. 4. Assess mitochondrial health: Monitor mitochondrial membrane potential and oxygen consumption. |
| Compound Instability/Degradation | 1. Verify compound purity and identity: Use techniques like LC-MS and NMR. 2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. |
| Solvent Toxicity | 1. Run a vehicle control: Ensure the concentration of the solvent (e.g., DMSO) is not causing toxicity. |
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results
Issue: this compound is potent in a biochemical assay with the purified target protein, but shows weak or no activity in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess compound uptake: Use analytical methods to measure intracellular compound concentration. 2. Modify the compound structure: If possible, synthesize derivatives with improved physicochemical properties. |
| Compound Efflux | 1. Use efflux pump inhibitors: Co-treat with known inhibitors of ABC transporters to see if cellular activity is restored. |
| Intracellular Metabolism | 1. Analyze cellular metabolites: Use LC-MS to identify potential metabolic products of this compound. |
| Target Engagement Issues | 1. Perform a CETSA: Confirm that the compound is binding to its intended target within the cell. |
Experimental Protocols
Protocol 1: Assessment of this compound Induced DNA Damage using the Comet Assay
This protocol provides a method to detect DNA strand breaks in individual cells treated with this compound.
Materials:
-
Cultured cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Comet slides or frosted microscope slides
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with various concentrations of this compound and appropriate controls (vehicle and a known DNA damaging agent as a positive control) for the desired time.
-
Slide Preparation: Prepare a 1% NMPA solution in PBS and coat the slides. Allow to dry completely.
-
Cell Embedding: Harvest and resuspend treated cells in ice-cold PBS at 1 x 10^5 cells/mL. Mix 10 µL of cell suspension with 90 µL of 1% LMPA (at 37°C) and immediately pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify at 4°C for 10 minutes.
-
Cell Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat twice. Stain the slides with a suitable DNA stain.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per slide using comet scoring software to quantify the percentage of DNA in the tail.
Protocol 2: Measurement of Intracellular ROS Production
This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS.
Materials:
-
Cultured cells
-
This compound
-
DCFDA solution
-
Phosphate-buffered saline (PBS) or phenol red-free medium
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Cell Treatment: Treat cells with various concentrations of this compound and controls for the desired time.
-
Probe Loading: Remove the treatment medium and wash the cells once with PBS. Add 100 µL of a 20 µM DCFDA working solution to each well.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Measurement: Remove the DCFDA solution and wash the cells once with PBS. Add 100 µL of PBS or phenol red-free medium to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: Assessment of Mitochondrial Membrane Potential
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.
Materials:
-
Cultured cells
-
This compound
-
TMRE
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate culture vessel (e.g., glass-bottom dish for microscopy or 96-well plate for plate reader) and treat with this compound and controls.
-
Dye Loading: Add TMRE to the culture medium at a final concentration of 50-100 nM and incubate for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS or imaging buffer.
-
Imaging/Measurement: Immediately acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity with a plate reader (Excitation/Emission: ~549/575 nm). A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Visualizations
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. CTT Journal [cttjournal.com]
- 2. The repair of DNA damage induced in V79 mammalian cells by the nitroimidazole-aziridine, RSU-1069. Implications for radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence in 5-Nitrothiazole Imaging Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to background fluorescence in imaging studies involving 5-nitrothiazole compounds.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself autofluorescent?
A1: The nitro group on aromatic compounds like this compound generally acts as a fluorescence quencher.[1] Therefore, the this compound moiety itself is not considered to be a primary source of autofluorescence. In many applications, imaging agents are designed where the nitro group quenches a nearby fluorophore, and a fluorescent signal is only "turned on" when the nitro group is metabolically reduced, for example, in hypoxic cells.[1]
Q2: If this compound isn't autofluorescent, what is causing the high background in my imaging experiments?
A2: High background fluorescence in studies using this compound-containing compounds can arise from several sources unrelated to the compound itself:
-
Endogenous Autofluorescence: Biological samples naturally contain molecules that fluoresce, such as NADH, flavins, collagen, and elastin. This is often most prominent in the blue and green spectral regions.
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.
-
Non-Specific Probe Binding: If your this compound is part of a larger fluorescent probe, non-specific binding of this probe to cellular structures or the extracellular matrix can create a high, diffuse background signal.
-
Media and Reagents: Phenol red and components in fetal bovine serum (FBS) present in cell culture media can be fluorescent.
-
Metabolite Fluorescence: While the parent this compound compound may not be fluorescent, its metabolites could be.
Q3: What are the first steps I should take to troubleshoot high background fluorescence?
A3: A systematic approach is key. Start by identifying the source of the background using appropriate controls:
-
Unstained Control: Image your cells or tissue without any fluorescent labels. This will reveal the level and spectral characteristics of the endogenous autofluorescence.
-
Vehicle Control: If your this compound compound is delivered in a vehicle (e.g., DMSO), treat your sample with the vehicle alone to see if it contributes to the background.
-
Secondary Antibody Only Control (for immunofluorescence): This will help identify non-specific binding of your secondary antibody.
Once you have an idea of the source, you can select the most appropriate strategy to reduce the background.
Q4: Can I use spectral imaging to separate my signal from the autofluorescence?
A4: Yes, if your imaging system has a spectral detector. This technique, often called spectral unmixing, involves capturing the emission spectrum of the autofluorescence (from your unstained control) and the spectrum of your specific fluorophore. Software can then be used to computationally separate the two signals in your experimental images.
Troubleshooting Guides
Problem 1: High diffuse background across the entire field of view.
| Possible Cause | Suggested Solution |
| Endogenous Autofluorescence | 1. Spectral Separation: Shift to fluorophores in the far-red or near-infrared spectrum (e.g., Cy5, Alexa Fluor 647, or IRDyes), as endogenous autofluorescence is weakest in this range. 2. Chemical Quenching: Treat samples with quenching agents. Sudan Black B is effective against lipofuscin, while sodium borohydride can reduce aldehyde-induced autofluorescence. 3. Photobleaching: Intentionally expose the sample to intense light before labeling to destroy autofluorescent molecules. |
| Fixation-Induced Autofluorescence | 1. Change Fixation Method: If possible, switch from aldehyde-based fixatives to organic solvents like ice-cold methanol or ethanol. 2. Reduce Fixation Time: Minimize the duration of fixation with aldehydes. 3. Sodium Borohydride Treatment: Post-fixation treatment with sodium borohydride can reduce aldehyde-induced fluorescence. |
| Fluorescent Components in Media | 1. Use Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free medium during the experiment. 2. Reduce Serum Concentration: If possible for the duration of the experiment, use a serum-free or reduced-serum medium. |
Problem 2: Punctate or granular background signals.
| Possible Cause | Suggested Solution |
| Lipofuscin Granules | Lipofuscin is an age-related pigment that accumulates in lysosomes and is highly autofluorescent across a broad spectrum. 1. Sudan Black B Treatment: This is the most common and effective method for quenching lipofuscin autofluorescence. 2. TrueBlack™ Lipofuscin Autofluorescence Quencher: A commercially available reagent designed specifically for this purpose. |
| Probe Aggregates | Your this compound-containing fluorescent probe may be forming aggregates. 1. Filter the Probe Solution: Before use, filter the probe stock or working solution through a 0.22 µm filter. 2. Optimize Probe Concentration: Titrate the probe to the lowest effective concentration to minimize aggregation. |
Problem 3: Low signal-to-noise ratio, where the specific signal is weak and difficult to distinguish from the background.
| Possible Cause | Suggested Solution |
| High Non-Specific Binding of Probe | 1. Optimize Blocking: For immunofluorescence, ensure your blocking buffer is appropriate. Common choices include Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody. 2. Increase Wash Steps: Increase the number and duration of wash steps after probe incubation. Adding a mild detergent like Tween-20 to the wash buffer can also help. |
| Slow Clearance of Unbound Probe | In some applications, particularly in vivo or with live cells, the unbound probe may take time to clear from the tissue or cells. 1. Optimize Imaging Time Point: Perform a time-course experiment to determine the optimal window for imaging after probe administration, where the specific signal is retained but the background from unbound probe has decreased. Studies with nitroimidazole-ICG conjugates have shown that imaging at later time points (e.g., >3 hours post-injection) improves the signal-to-background ratio.[2][3] |
| Suboptimal Imaging Parameters | 1. Adjust Detector Gain/Exposure Time: While increasing these can amplify a weak signal, it will also amplify the background. Find a balance that maximizes the signal without saturating the detector or excessively increasing noise. 2. Use High-Quality Filters: Ensure your filter sets are well-matched to your fluorophore to minimize bleed-through. |
Quantitative Data Summary
The effectiveness of various autofluorescence reduction techniques can be quantified by measuring the change in signal-to-noise ratio (SNR).
| Method | Target Autofluorescence | Typical SNR Improvement | Potential Drawbacks |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced | 2 to 5-fold | Can affect antigenicity of some epitopes. |
| Sudan Black B | Lipofuscin, lipophilic granules | 5 to 10-fold | Can introduce background in the far-red channel. |
| Spectral Unmixing | All sources | Highly variable, can be >10-fold | Requires a spectral confocal microscope and appropriate software. |
| Use of Far-Red Fluorophores | Endogenous (e.g., NADH, flavins) | 3 to 8-fold | May require more sensitive detectors. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is performed after fixation and before permeabilization.
-
Fixation: Fix cells or tissues using your standard protocol with an aldehyde-based fixative (e.g., 4% paraformaldehyde).
-
Washing: Wash the samples thoroughly with Phosphate-Buffered Saline (PBS) (3 x 5 minutes) to remove the fixative.
-
Preparation of NaBH₄: Prepare a fresh solution of 0.1% sodium borohydride (w/v) in ice-cold PBS. For example, dissolve 1 mg of NaBH₄ in 1 mL of PBS. Caution: NaBH₄ is a strong reducing agent and should be handled with care.
-
Treatment: Incubate the samples in the freshly prepared NaBH₄ solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples extensively with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
Proceed: Continue with your standard immunofluorescence protocol (permeabilization, blocking, antibody incubation, etc.).
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is typically performed after secondary antibody incubation and final washes.
-
Immunostaining: Complete your full immunofluorescence staining protocol, including primary and secondary antibody incubations and washes.
-
Preparation of Sudan Black B: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir this solution in the dark for 1-2 hours and then filter it to remove any undissolved particles.
-
Treatment: Apply the Sudan Black B solution to your samples and incubate for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly rinse the samples with 70% ethanol, followed by extensive washing with PBS (3 x 5 minutes).
-
Mounting: Mount your samples with an appropriate mounting medium and proceed with imaging.
Visualizations
Caption: A generalized experimental workflow for fluorescence imaging, incorporating optional steps for autofluorescence quenching.
Caption: A logical workflow for troubleshooting high background fluorescence in imaging studies.
References
- 1. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 2. Targeting tumor hypoxia with 2-nitroimidazole-indocyanine green dye conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting tumor hypoxia with 2-nitroimidazole-indocyanine green dye conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 5-Nitrothiazole biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in biological assays involving 5-nitrothiazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent IC50 values for my this compound compound in repeat experiments?
A1: Inconsistent IC50 values for this compound derivatives can stem from several factors. These compounds often exhibit limited aqueous solubility, which can lead to precipitation in your assay medium, effectively lowering the compound's concentration and causing variability between wells and experiments.[1][2] The stability of the nitrothiazole core can also be sensitive to assay conditions such as pH and light exposure, potentially leading to degradation over the course of the experiment. Furthermore, the biological activity of some 5-nitrothiazoles is dependent on the metabolic reduction of the nitro group, and variations in cellular redox environments or enzyme expression levels (e.g., nitroreductases) can lead to inconsistent results.[3]
Q2: My this compound compound shows activity in a primary screen, but this is not confirmed in follow-up assays. What could be the reason?
A2: This is a common issue in high-throughput screening and can be indicative of assay interference. This compound derivatives, due to their chemical structure, can sometimes act as Pan-Assay Interference Compounds (PAINS). Potential interference mechanisms include compound aggregation at high concentrations, interference with the assay signal (e.g., fluorescence quenching or autofluorescence), or non-specific reactivity with assay components.[4] It is crucial to perform counter-screens and orthogonal assays to rule out these possibilities.
Q3: I am observing high background noise or a complete loss of signal in my fluorescence-based assay when using a this compound compound. What is happening?
A3: Nitroaromatic compounds, including 5-nitrothiazoles, are known to sometimes interfere with fluorescence-based assays. The high background could be due to the intrinsic fluorescence (autofluorescence) of the compound itself. Conversely, a loss of signal might be attributed to fluorescence quenching, where the compound absorbs the excitation or emission energy of the fluorophore used in your assay.[4]
Q4: How does the nitro group on the thiazole ring influence biological activity and potential for inconsistent results?
A4: The electron-withdrawing nature of the nitro group is often crucial for the biological activity of 5-nitrothiazoles.[5] However, it is also the site of metabolic activation in many cases, where it is reduced to reactive nitroso, nitroso, and hydroxylamino intermediates that can exert cytotoxic effects.[6] The efficiency of this reductive activation can vary significantly between different cell lines or even within the same cell line under different metabolic states, leading to inconsistent biological effects.
Troubleshooting Guides
Issue 1: Poor Reproducibility and High Variability in Cell Viability Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Precipitation | 1. Visually inspect wells for precipitates after compound addition. 2. Determine the solubility of your compound in the final assay medium. 3. Prepare stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is consistent and low (typically <0.5%).[7] | Clear wells with no visible precipitate. Consistent dose-response curves. |
| Compound Degradation | 1. Prepare fresh dilutions of the compound for each experiment from a frozen stock. 2. Protect compound solutions from light. 3. Assess compound stability in assay medium over the incubation period using HPLC. | Reduced variability in IC50 values between experiments. |
| Interaction with Assay Reagents | 1. Run a control experiment with the compound and MTT/XTT reagent in cell-free medium to check for direct reduction of the tetrazolium salt. | No color change in the absence of cells, confirming the signal is cell-dependent. |
| Variable Cell Seeding Density | 1. Ensure a homogenous cell suspension before seeding. 2. Use a multichannel pipette or automated dispenser for cell seeding. 3. Perform a cell titration to determine the optimal seeding density for a linear response. | Consistent cell numbers across all wells, leading to lower well-to-well variability. |
Issue 2: Discrepancies Between Primary Screen and Confirmatory Assays
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound Aggregation | 1. Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). 2. A significant right-shift in the IC50 curve in the presence of detergent suggests aggregation-based activity. | The compound's apparent activity is significantly reduced or eliminated, indicating a false positive due to aggregation. |
| Assay Technology Interference | 1. Perform a counter-screen using the assay detection system in the absence of the biological target. 2. Use an orthogonal assay with a different detection method (e.g., luminescence-based instead of fluorescence-based). | The compound is inactive in the counter-screen and shows consistent activity in the orthogonal assay, confirming it is a true hit. |
| Redox Cycling | 1. Include antioxidants (e.g., N-acetylcysteine) in the assay buffer to see if the compound's activity is diminished. 2. Some nitroaromatics can generate reactive oxygen species (ROS), which can interfere with certain assays. | A decrease in compound activity in the presence of antioxidants suggests redox cycling as a source of interference. |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound compounds on cancer cell lines.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[7] Replace the old medium with the medium containing the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value.
Protocol 2: Antitrypanosomal Activity Assay using Resazurin
This protocol is used to determine the in vitro activity of this compound compounds against trypanosomes.
-
Parasite Preparation: Culture Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum.
-
Assay Setup: In a 96-well plate, add 90 µL of parasite culture (2 x 10^5 cells/mL) to each well.
-
Compound Addition: Add 10 µL of serially diluted this compound compound (in medium from a DMSO stock) to the wells. Include a positive control (e.g., pentamidine) and a negative control (vehicle).
-
Incubation: Incubate the plate for 68 hours at 37°C in a 5% CO2 incubator.
-
Resazurin Addition: Add 20 µL of resazurin solution (0.125 mg/mL in PBS) to each well and incubate for another 4-6 hours.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[9]
-
Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 values.
Visualizations
Signaling Pathway Diagrams
Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.
Caption: Potential mechanism of action of 5-nitrothiazoles via inhibition of the PI3K/Akt signaling pathway.[9]
Caption: Potential modulation of the MAPK signaling cascade by this compound compounds.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTT Journal [cttjournal.com]
- 9. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Assays for 5-Nitrothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell-based assay protocols for 5-nitrothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. How can I prepare it for cell-based assays?
A1: Poor solubility is a common challenge with thiazole derivatives.[1][2] Here are several strategies to address this:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving these compounds for in vitro assays.[2][3] It's crucial to prepare a concentrated stock solution (e.g., 10-50 mM) in high-purity DMSO.[3] The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4][5] Always include a vehicle control with the same final DMSO concentration in your experiments.[4]
-
pH Adjustment: The solubility of compounds with amine groups, like many 2-aminothiazole derivatives, can be pH-dependent.[2] Testing solubility in buffers with a slightly acidic pH may be beneficial.[2] However, ensure the pH is compatible with your cell line and does not cause compound degradation.[2]
-
Warming or Sonication: Gentle warming of the stock solution in a 37°C water bath or sonication can help dissolve the compound.[3]
-
Structural Modification: For long-term development, isosteric replacement (e.g., replacing a thiazole ring with an oxazole ring) has been shown to improve solubility while maintaining biological activity.[1]
Q2: I am observing inconsistent results or high variability between replicate wells in my cell viability assay (e.g., MTT, XTT). What are the potential causes and solutions?
A2: Inconsistent results in cytotoxicity assays are a frequent issue.[5][6] Several factors can contribute to this problem:
-
Compound Precipitation: The compound may be precipitating out of the cell culture medium, especially at higher concentrations.[4][5] Visually inspect the wells for any precipitate. If observed, you may need to lower the concentration range or optimize the solubilization method.[5]
-
Uneven Cell Seeding: A non-homogenous cell suspension or improper plating technique can lead to well-to-well variability in cell numbers.[4][5] Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly during plating.[5]
-
Edge Effects: Wells on the periphery of the microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.[7] To mitigate this, you can avoid using the outer wells of the plate.[7]
-
Reagent Variability: The age and storage conditions of assay reagents can impact their performance.[5] It is advisable to use fresh reagents or kits within their expiration date and to aliquot them to prevent multiple freeze-thaw cycles.[5]
-
Interference with Assay Chemistry: Some compounds can directly interact with the assay reagents. For instance, compounds with reducing potential can directly reduce tetrazolium salts like MTT, leading to false-positive results.[8] It is important to run a control with the compound in cell-free media to check for any direct interference with the assay readout.[9]
Q3: My this compound derivative does not show significant cytotoxicity at the tested concentrations and time points. What should I consider?
A3: A lack of cytotoxicity does not necessarily mean the compound is inactive. Consider the following:
-
Alternative Mechanisms of Action: The compound may have cytostatic effects rather than cytotoxic ones, or it may affect other cellular processes like cell migration.[10][11] Assays that measure cell proliferation (e.g., Crystal Violet) or cell migration (e.g., scratch assay) can provide further insights.[10][11]
-
Incubation Time: The cytotoxic effect of a compound may only become apparent after longer incubation periods. For some this compound derivatives, effects on cell viability were only observed after 72 hours of incubation.[10]
-
Cell Line Specificity: The activity of a compound can vary significantly between different cell lines.[4] Testing on a panel of cell lines can help identify sensitive and resistant models.
-
Metabolic Activation: The biological activity of some this compound derivatives depends on their activation by specific enzymes, such as nitroreductases.[12][13] If the chosen cell line lacks the necessary enzymes, the compound may appear inactive.
Q4: How can I investigate if my this compound derivative is inducing oxidative stress?
A4: Nitro-containing compounds are known to potentially induce the formation of reactive oxygen species (ROS). To measure intracellular ROS, you can use fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA).[14][15] After diffusing into the cell, H2DCFDA is deacetylated to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[14] The fluorescence intensity, which can be measured with a microplate reader or by flow cytometry, is proportional to the level of intracellular ROS.[14][16]
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays
| Problem | Possible Causes | Troubleshooting Steps |
| High background absorbance in medium-only wells | - Contamination of the medium. - High concentration of certain substances in the medium (e.g., phenol red) that interfere with the assay.[17][18] | - Use fresh, sterile medium. - Use phenol red-free medium for fluorescent or colorimetric assays.[18] |
| Atypical, non-sigmoidal dose-response curve | - Off-target effects at higher concentrations.[4] - Compound insolubility at higher concentrations.[4] - Cell-line specific responses.[4] | - Perform kinase profiling or other target deconvolution studies to identify off-target effects.[4][19] - Check the solubility limit of your compound in the assay medium.[4] - Test the compound in a different cell line.[4] |
| Observed effect is not dose-dependent | - Compound has precipitated out of solution at higher concentrations.[9] - The on-target effect is saturated at lower concentrations.[9] - Off-target effects at higher concentrations are masking the on-target effect.[9] | - Visually inspect for compound precipitation.[5] - Expand the concentration range to lower doses. - Use orthogonal assays to confirm the on-target effect.[9] |
Guide 2: Distinguishing On-Target vs. Off-Target Effects
| Issue | Approach | Detailed Steps |
| Confirming the intended biological effect is due to the target. | Use multiple cell lines | Compare the effects of the compound in cell lines with varying expression levels of the intended target. A consistent effect across different expression levels may indicate off-target activity.[9] |
| Rescue experiments | If the compound inhibits a specific protein, attempt to rescue the effect by overexpressing a resistant mutant of that protein.[9] | |
| Use of an inactive analog | A structurally similar but inactive compound can serve as a negative control to identify non-specific effects.[9] | |
| Orthogonal assays | Confirm the on-target effect using different experimental methods that measure the same biological outcome.[9] | |
| High cytotoxicity observed in all tested cell lines. | Investigate potential causes | - On-target toxicity: The intended pharmacological effect might be inherently toxic to cells.[9] - Off-target toxicity: The compound may be interacting with other essential cellular targets.[9] - Solvent toxicity: The concentration of the solvent (e.g., DMSO) might be toxic.[9] - Compound instability: The compound could be degrading into a toxic byproduct.[9] |
| Mitigation strategies | - Use the lowest effective concentration that elicits the desired on-target response.[9] - Optimize the treatment duration to reduce cumulative off-target effects.[9] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.[8][20]
Materials:
-
Human cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[20]
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10][20]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[8][20]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by using an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.[20]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the H2DCFDA probe to measure intracellular ROS levels.[14]
Materials:
-
Cell line of interest (e.g., Jurkat)
-
96-well plates
-
This compound derivative
-
Positive control (e.g., Tert-butyl hydroperoxide - TBHP)
-
H2DCFDA probe
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the this compound derivative, a vehicle control, and a positive control.
-
Incubation: Incubate the cells for the desired time (e.g., 3 hours) at 37°C under 5% CO2.[14]
-
Probe Loading: Add the H2DCFDA probe to each well according to the manufacturer's instructions.
-
Revelation: After incubation with the probe, measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for DCF.
-
Data Analysis: The measured fluorescence reflects the level of intracellular ROS activity.[14] Compare the fluorescence levels of treated cells to the controls. It is recommended to assess cell viability in parallel to ensure the observed effects are not due to cell death.[14]
Data Presentation
Table 1: Example Cytotoxicity Data for this compound Derivatives against MDA-MB-231 Cells (72h Incubation)
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Compound A | 1 | 98.7 ± 4.2 | >100 |
| 10 | 95.1 ± 5.5 | ||
| 50 | 91.3 ± 3.8 | ||
| 100 | 88.6 ± 4.9 | ||
| Compound B | 1 | 99.2 ± 3.7 | >100 |
| 10 | 96.5 ± 4.1 | ||
| 50 | 93.2 ± 5.0 | ||
| 100 | 90.1 ± 3.9 | ||
| Compound C | 1 | 97.8 ± 4.5 | ~100 |
| 10 | 85.4 ± 6.2 | ||
| 50 | 65.7 ± 5.8 | ||
| 100 | 48.9 ± 4.3 | ||
| Data is hypothetical and based on trends observed in the literature.[10] |
Table 2: Example Anti-migratory Effects of this compound Derivatives on MDA-MB-231 Cells
| Compound (10 µM) | % Migration Inhibition after 24h (Mean ± SD) | % Migration Inhibition after 48h (Mean ± SD) |
| Compound 1 | 64.52 ± 5.1 | 28.19 ± 3.5 |
| Compound 2 | 36.87 ± 4.2 | 18.93 ± 2.9 |
| Compound 3 | 41.30 ± 3.9 | 16.19 ± 2.5 |
| Data adapted from a study by Al-Mousa et al. (2022).[10] |
Visualizations
Caption: General workflow for cell-based assays with this compound derivatives.
Caption: Decision tree for troubleshooting inconsistent cell-based assay results.
Caption: Potential mechanisms of action for this compound derivatives in cells.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CTT Journal [cttjournal.com]
- 11. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating 5-Nitrothiazoles as Trypanocidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. selectscience.net [selectscience.net]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Strategies to improve the reproducibility of 5-Nitrothiazole screening data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the reproducibility of 5-Nitrothiazole screening data.
Troubleshooting Guides
Problem 1: High rate of false positives in primary screening.
-
Question: My primary screen is identifying a large number of hits, many of which are not confirmed in secondary assays. What are the potential causes and how can I troubleshoot this?
-
Answer: A high false-positive rate is a common issue in high-throughput screening (HTS) and can be particularly prevalent with nitroaromatic compounds like 5-Nitrothiazoles. Here are the likely causes and recommended solutions:
-
Redox Cycling: 5-Nitrothiazoles can undergo redox cycling in the presence of reducing agents (e.g., DTT) often found in assay buffers. This process can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can non-specifically inhibit enzymes or cause cell death, leading to a positive signal.[1][2]
-
Troubleshooting Steps:
-
Catalase Addition: Add catalase to your assay buffer to quench any H₂O₂ produced. A significant reduction in the hit rate upon catalase addition suggests that redox cycling is a major contributor to false positives.
-
Reducing Agent Evaluation: If possible, test your assay with different, weaker reducing agents or in the absence of a reducing agent to see if the hit rate decreases.[2]
-
-
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.
-
Troubleshooting Steps:
-
Detergent Counter-Screen: Re-run the primary screen with a subset of hits in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%). A loss of activity in the presence of the detergent is a strong indicator of aggregation-based inhibition.
-
-
-
Assay Interference: The compound itself may interfere with the detection method (e.g., autofluorescence).
-
Troubleshooting Steps:
-
Autofluorescence Check: Measure the fluorescence of the compound at the same wavelengths used in your assay, but in the absence of any biological target. A high signal indicates autofluorescence, which may require using an alternative detection method for secondary assays.
-
-
-
Problem 2: Poor reproducibility between replicate plates or experiments.
-
Question: I am observing significant variability in my results between replicate plates and on different days. How can I improve the consistency of my this compound screening data?
-
Answer: Poor reproducibility can stem from several factors related to experimental setup and execution. Here are key areas to focus on:
-
Compound Solubility: this compound derivatives can have poor aqueous solubility, leading to precipitation and inconsistent concentrations in assay wells.[3][4]
-
Troubleshooting Steps:
-
Solubility Assessment: Visually inspect your assay plates for any signs of compound precipitation.
-
Solvent Optimization: Ensure the final concentration of your solvent (e.g., DMSO) is consistent and within the tolerance limits of your assay (typically <1%).[5]
-
Stepwise Dilution: When diluting from a concentrated stock, perform a stepwise dilution to minimize the risk of the compound "crashing out" of solution.[3]
-
-
-
Inconsistent Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can lead to data drift.
-
Troubleshooting Steps:
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for all assay steps.[6]
-
Environmental Control: Use a humidified incubator to minimize evaporation from the outer wells of microplates, which can cause an "edge effect."[7]
-
Reagent Quality Control: Use freshly prepared reagents and ensure the quality and consistency of biological materials like cells or enzymes.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are typical quality control metrics I should use for my this compound screen?
A1: To ensure the quality and reproducibility of your screening data, you should calculate the Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV) for your assay. These metrics help to validate the robustness of the assay before and during the screening campaign.[8][9][10]
Q2: How can I distinguish between true hits and promiscuous inhibitors among my this compound compounds?
A2: It is crucial to perform counter-screens and orthogonal assays to eliminate false positives and promiscuous compounds.[11] An orthogonal assay measures the same biological endpoint but with a different technology or mechanism, which helps to confirm that the observed activity is not an artifact of the primary assay format.
Q3: What is the likely mechanism of action for antiparasitic this compound compounds?
A3: For many antiparasitic 5-Nitrothiazoles, the mechanism of action involves the reduction of the nitro group by parasitic nitroreductase enzymes. This process generates reactive nitrogen species and radical intermediates that can damage DNA and proteins, leading to parasite death.[12][13] However, some this compound compounds may act through other mechanisms, such as inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism.[11][14]
Q4: My this compound compound is active in a cell-based assay. What should be my next step?
A4: The next step is to confirm that the compound is not generally cytotoxic. You should perform a cytotoxicity assay using a mammalian cell line (e.g., HEK293 or HepG2) to determine the compound's selectivity for the intended target over host cells. A high therapeutic index (ratio of cytotoxicity to potency) is a desirable characteristic for a potential drug candidate.
Data Presentation
Table 1: Key Assay Quality Control Metrics
| Metric | Formula | Recommended Value | Interpretation |
| Z'-Factor | 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| | > 0.5 | Excellent assay, large separation between positive and negative controls.[8][9][15] |
| 0 to 0.5 | Acceptable assay, but may require more replicates or stringent hit criteria.[8][16] | ||
| < 0 | Unacceptable assay, no separation between controls.[8] | ||
| Signal-to-Background (S/B) | μ_pos / μ_neg | > 2 | Indicates a reasonable window to detect a signal.[15] |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 15% | Good precision and reproducibility of the measurements.[15] |
σ_pos and μ_pos are the standard deviation and mean of the positive control, respectively. σ_neg and μ_neg are the standard deviation and mean of the negative control, respectively.
Experimental Protocols
Protocol 1: In Vitro Bacterial Growth Inhibition Assay
This protocol is for determining the minimum inhibitory concentration (MIC) of this compound compounds against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) medium
-
96-well microplates
-
This compound compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Plate reader (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in TSB to a final concentration of approximately 5 x 10⁵ CFU/mL.[17]
-
In a 96-well plate, prepare serial dilutions of the this compound compounds. The final DMSO concentration should not exceed 1%.
-
Add 100 µL of the bacterial inoculum to each well containing the compounds.
-
Include negative controls (bacteria in TSB with DMSO) and positive controls (bacteria with a known antibiotic).
-
Incubate the plate at 37°C for 18-24 hours with shaking.
-
Measure the optical density (OD) at 600 nm using a plate reader.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Protocol 2: In Vitro Trypanosoma cruzi Amastigote Viability Assay
This protocol is for assessing the activity of this compound compounds against the intracellular amastigote form of T. cruzi.
Materials:
-
Vero cells (or another suitable host cell line)
-
T. cruzi trypomastigotes
-
DMEM medium with 10% FBS
-
96-well, black, clear-bottom plates
-
This compound compounds dissolved in DMSO
-
Reference drug (e.g., Benznidazole)
-
Resazurin-based viability reagent
-
Fluorescence plate reader
Procedure:
-
Seed Vero cells into a 96-well plate and allow them to adhere overnight.
-
Infect the Vero cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1 for 5 hours.[18]
-
Wash the wells to remove non-internalized parasites.
-
Add fresh medium containing serial dilutions of the this compound compounds to the infected cells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add the resazurin-based viability reagent and incubate for another 4-6 hours.
-
Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Calculate the IC₅₀ value, which is the concentration of the compound that reduces parasite viability by 50%.
Protocol 3: General Enzyme Inhibition Assay
This protocol provides a general framework for testing this compound compounds as enzyme inhibitors.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Assay buffer
-
96-well or 384-well plates
-
This compound compounds dissolved in DMSO
-
Reference inhibitor
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Add the assay buffer and the enzyme solution to the wells of a microplate.
-
Add the this compound compounds at various concentrations and pre-incubate with the enzyme for 15-30 minutes at the optimal temperature.[19]
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value.[20]
Mandatory Visualization
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Proposed mechanism of action for antiparasitic 5-Nitrothiazoles.
References
- 1. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assay.dev [assay.dev]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 11. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Identifying and Mitigating Assay Interference from 5-Nitrothiazole Compounds
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and mitigating assay interference caused by 5-nitrothiazole-containing compounds. These compounds are common in screening libraries but can be a significant source of false-positive results.[1][2] This document outlines common interference mechanisms and provides clear, actionable steps to identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds and why are they a concern in experimental assays?
A1: this compound compounds are molecules containing a thiazole ring substituted with a nitro group at the 5-position. This structural motif is found in various compounds screened for biological activity.[3][4][5] The primary concern is their propensity to act as "promiscuous inhibitors" or Pan-Assay Interference Compounds (PAINS), which generate false-positive readouts through mechanisms unrelated to specific target modulation.[1][2] The electron-withdrawing nature of the nitro group and the overall chemical structure can lead to non-specific interactions and reactivity.[6]
Q2: What are the most common mechanisms of assay interference from these compounds?
A2: Interference from this compound and other nitroaromatic compounds typically falls into three main categories:
-
Redox Cycling: The nitro group can undergo reduction-oxidation (redox) cycling, especially in the presence of reducing agents like dithiothreitol (DTT) which are common in assay buffers.[7] This cycling can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can damage proteins non-specifically or interfere with assay components, leading to a false signal.[7][8][9]
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[10][11] This is a physical phenomenon rather than a specific molecular interaction with the target.
-
Optical Interference: Like many aromatic compounds, 5-nitrothiazoles can interfere with optical assay readouts. This includes absorbing light at the excitation or emission wavelengths of fluorophores (quenching), possessing intrinsic fluorescence (autofluorescence), or scattering light in nephelometric assays.[9][12]
Q3: My assay is showing a positive "hit" with a this compound. What are the first steps to verify it's not an artifact?
A3: The first step is to perform a series of simple counter-screens and control experiments to rule out common interference mechanisms. A logical workflow involves systematically checking for aggregation, redox activity, and optical interference before committing resources to further validation. Failure to identify these artifacts early can result in wasted resources and project dead-ends.[7]
Q4: How can I test for aggregation-based interference?
A4: The standard method is to re-run the assay in the presence of a non-ionic detergent.[13] The inclusion of a small amount of detergent, such as Triton X-100 (typically 0.01%), disrupts the formation of compound aggregates.[13] If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause of the initial result.[11][13]
Q5: How do I check for interference from redox activity?
A5: To test for redox-related artifacts, you can measure the compound's IC₅₀ in the presence and absence of a strong reducing agent like DTT.[7] If the compound's potency is highly dependent on DTT, it may be a redox cycler.[7] A more direct method is to use an assay that detects H₂O₂ production, such as the horseradish peroxidase-phenol red (HRP-PR) assay, to see if the compound generates H₂O₂ in the assay buffer.[7][8]
Q6: Can detergents like Triton X-100 affect my assay results even if my compound is not an aggregator?
A6: Yes. While detergents are crucial for identifying aggregators, they can sometimes unpredictably affect assay results.[14][15] Triton X-100 has been shown to reduce the binding affinities of some true, specific inhibitors, potentially causing them to be misclassified as non-specific.[15] Therefore, it is important to run appropriate controls and consider that detergents may mask the activity of certain scaffolds.[14]
Troubleshooting Guides
Guide 1: Differentiating True Hits from Interference Artifacts
This guide provides a systematic workflow to determine if an observed activity from a this compound compound is a genuine result or an artifact.
Troubleshooting Workflow for a Suspected Interference Compound
Caption: Workflow for identifying common assay interference mechanisms.
Data on Interference Mitigation
The following tables summarize quantitative data related to common mitigation strategies.
Table 1: Effect of Detergent on Inhibition by an Aggregating Compound
| Compound Conc. (µM) | % Inhibition (No Detergent) | % Inhibition (+0.01% Triton X-100) | Interpretation |
| 10 | 85% | 5% | Strong evidence of aggregation-based inhibition.[13] |
| 5 | 62% | 2% | Inhibition is detergent-sensitive.[13] |
| 1 | 25% | 0% | Likely an aggregator.[13] |
Note: Data is illustrative. A greater than twofold decrease in inhibition is typically considered significant.[13]
Table 2: Effect of DTT on IC₅₀ of a Redox-Cycling Compound
| Assay Condition | Compound IC₅₀ (µM) | Interpretation |
| No DTT | > 100 µM | Compound is inactive without a reducing agent. |
| 1 mM DTT | 5 µM | Potency is DTT-dependent, suggesting a redox-cycling mechanism.[7] |
Note: Data is illustrative. A significant shift in IC₅₀ indicates potential redox activity.[7]
Key Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation
Objective: To determine if a compound's inhibitory activity is due to the formation of aggregates.[13]
Methodology:
-
Prepare Reagents: Prepare two sets of assay buffers: one standard buffer and one containing 0.02% of a non-ionic detergent like Triton X-100 or Tween-20. When added 1:1 to the assay, the final detergent concentration will be 0.01%.
-
Compound Titration: Prepare serial dilutions of the this compound test compound.
-
Assay Procedure:
-
Run the standard inhibition assay with your target, substrate, and compound dilutions using the standard buffer.
-
In parallel, run the exact same assay, but use the detergent-containing buffer.
-
-
Incubation: Incubate the compounds with the enzyme for a fixed period (e.g., 5-15 minutes) before initiating the reaction, as aggregate-based inhibition can be time-dependent.[13]
-
Data Analysis: Calculate the percent inhibition or IC₅₀ values for the compound in both the presence and absence of detergent.
-
Interpretation: If the inhibition is significantly reduced (e.g., >2-fold decrease in percent inhibition or a large rightward shift in IC₅₀) in the presence of detergent, the compound is likely an aggregator.[11][13]
Decision Logic for Aggregation Counter-Screen
Caption: Decision tree for interpreting detergent counter-screen results.
Protocol 2: H₂O₂ Production Assay for Redox Cycling
Objective: To directly measure the production of hydrogen peroxide by a test compound in an assay buffer, which is indicative of redox cycling.[7]
Methodology (based on HRP-Phenol Red):
-
Reagent Preparation:
-
Assay Buffer: Use the same buffer as your primary screen, including any reducing agents (e.g., 1 mM DTT).
-
Detection Reagent: Prepare a solution containing Horseradish Peroxidase (HRP) and Phenol Red.
-
Positive Control: Use a known redox cycler (e.g., β-lapachone) or a standard H₂O₂ solution.[7]
-
-
Assay Procedure:
-
Add the test compound across a range of concentrations to the wells of a microplate.
-
Add the assay buffer (containing DTT).
-
Add the HRP/Phenol Red detection reagent.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the absorbance at ~610 nm. The oxidation of phenol red by HRP in the presence of H₂O₂ results in a color change.[7]
-
Interpretation: A dose-dependent increase in absorbance indicates that the compound is generating H₂O₂ and is likely a redox cycler.[7] It is crucial to also test for colorimetric interference by running a control where the compound is added to the buffer and phenol red without HRP.[7]
Mechanism of Redox Cycling Interference
Caption: Simplified pathway of DTT-fueled redox cycling.
References
- 1. PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating 5-Nitrothiazoles as Trypanocidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 5-Nitrothiazoles
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-nitrothiazole compounds is critical. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information presented is a synthesis of methodologies and performance data from validated analyses of structurally related compounds, offering a representative overview for this compound analysis.
Principles and Applicability
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating compounds based on their interaction with a stationary phase. When coupled with a UV detector, it offers a robust and cost-effective method for quantifying analytes that possess a UV chromophore, which is characteristic of 5-nitrothiazoles. This technique is widely used for routine quality control, stability testing, and content uniformity assays.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), combines the separation power of HPLC with the high selectivity and sensitivity of mass analysis. This technique is invaluable for bioanalytical studies, impurity profiling, and metabolite identification, where low detection limits and high specificity are paramount.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical results. The following protocols are representative of typical HPLC-UV and LC-MS/MS methods used for the analysis of thiazole and nitroaromatic compounds.
Representative HPLC-UV Method
A common approach for the analysis of aminothiazole derivatives involves isocratic elution on a reverse-phase column.[1][2]
-
Instrumentation: Waters Alliance HPLC system with a UV Detector.[2][4]
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[1][2][3]
-
Mobile Phase: A mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[1][2][3]
-
Injection Volume: 20 µL.
-
Sample Preparation: The analyte is typically dissolved in a suitable solvent, such as the mobile phase, to a known concentration.
Representative LC-MS/MS Method
For higher sensitivity and selectivity, an LC-MS/MS method is employed, often for analyzing samples from biological matrices.[1][2][3]
-
Instrumentation: A triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.[1][4]
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm).[1][2][3]
-
Mobile Phase: An isocratic mixture of 85 parts of a 5 mM ammonium formate solution with 0.1% v/v formic acid and 15 parts of a 95:5% v/v combination of acetonitrile and methanol.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Sample Preparation: For biological samples like plasma, a protein precipitation step is common, followed by centrifugation and injection of the supernatant.[1][2][3]
Performance Data Comparison
The following tables summarize the typical quantitative performance data for HPLC-UV and LC-MS/MS methods based on the analysis of related nitroaromatic and thiazole compounds.
Table 1: Comparison of Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.5 - 1.5 mg/mL[2][4] | 1.25 - 1250 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | >0.999 | >0.99 |
| Accuracy (% Recovery) | 95 - 105%[6] | 94.5 - 116.5%[7] |
| Precision (%RSD) | < 2% | < 15% (typically lower) |
| Limit of Detection (LOD) | µg/mL range | pg/mL to ng/mL range[7] |
| Limit of Quantitation (LOQ) | µg/mL range | pg/mL to ng/mL range[7] |
| Specificity | Good | Excellent |
| Robustness | Generally high | Moderate to high |
Method Cross-Validation Workflow
The process of cross-validating two analytical methods ensures that they provide equivalent results within acceptable limits. A typical workflow is illustrated below.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of 5-nitrothiazoles. The choice between them depends on the specific application.
-
HPLC-UV is a reliable and economical choice for routine analysis of bulk drug substances and formulated products where concentration levels are relatively high and the sample matrix is simple.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity analysis, and complex sample matrices.[1][2][3] Its ability to provide structural information is also a significant advantage in research and development settings.
A thorough cross-validation is essential when transitioning between these methods to ensure consistency and reliability of analytical data throughout the drug development lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Nitrothiazole and Nitroimidazole Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of two important classes of nitroheterocyclic compounds: 5-nitrothiazoles and nitroimidazoles. This objective analysis, supported by experimental data, aims to inform research and development efforts in the pursuit of novel antimicrobial agents.
Executive Summary
Both 5-nitrothiazoles and nitroimidazoles are prodrugs that exhibit potent bactericidal activity, particularly against anaerobic bacteria. Their mechanism of action is contingent on the reduction of a nitro group, a process that occurs efficiently in the low-redox-potential environment of anaerobic organisms. This activation leads to the generation of cytotoxic radicals that induce cellular damage. While both classes share this fundamental mechanism, notable differences exist in their spectrum of activity and specific molecular targets, influencing their clinical applications and potential for future drug development. Nitroimidazoles, such as metronidazole, are well-established therapeutics for anaerobic infections, primarily acting through DNA damage.[1][2] 5-nitrothiazoles, including nitazoxanide, demonstrate a broader spectrum of activity and a distinct mechanism involving the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in microbial energy metabolism.[3]
Data Presentation: Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative 5-nitrothiazole and nitroimidazole compounds against various bacterial strains, providing a quantitative comparison of their in vitro potency.
Table 1: MICs against Clostridium difficile
| Compound | Drug Class | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Nitazoxanide | This compound | 0.03 - 0.25 | 0.06 | 0.125 | [4] |
| Metronidazole | Nitroimidazole | 0.125 - 64 | 0.5 | 2.0 | [4] |
| Vancomycin | Glycopeptide | 0.125 - 2.0 | 0.5 | 1.0 | [4] |
Table 2: MICs against Bacteroides fragilis Group
| Compound | Drug Class | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Niridazole | This compound | 20 | 0.0075 - 0.06 | - | - | [5] |
| Metronidazole | Nitroimidazole | 20 | 0.25 - 1.0 | - | - | [5] |
| Nitazoxanide | This compound | 80 | ≤0.03 - 4 | 0.25 | 0.5 | [6] |
| Tizoxanide (active metabolite of Nitazoxanide) | This compound | 80 | ≤0.03 - 4 | 0.25 | 0.5 | [6] |
| Metronidazole | Nitroimidazole | 80 | 0.12 - 2 | 0.25 | 0.5 | [6] |
Mechanism of Action: A Tale of Two Nitroheterocycles
The antibacterial efficacy of both 5-nitrothiazoles and nitroimidazoles is dependent on the activation of their nitro group within the target microorganism.
Nitroimidazoles: These compounds passively diffuse into the bacterial cell.[7] Inside the anaerobic bacterium, low-redox-potential electron transport proteins, such as ferredoxin, donate electrons to the nitro group of the imidazole ring.[7] This reduction process forms short-lived, highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic radicals.[1][2] These reactive species are the primary agents of cell death, causing extensive damage to DNA through strand breakage and destabilization of the helical structure.[1][2]
5-Nitrothiazoles: Similar to nitroimidazoles, 5-nitrothiazoles require reductive activation of their 5-nitro group. This activation is also mediated by microbial nitroreductases.[8][9] However, a key distinction in the mechanism of action of nitazoxanide, a prominent this compound, is its non-competitive inhibition of pyruvate:ferredoxin oxidoreductase (PFOR).[3] PFOR is a crucial enzyme in the energy metabolism of anaerobic bacteria and certain parasites. By inhibiting this enzyme, nitazoxanide disrupts the organism's ability to generate energy, leading to cell death. While the reductive activation of the nitro group is still considered important for the overall activity of 5-nitrothiazoles, the dual mechanism of PFOR inhibition sets them apart from nitroimidazoles.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Antimicrobial Stock Solutions: Aseptically prepare a stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton broth (or other appropriate broth for the test organism) into each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the antimicrobial stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Inoculate each well with 10 µL of the standardized bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., anaerobic for anaerobic bacteria).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth).
2. Agar Dilution Method
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing two-fold dilutions of the antimicrobial agent. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring the plates. A control plate with no antimicrobial agent is also prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 104 CFU per spot.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.
Mandatory Visualizations
Signaling Pathways
Caption: Reductive activation pathway of nitroimidazoles.
References
- 1. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activities of Nitazoxanide against Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activities of niridazole and metronidazole against anaerobic and microaerophilic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of activities of nitazoxanide and tizoxanide against anaerobes and aerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating 5-Nitrothiazoles as Trypanocidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymes associated with reductive activation and action of nitazoxanide, nitrofurans, and metronidazole in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Nitrothiazoles
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative analysis of the in vitro and in vivo efficacy of 5-nitrothiazole derivatives, a class of compounds with broad-spectrum antimicrobial activity. By presenting available experimental data, detailed methodologies, and visualizing key pathways, we aim to offer a clearer perspective on the translational potential of these molecules.
The this compound scaffold is a cornerstone in the development of antiparasitic and antibacterial agents. The mechanism of action for these compounds hinges on the reductive activation of the 5-nitro group within the target organism, a process often mediated by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and various nitroreductases. This activation leads to the generation of cytotoxic radical anions and other reactive species that induce cellular damage and death. While in vitro assays can effectively screen for potent this compound candidates, the correlation of this activity with in vivo efficacy is not always straightforward, influenced by factors such as pharmacokinetics, metabolism, and the complexities of the host-pathogen interaction.
Correlating In Vitro Potency with In Vivo Efficacy: A Data-Driven Comparison
A direct comparison of in vitro and in vivo efficacy requires studies that evaluate the same compounds in both settings. While such comprehensive datasets are not always available in the public domain, we have compiled representative data from studies on this compound derivatives to illustrate the existing landscape.
One notable example comes from the investigation of this compound-non-steroidal anti-inflammatory drug (NSAID) chimeras. A study focusing on an indomethacin hybrid of a this compound derivative demonstrated a strong correlation between its potent in vitro activity against Giardia intestinalis and its efficacy in a murine model of giardiasis.[1]
In contrast, other studies, while showcasing impressive in vitro potency of novel this compound analogs, do not always provide corresponding in vivo data, highlighting a common gap in the literature. For instance, a series of novel 5-nitro-2-aminothiazole-based amides displayed significant in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease, with some compounds being more potent than the current reference drug, benznidazole.[2] However, the in vivo efficacy of these promising candidates was not reported in the same study. Similarly, various nitazoxanide analogs have been synthesized and shown to have potent in vitro giardicidal activity, in some cases surpassing that of the parent drug, but in vivo validation remains a separate and crucial step.[3]
Below is a table summarizing available quantitative data for representative this compound compounds.
| Compound ID/Class | Target Organism | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| This compound-Indomethacin Hybrid | Giardia intestinalis | 0.145 µM | CD-1 Mouse Model | Median Effective Dose (ED50): 1.709 µg/kg | [1] |
| Nitazoxanide Analog (FLP-6) | Giardia lamblia | 0.28 µM | Not Reported | Not Reported | [3] |
| Nitazoxanide Analog (FLP-8) | Giardia lamblia | 0.1 µM | Not Reported | Not Reported | [3] |
| 5-Nitro-2-aminothiazole Amide (Compound 6) | Trypanosoma cruzi | 0.571 µM | Not Reported | Not Reported | [2] |
Experimental Protocols: A Guide to Key Methodologies
To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo experiments commonly used in the evaluation of this compound efficacy.
In Vitro Susceptibility Testing: Broth Microdilution Method for Anaerobic Protozoa
This method is widely used to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of a compound against anaerobic protozoa like Giardia lamblia and Trichomonas vaginalis.
Materials:
-
96-well microtiter plates
-
Anaerobic chamber or gas-generating pouches
-
Parasite culture medium (e.g., TYI-S-33 medium for Giardia)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control (e.g., metronidazole)
-
Negative control (vehicle)
-
Parasite suspension at a known concentration (e.g., 1 x 10^5 trophozoites/mL)
-
Plate reader for measuring absorbance or a cell viability reagent (e.g., resazurin)
Procedure:
-
Compound Dilution: Serially dilute the test compound in the culture medium across the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized suspension of the parasite to each well.
-
Controls: Include wells with parasites and medium only (negative control), parasites with the vehicle solvent (vehicle control), and parasites with a known effective drug (positive control).
-
Anaerobic Incubation: Place the microtiter plates in an anaerobic environment at the optimal growth temperature for the parasite (e.g., 37°C for Giardia) for a specified period (e.g., 48 hours).
-
Growth Assessment: Determine parasite growth inhibition by measuring the absorbance of the culture, or by using a viability assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the negative control.
In Vivo Efficacy Testing: Murine Model of Giardiasis
Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of drug candidates. The murine model of giardiasis is a well-established system.
Materials:
-
Specific pathogen-free mice (e.g., CD-1 or C57BL/6)
-
Giardia lamblia cysts for infection
-
Test compound formulated for oral administration
-
Positive control drug (e.g., metronidazole or nitazoxanide)
-
Vehicle for the test compound
-
Gavage needles
-
Equipment for parasite enumeration (e.g., hemocytometer, microscope)
Procedure:
-
Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Infection: Infect mice orally with a standardized number of Giardia lamblia cysts.
-
Treatment: At a predetermined time post-infection (e.g., day 5), begin treatment with the test compound, positive control, or vehicle. Administer the treatments orally once or twice daily for a specified duration (e.g., 3-5 days).
-
Monitoring: Monitor the health of the mice daily.
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice and collect the small intestine. Enumerate the number of trophozoites in the intestinal contents.
-
Data Analysis: Calculate the percent reduction in parasite load in the treated groups compared to the vehicle control group. Determine the median effective dose (ED50), which is the dose required to reduce the parasite burden by 50%.
Visualizing the Path to Efficacy: From Prodrug to Parasite Death
To better understand the mechanism of action of 5-nitrothiazoles and the workflow for evaluating their efficacy, the following diagrams are provided.
Caption: Activation pathway of 5-nitrothiazoles in a parasite cell.
Caption: A typical workflow for evaluating this compound efficacy.
References
Validating the Structure-Activity Relationship of Novel 5-Nitrothiazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-nitrothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of novel this compound analogs, focusing on their structure-activity relationships (SAR) as antimicrobial and anticancer agents. The information presented is supported by experimental data and detailed protocols to aid in the validation and further development of these promising compounds.
Antimicrobial Activity of this compound Analogs
This compound derivatives have shown significant potential as antimicrobial agents, exhibiting activity against a range of bacteria, including drug-resistant strains.[1][2] The nitro group on the thiazole ring is widely considered crucial for their antibacterial properties.[1]
Structure-Activity Relationship Insights
The antimicrobial efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the thiazole ring and any appended moieties.
-
Substitution at the 2-position: Modifications at the 2-amino position of the this compound core have been extensively explored. Introducing different aromatic and heterocyclic rings through various linkers has yielded compounds with potent antibacterial activity. For instance, the introduction of a flexible bond between the thiazole ring and a hydrophobic group has been shown to enhance activity against both Gram-positive (MRSA) and Gram-negative (E. coli) bacteria.[2]
-
Impact of Different Functional Groups: The addition of moieties like thiazolidinone and pyrazoline to the this compound scaffold has been a successful strategy in developing compounds with enhanced antimicrobial profiles.[3][4] SAR studies on thiazolyl-pyrazoline hybrids have indicated that the substitution pattern on the pyrazoline ring and the nature of substituents on the thiazole ring play a critical role in modulating the antimicrobial activity.[4] Specifically, electron-donating groups on aryl substituents have been associated with increased antifungal activity.[5]
Comparative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of representative this compound analogs against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Analog 1 | 2-((5-nitrothiazol-2-yl)imino)-5-(phenyl(piperidin-1-yl)methyl)thiazolidin-4-one | Mycobacterium tuberculosis | <0.244 µM | - | - |
| Analog 2 | (E)-5-((3-methoxyphenyl)(piperidin-1-yl)methyl)-2-((5-nitrothiazol-2-yl)imino)thiazolidin-4-one | Mycobacterium tuberculosis | <0.244 µM | - | - |
| Analog 3 | Thiazole aminoguanidine derivative (4i) | MRSA | 8 | Norfloxacin | 64 |
| Analog 4 | Thiazole aminoguanidine derivative (4i) | E. coli | - | - | - |
| Analog 5 | Thiazolyl-1,3,4-thiadiazole hybrid (Halicin) | Broad-spectrum antibacterial | - | - | - |
Anticancer Activity of this compound Analogs
Recent studies have highlighted the potential of this compound derivatives as anticancer agents.[6][7] The thiazole ring is a key structural component in several clinically approved anticancer drugs.[7]
Structure-Activity Relationship Insights
The anticancer activity of this compound analogs is closely tied to their ability to induce apoptosis and inhibit cell migration.
-
Substitutions for Enhanced Cytotoxicity: The introduction of specific moieties can significantly enhance the cytotoxic effects of this compound derivatives against cancer cell lines. For example, the addition of an imidazolidine-2,4-dione moiety to a 2-amino-5-nitrothiazole derivative resulted in a compound with potent activity against the MDA-MB-231 breast cancer cell line.[7]
-
Inhibition of Cancer Cell Migration: Certain 2-amino-5-nitrothiazole derivatives have demonstrated the ability to inhibit the migration of cancer cells, a crucial step in metastasis.[7]
Comparative Anticancer Activity Data
The following table presents the in vitro anticancer activity of selected this compound analogs. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound ID | Structure | Cell Line | IC50 (µM) | Activity |
| Compound 1 | 2-amino-5-nitrothiazole | MDA-MB-231 | - | Inhibition of cell migration |
| Compound 2 | 4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzaldehyde | MDA-MB-231 | - | - |
| Compound 3 | (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 | - | Most active against cell growth |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.[8]
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.[8]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.[8]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Visualizing Molecular Interactions and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex relationships and processes.
Caption: General workflow for the synthesis, screening, and SAR analysis of novel this compound analogs.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Proposed mechanism of action for some this compound analogs, such as Nitazoxanide, involving the inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR).[9]
References
- 1. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CTT Journal [cttjournal.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Nitrothiazole-Based JNK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The c-Jun N-terminal kinases (JNKs) are key players in cellular stress responses, and their dysregulation is implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This has made them an attractive target for therapeutic intervention. Among the various chemical scaffolds investigated, 5-nitrothiazole-based compounds have emerged as a promising class of JNK inhibitors. This guide provides a head-to-head comparison of key this compound-based JNK inhibitors, presenting their performance based on available experimental data to aid in the selection of appropriate research tools and to inform future drug discovery efforts.
Quantitative Performance Comparison
The following table summarizes the in vitro potency and selectivity of prominent this compound-based JNK inhibitors. The data is compiled from published research to facilitate a direct comparison of their biochemical activity.
| Compound ID | JNK IC50 (µM) | Selectivity against p38α | Assay Type | Reference |
| BI-78D3 | 0.280 | >100-fold | TR-FRET | |
| BI-87G3 | 1.8 | >50-fold | Kinase Assay | |
| BI-87D11 | 1.8 | >50-fold | Kinase Assay |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of JNK activity in vitro. A higher fold selectivity indicates a greater specificity for JNK over the closely related p38α kinase.
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli, leading to the phosphorylation of downstream transcription factors and other cellular proteins. Understanding this pathway is crucial for contextualizing the mechanism of action of JNK inhibitors.
Caption: A simplified diagram of the JNK signaling cascade.
Experimental Workflow for Inhibitor Characterization
The characterization of JNK inhibitors typically follows a standardized workflow, beginning with biochemical assays to determine potency and selectivity, followed by cell-based assays to assess efficacy in a more physiological context.
Caption: A general experimental workflow for JNK inhibitor screening and characterization.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound-based JNK inhibitors are provided below. These protocols are based on widely accepted practices in the field.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the inhibition of JNK-mediated phosphorylation of a substrate peptide.
Materials:
-
Recombinant human JNK enzyme
-
Fluorescently labeled substrate peptide (e.g., ATF2-based)
-
ATP
-
TR-FRET buffer (e.g., Lanthascreen™ kinase buffer)
-
Terbium-labeled anti-phospho-substrate antibody
-
Test compounds (dissolved in DMSO)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in TR-FRET buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of JNK enzyme and the fluorescently labeled substrate in TR-FRET buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
-
Kinase Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Prepare a solution of the terbium-labeled anti-phospho-substrate antibody in TR-FRET buffer containing EDTA (to stop the kinase reaction).
-
Add 10 µL of the antibody solution to each well.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human JNK enzyme
-
Substrate protein/peptide (e.g., c-Jun)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well, white, opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the kinase reaction buffer.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO to the wells of the assay plate.
-
Add 2 µL of a mixture containing the JNK enzyme and substrate to each well.
-
-
Kinase Reaction Initiation: Add 2 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and generates a luminescent signal.
-
Final Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the JNK activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value from a dose-response curve.
Navigating the Maze of 5-Nitrothiazole Research: A Guide to Reproducibility in Synthesis and Biological Data
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific advancement. In the realm of 5-nitrothiazole chemistry and biology, where promising therapeutic agents are continually emerging, understanding the nuances of synthetic protocols and the potential for variability in biological assays is paramount. This guide provides a comparative analysis of published methods for the synthesis of 5-nitrothiazoles and discusses the factors influencing the reproducibility of their biological data, supported by detailed experimental protocols and visual aids.
The this compound scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like nitazoxanide, which is used to treat parasitic infections.[1][2] The exploration of novel derivatives continues to yield compounds with a wide range of biological activities, including antibacterial, antitubercular, and antiviral properties.[3][4][5] However, the ability to reliably reproduce both the synthesis of these compounds and their reported biological effects across different laboratories is a critical challenge. This guide aims to shed light on this issue by presenting a side-by-side comparison of synthetic methodologies and a discussion on the variables that can impact biological data.
The Synthetic Landscape: Comparing Routes to 5-Nitrothiazoles
The synthesis of this compound derivatives often starts from the commercially available 2-amino-5-nitrothiazole. Various strategies have been employed to modify this core structure, leading to a diverse library of compounds. The reproducibility of these synthetic routes can be influenced by factors such as reaction conditions, purity of starting materials, and work-up procedures. Below is a comparative table summarizing different synthetic approaches to 2-amino-5-nitrothiazole and its derivatives as reported in the literature.
| Starting Material | Reagents and Conditions | Product | Reported Yield | Reference |
| 2-Aminothiazole | Concentrated H2SO4, HNO3 (40%), ice bath, 15°C overnight | 2-Amino-5-nitrothiazole | 59% | [6] |
| N,N-dimethyl-2-nitroetheneamine | Acetic acid, Br2 (not exceeding 25°C), then thiourea, followed by dilution with H2O and pH adjustment with NH4OH | 2-Amino-5-nitrothiazole | 62% | [7] |
| 2-Amino-5-nitrothiazole | 2-Chloroacetyl chloride, Dichloromethane (DCM), Triethylamine (TEA), 0°C, 24-36h | N-(5-nitrothiazol-2-yl)-2-chloroacetamide | 80% | [3] |
| 2-Amino-5-nitrothiazole | Substituted salicylic acid converted to acid chloride, then coupled with the amine in THF or DMF | N-(5-nitrothiazol-2-yl)-salicylamide derivatives | Not specified | [8] |
| 2-Amino-5-nitrothiazole | 1-Bromo-3-chloropropane, Methanol, room temperature, 6.5h | 1-(3-Chloropropyl)-2-amino-5-nitrothiazole | 62% | [9] |
Table 1: Comparison of Synthetic Protocols for this compound Derivatives
A critical analysis of these methods reveals that while the core transformations are often similar, subtle variations in reagents, solvents, and reaction times can significantly impact the yield and purity of the final product. For instance, a process for preparing 2-amino-5-nitrothiazole that avoids hazardous nitration and rearrangement steps has been developed, highlighting a focus on safer and potentially more reproducible methods.[10] The use of different coupling agents and solvent systems in the synthesis of amide derivatives can also lead to variability in outcomes between laboratories.
Biological Activity: The Challenge of Consistent Data
The biological evaluation of this compound derivatives, most commonly through the determination of Minimum Inhibitory Concentrations (MICs) against various pathogens, is another area where reproducibility can be a concern. Factors such as the specific microbial strain, culture conditions, inoculum density, and the chosen experimental protocol can all contribute to variations in MIC values.[11][12][13]
| Compound Type | Organism | Assay Method | Reported MIC | Reference |
| Mannich base nitrothiazole derivatives | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay | <0.244 - 31.25 µM | [3] |
| This compound amide derivatives | Mycobacterium tuberculosis H37Rv | Agar dilution method | 5.48 µM (most active compound) | [8] |
| 4-Oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole | Mycobacterium tuberculosis | Not specified | 1.25 - 2.50 µg/mL | [9] |
| Heteroaryl nitazoxanide analogs | Escherichia coli | Not specified | Better than nitazoxanide | [14] |
Table 2: Comparison of Reported Biological Activity for this compound Derivatives
The data in Table 2 illustrates that even when testing against the same organism, different studies may report a range of activities. This underscores the importance of standardized protocols and the inclusion of reference compounds to allow for more meaningful comparisons across different datasets. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing, and adherence to these standards can significantly improve the reproducibility of MIC data.
Experimental Protocols: A Foundation for Reproducibility
To facilitate the reproduction of key experiments, detailed methodologies are crucial. Below are representative protocols for the synthesis of a this compound derivative and the determination of its antibacterial activity.
General Synthetic Procedure for Mannich Base Nitrothiazole Derivatives[3]
-
N-acylation: To an ice-cold solution of 2-amino-5-nitrothiazole (15.9 mmol) and triethylamine (1.2 eq) in dichloromethane (DCM), 2-chloroacetyl chloride (2.2 eq) is added. The mixture is stirred at room temperature for 24-36 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed in vacuo, and the residue is washed with water and hexane to afford the N-acylated intermediate.
-
Intramolecular Cyclization: The N-acylated intermediate (11.4 mmol) and ammonium thiocyanate (2 eq) are refluxed in ethanol for 3-4 hours. The reaction is monitored by TLC. After cooling, the precipitate is filtered and washed with ethanol and water to yield the cyclized product.
-
Mannich Reaction: The cyclized intermediate, piperidine (5 eq), and the appropriate aldehyde (5 eq) are refluxed in ethanol for 24-36 hours. The reaction is monitored by TLC. After cooling to ~8°C overnight, the precipitate is filtered, washed with water, and recrystallized from 1,4-dioxane to obtain the final Mannich base derivative.
Protocol for Minimum Inhibitory Concentration (MIC) Determination[8]
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Culture Preparation: The test microorganism (e.g., Mycobacterium tuberculosis H37Rv) is grown in an appropriate broth medium to a specified optical density.
-
Assay Setup: The test compounds are serially diluted in a 96-well microplate containing the growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for a specified period).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a growth indicator dye like resazurin or by measuring optical density.
Visualizing the Mechanism: The PFOR Signaling Pathway
Many this compound derivatives, including nitazoxanide, exert their antimicrobial effect by inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[15][16] This enzyme is crucial for anaerobic energy metabolism in various pathogens.[17][18] Understanding this pathway is key to developing new and more effective analogs.
Caption: Inhibition of the PFOR enzyme by this compound derivatives.
Experimental Workflow for Assessing Reproducibility
A systematic approach is necessary to evaluate the reproducibility of both the synthesis and biological activity of this compound compounds between different laboratories.
Caption: Workflow for an inter-laboratory reproducibility study.
Logical Relationship: Factors Affecting Data Reproducibility
Several interconnected factors can influence the reproducibility of research findings in this area. A clear understanding of these relationships is essential for troubleshooting and improving consistency.
Caption: Factors influencing the reproducibility of this compound data.
References
- 1. oldror.lbp.world [oldror.lbp.world]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives [mdpi.com]
- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-5-nitrothiazole synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]
- 11. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. microchemlab.com [microchemlab.com]
- 14. Synthesis, in vitro bioassays, and computational study of heteroaryl nitazoxanide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitazoxanide | C12H9N3O5S | CID 41684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 17. The pyruvate:ferredoxin oxidoreductase of the thermophilic acetogen, Thermoanaerobacter kivui - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyruvate-ferredoxin oxidoreductase - Proteopedia, life in 3D [proteopedia.org]
Benchmarking 5-Nitrothiazole Activity Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitrothiazoles are a class of heterocyclic compounds characterized by a thiazole ring bearing a nitro group. This chemical scaffold has garnered significant interest in medicinal chemistry due to its broad-spectrum antimicrobial activity. Derivatives of 5-nitrothiazole have demonstrated efficacy against a range of pathogens, including protozoa, bacteria, and helminths. Their mechanism of action often involves the reduction of the nitro group within the target organism, leading to the generation of cytotoxic radical anions and other reactive species that damage cellular macromolecules. This guide provides a comparative analysis of the performance of this compound derivatives against current standard-of-care drugs for several major infectious diseases, supported by experimental data and detailed methodologies.
Chagas Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health problem in Latin America. Current treatment relies on the nitroheterocyclic drugs benznidazole and nifurtimox, which have significant limitations, including variable efficacy and adverse side effects.
Data Presentation: In Vitro Activity Against Trypanosoma cruzi
| Compound | Parasite Stage | Host Cell | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound Derivative (Compound 6) | Amastigote | L6 | 0.8 (approx.) | >125 | [1] |
| Benznidazole (Standard of Care) | Amastigote | L6 | 2.5 (approx.) | >40 | [1] |
| Benznidazole (Standard of Care) | Amastigote | Various | 2.44 - 8.36 | Not Reported | [2] |
| Nifurtimox (Standard of Care) | Amastigote | Various | 2.62 ± 1.22 | Not Reported | [3] |
Note: The IC50 values for the this compound derivative and benznidazole from reference[1] are estimated from graphical data.
Mechanism of Action
Benznidazole: The standard-of-care drug, benznidazole, is a prodrug that is activated by a parasitic type I nitroreductase (NTR). This enzymatic reduction generates reactive nitro-anion radicals that induce oxidative stress and cause extensive damage to the parasite's DNA, lipids, and proteins, ultimately leading to cell death.[4][5]
Mechanism of action of Benznidazole against Trypanosoma cruzi.
5-Nitrothiazoles: While some this compound derivatives may also be activated by NTRs, studies on related compounds suggest that they may not be substrates for type I NTRs, indicating a potentially different mechanism of action that could be advantageous against drug-resistant strains.[1]
Experimental Protocols
In Vitro Anti-Trypanosomal Activity Assay against Intracellular Amastigotes:
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of compounds against the intracellular amastigote form of T. cruzi.
-
Cell Culture and Parasite Maintenance:
-
Host cells (e.g., L6 rat skeletal myoblasts or LLC-MK2 monkey kidney epithelial cells) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
A strain of T. cruzi expressing a reporter gene like β-galactosidase (lacZ) is maintained by infecting host cell monolayers.
-
-
Host Cell Infection and Compound Application:
-
Host cells are seeded in 96-well plates and allowed to adhere.
-
The host cell monolayer is then infected with trypomastigotes at a specific multiplicity of infection.
-
After an incubation period to allow for parasite invasion, non-internalized parasites are washed away.
-
The infected cells are incubated for a further period to allow the transformation of trypomastigotes into amastigotes.
-
Serial dilutions of the test compounds (this compound derivatives and benznidazole) are added to the wells.
-
-
Quantification of Parasite Inhibition:
-
After a defined incubation period with the compounds, the viability of the intracellular amastigotes is assessed.
-
If using a lacZ-expressing parasite strain, a substrate like chlorophenol red-β-D-galactopyranoside (CPRG) is added. The resulting color change, which is proportional to the number of viable parasites, is measured using a microplate reader.
-
The IC50 value is then calculated from the dose-response curves using non-linear regression analysis.
-
-
Cytotoxicity Assay:
-
To determine the selectivity of the compounds, a parallel assay is performed on uninfected host cells.
-
Cell viability is assessed using a suitable method, such as the resazurin assay, to determine the 50% cytotoxic concentration (CC50).
-
-
Calculation of Selectivity Index (SI):
-
The SI is calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI indicates greater selectivity for the parasite over the host cells.
-
Leishmaniasis
Leishmaniasis is a group of diseases caused by protozoan parasites of the genus Leishmania. The clinical manifestations range from cutaneous lesions to a fatal visceral disease. Standard treatments include pentavalent antimonials, amphotericin B, miltefosine, and paromomycin, all of which have limitations in terms of toxicity, cost, and emerging resistance.
Data Presentation: In Vitro Activity Against Leishmania spp.
| Compound | Parasite Species | Parasite Stage | IC50 (µM) | Reference |
| Nitazoxanide (this compound derivative) | L. infantum | Amastigote | 27.8 | [6] |
| Nitazoxanide-Loaded Nanoliposomes | L. infantum | Amastigote | 15.9 | [6] |
| Miltefosine (Standard of Care) | L. infantum | Amastigote | 6.5 | [6] |
| Amphotericin B (Standard of Care) | L. donovani | Amastigote | 0.1 - 0.4 | [7] |
Note: A study on L. donovani promastigotes showed that 200 µg/ml nitazoxanide inhibited over 90% of growth, demonstrating similar activity to the reference drug amphotericin B.[8][9][10]
Mechanism of Action
Amphotericin B: This polyene macrolide antifungal also has potent antileishmanial activity. Its primary mechanism of action involves binding to ergosterol, a major component of the Leishmania cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and leakage of intracellular contents, ultimately causing cell death.[7]
Miltefosine: As an alkylphosphocholine analogue, miltefosine has a multi-faceted mechanism of action. It is known to interfere with lipid metabolism and signal transduction pathways in the parasite. Additionally, it disrupts the parasite's intracellular Ca2+ homeostasis and mitochondrial function.[11]
Nitazoxanide (this compound derivative): The antileishmanial action of nitazoxanide is associated with the induction of oxidative stress. It has been shown to cause depolarization of the mitochondrial membrane and an increase in reactive oxygen species (ROS) in Leishmania promastigotes. This oxidative stress leads to cellular damage and apoptosis-like cell death.
Mechanism of action of Nitazoxanide against Leishmania.
Experimental Protocols
In Vitro Antileishmanial Activity Assay against Intracellular Amastigotes:
This protocol outlines a common method for assessing the efficacy of compounds against the clinically relevant intracellular amastigote stage of Leishmania.
-
Cell and Parasite Culture:
-
A suitable macrophage cell line (e.g., THP-1, J774) is maintained in appropriate culture conditions.
-
Promastigotes of the desired Leishmania species are cultured in a suitable medium.
-
-
Macrophage Infection:
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
The macrophages are then infected with stationary-phase promastigotes.
-
After an incubation period, non-phagocytosed promastigotes are removed by washing.
-
-
Compound Treatment:
-
Serial dilutions of the test compounds (nitazoxanide and standard-of-care drugs) are added to the infected macrophages.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
-
Quantification of Infection:
-
The number of intracellular amastigotes is quantified. This can be done by:
-
Microscopy: Fixing and staining the cells (e.g., with Giemsa stain) and manually counting the number of amastigotes per macrophage.
-
High-Content Imaging: Using automated microscopy and image analysis software to quantify fluorescently labeled parasites.
-
Biochemical Assays: Using parasites expressing a reporter enzyme (e.g., luciferase or β-galactosidase) and measuring the enzymatic activity.
-
-
-
Data Analysis:
-
The percentage of infection inhibition for each compound concentration is calculated relative to untreated controls.
-
The IC50 is determined by fitting the dose-response data to a suitable model.
-
A parallel cytotoxicity assay on uninfected macrophages is performed to determine the CC50 and calculate the selectivity index.
-
Schistosomiasis
Schistosomiasis is a parasitic disease caused by blood flukes of the genus Schistosoma. The disease affects millions of people worldwide, and control is heavily reliant on a single drug, praziquantel. The lack of alternative treatments and the potential for drug resistance are major concerns.
Data Presentation: Activity Against Schistosoma mansoni
Direct comparative in vitro studies of 5-nitrothiazoles against praziquantel with IC50 values are limited. However, studies on related thiazole derivatives and in vivo studies with nitazoxanide provide some insights.
| Compound/Treatment | Parasite Stage | Assay Type | Effect | Reference |
| Nitazoxanide (100 mg/kg for 7 days) | Adult worms | In vivo (mice) | 27% - 64.9% reduction in total worm load | [12] |
| Praziquantel | Adult worms | In vivo (mice) | High efficacy, but specific reduction percentages vary | [13] |
| Thiazole derivatives (NJ05, NJ07 at 50 µM) | Adult worms | In vitro | Reduced viability to 25-40% after 3 days | [14][15] |
| Praziquantel | Adult worms | In vitro | IC50 of 0.03 µg/ml (approx. 0.1 µM) | [16] |
Note: The in vivo efficacy of nitazoxanide against S. mansoni has shown variability across different studies.[12][17][18]
Mechanism of Action
Praziquantel: The precise mechanism of action of praziquantel is not fully elucidated but it is known to disrupt calcium homeostasis in the schistosome.[6][9] It is believed to interact with the parasite's voltage-gated calcium channels, leading to a massive influx of Ca2+ ions.[6] This causes spastic paralysis of the adult worms and damages their outer layer (tegument), making them susceptible to attack by the host's immune system.[6]
Mechanism of action of Praziquantel against Schistosoma mansoni.
5-Nitrothiazoles: The schistosomicidal mechanism of 5-nitrothiazoles is not well-defined. However, their broad-spectrum antimicrobial activity is generally attributed to the generation of cytotoxic reactive species following the reduction of the nitro group. In the context of schistosomiasis, nitazoxanide has been observed to cause tegumental damage to the worms.[18]
Experimental Protocols
In Vitro Schistosomula Viability Assay:
This protocol describes a method to assess the viability of the larval stage of S. mansoni (schistosomula) after drug exposure.
-
Schistosomula Preparation:
-
Cercariae of S. mansoni are mechanically transformed into schistosomula.
-
The schistosomula are then cultured in a suitable medium.
-
-
Compound Application:
-
Schistosomula are dispensed into 96-well plates.
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Viability can be assessed using several methods:
-
Microscopy: Visual inspection for motility and morphological changes (e.g., granularity, tegumental damage).
-
Fluorometric Assays: Using fluorescent dyes that differentiate between live and dead organisms. For example, a dual-staining method with fluorescein diacetate (FDA) to stain live parasites and propidium iodide (PI) to stain dead parasites.
-
ATP Quantification: Measuring the ATP content, which correlates with the number of metabolically active parasites.
-
-
-
Data Analysis:
-
The percentage of inhibition or reduction in viability is calculated for each compound concentration compared to controls.
-
The IC50 or LC50 (lethal concentration 50%) is determined from the dose-response curves.
-
In Vitro Adult Worm Assay:
-
Adult Worm Recovery:
-
Adult S. mansoni worms are recovered from experimentally infected mice.
-
-
Compound Treatment:
-
The adult worms are cultured in 24-well plates in a suitable medium.
-
Test compounds are added at various concentrations.
-
-
Evaluation of Drug Effects:
-
The worms are observed at regular intervals using a microscope to assess:
-
Motility: Scoring the level of movement.
-
Morphological Changes: Observing any damage to the tegument.
-
Pairing Status: Noting if coupled pairs have separated.
-
Viability: As determined by the lack of movement and severe morphological alterations.
-
-
-
Data Analysis:
-
The effects of the compounds are recorded over time, and dose-response relationships are established.
-
References
- 1. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitazoxanide: A Drug Repositioning Compound with Potential Use in Chagas Disease in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for in vitro and in vivo activity of the antimalarial pyronaridine against Schistosoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting intracellular Leishmania (L.) infantum with nitazoxanide entrapped into phosphatidylserine-nanoliposomes: An experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antileishmanial efficacy of nitazoxanide against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antileishmanial efficacy of nitazoxanide against Leishmania donovani | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. In vitro responses of praziquantel-resistant and -susceptible Schistosoma mansoni to praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Comparative in vitro susceptibility of clinical Leishmania isolates to miltefosine and oleylphosphocholine [frontiersin.org]
- 15. In vitro and in vivo activity of R- and S- praziquantel enantiomers and the main human metabolite trans-4-hydroxy-praziquantel against Schistosoma haematobium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scialert.net [scialert.net]
- 17. Antiparasitic Activity of Mirazid, Myrrh Total Oil and Nitazoxanide Compared to Praziquantel on Schistosoma mansoni: Scanning Electron Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 5-Nitrothiazoles Against Drug-Resistant Microbes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 5-nitrothiazole compounds, with a focus on Nitazoxanide, against a range of drug-resistant microbial strains. Supported by experimental data, this document delves into cross-resistance studies, detailed experimental protocols, and the underlying mechanisms of action and resistance.
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among these, 5-nitrothiazoles have emerged as a promising class of compounds with broad-spectrum activity against anaerobic bacteria, protozoa, and some viruses. This guide synthesizes available data to evaluate their efficacy in the context of existing drug resistance.
Performance Against Drug-Resistant Bacteria
Nitazoxanide (NTZ), a prominent this compound, and its active metabolite, tizoxanide, have demonstrated encouraging activity against various multi-drug resistant (MDR) bacteria. The data suggests a general lack of cross-resistance with several common antibiotics, making it a valuable candidate for further investigation.
Key Findings:
-
Methicillin-Resistant Staphylococcus aureus (MRSA): While Nitazoxanide alone shows moderate activity against MRSA, it exhibits strong synergistic effects when combined with other antibiotics, such as linezolid, even against linezolid-resistant strains.[1]
-
Vancomycin-Resistant Enterococci (VRE): Limited direct data exists for this compound monotherapy against VRE. However, the related compound nitrofurantoin has shown activity against VRE, suggesting a potential avenue for exploration with 5-nitrothiazoles.[2]
-
Helicobacter pylori: Nitazoxanide has shown good activity against H. pylori, including strains resistant to metronidazole, a standard therapeutic agent. Studies indicate no cross-resistance between the two compounds.[3][4]
-
Anaerobic Bacteria: The primary mechanism of action of Nitazoxanide against anaerobic bacteria is the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is crucial for their anaerobic energy metabolism.[5][6][7][8][9] This distinct target suggests a low probability of cross-resistance with antibiotics that have different mechanisms.
-
Multidrug-Resistant Gram-Negative Bacteria: While Nitazoxanide alone has limited activity against many MDR Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli, it has been shown to potentiate the activity of other antibiotics, such as colistin, against colistin-resistant strains.[10][11]
Comparative Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the in vitro activity of Nitazoxanide and other comparators against various drug-resistant and susceptible bacterial strains.
| Organism & Resistance Profile | This compound Derivative | MIC (µg/mL) | Comparator Drug | MIC (µg/mL) | Reference |
| Helicobacter pylori (Metronidazole-Susceptible) | Nitazoxanide | 1 | Metronidazole | 0.5-8 | [3][4] |
| Helicobacter pylori (Metronidazole-Resistant) | Nitazoxanide | 1-4 | Metronidazole | >8 | [3][4] |
| Staphylococcus aureus (Linezolid-Susceptible) | Nitazoxanide | 4-8 | Linezolid | 1-2 | [1] |
| Staphylococcus aureus (Linezolid-Resistant) | Nitazoxanide | 4-8 | Linezolid | >32 | [1] |
| Staphylococcus aureus (MRSA) | Phenylthiazole derivative 5 | 4.5-9.7 | Oxacillin | >256 | [12] |
| Enterococcus faecium (VRE) | Not specified | - | Vancomycin | >256 | |
| Acinetobacter baumannii (Colistin-Resistant) | Nitazoxanide | ≥256 | Colistin | 4-32 | [10][11] |
| Escherichia coli (ESBL-producing) | Not specified | - | Ciprofloxacin | >128 |
Performance Against Drug-Resistant Protozoa
Nitazoxanide has demonstrated significant efficacy against protozoan parasites, notably those that have developed resistance to first-line treatments like metronidazole.
Key Findings:
-
Trichomonas vaginalis: Nitazoxanide and its metabolite tizoxanide are active against both metronidazole-susceptible and metronidazole-resistant isolates of T. vaginalis.[2][13] The mechanism of action appears to differ from that of 5-nitroimidazoles, thus overcoming existing resistance.[13]
-
Giardia lamblia: Strains of G. lamblia resistant to nitazoxanide have been generated in vitro, and these strains can exhibit cross-resistance to metronidazole.[9] This suggests that while the primary mechanisms may differ, there can be some overlap in resistance pathways.
Comparative Minimum Lethal Concentration (MLC) Data
The following table compares the activity of Nitazoxanide and metronidazole against Trichomonas vaginalis.
| Organism & Resistance Profile | This compound Derivative | MLC (µg/mL) | Comparator Drug | MLC (µg/mL) | Reference |
| Trichomonas vaginalis (Metronidazole-Susceptible) | Nitazoxanide | ~2 | Metronidazole | ~4 | [12] |
| Trichomonas vaginalis (Metronidazole-Resistant) | Nitazoxanide | ~50 | Metronidazole | >100 | [12] |
Performance Against Drug-Resistant Fungi
Data on the activity of 5-nitrothiazoles against drug-resistant fungi is limited. While some novel thiazole derivatives have shown antifungal activity, comprehensive studies on their efficacy against resistant strains, such as fluconazole-resistant Candida albicans, are not yet widely available.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound compounds.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination of Aerobic Bacteria
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines.[5][6][7][14][15]
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Broth Dilution for Minimum Inhibitory Concentration (MIC) Determination of Yeasts
This protocol is based on the CLSI M27-A3 guidelines.[14][15][16][17][18]
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
From a 24-hour culture on Sabouraud dextrose agar, prepare a suspension of the yeast in sterile saline.
-
Adjust the turbidity of the suspension to that of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared yeast suspension.
-
Include a growth control well and a sterility control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant diminution of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Mechanisms of Action and Resistance
Understanding the molecular pathways involved in the activity of 5-nitrothiazoles and the mechanisms of resistance to other drugs is crucial for evaluating the potential for cross-resistance.
Activation of Nitro-Drugs and Resistance
The antimicrobial activity of nitro-drugs like metronidazole is dependent on the reduction of their nitro group by microbial nitroreductases to form toxic radical species that damage DNA and other macromolecules. Resistance to these drugs often arises from decreased activity or expression of these activating enzymes.
Caption: Activation of metronidazole and common resistance mechanisms.
Mechanism of Action of Nitazoxanide and Lack of Cross-Resistance
Nitazoxanide's primary mode of action against anaerobic organisms involves the inhibition of Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR), an enzyme essential for their energy metabolism.[5][6][7][8][9] This mechanism is distinct from the DNA-damaging effect of activated metronidazole. While nitroreductases can also activate Nitazoxanide, its primary reliance on PFOR inhibition may explain the lack of cross-resistance observed in many metronidazole-resistant strains.
Caption: Distinct mechanisms of Metronidazole and Nitazoxanide.
This guide highlights the potential of 5-nitrothiazoles, particularly Nitazoxanide, as effective agents against various drug-resistant microbial strains. Their unique mechanisms of action often circumvent existing resistance pathways, making them valuable candidates for further research and development in the fight against antimicrobial resistance. The provided experimental protocols offer a standardized approach for the in vitro evaluation of these and other novel antimicrobial compounds.
References
- 1. Antibacterial Activity of an FtsZ Inhibitor Celastrol and Its Synergistic Effect with Vancomycin against Enterococci In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrofurantoin is active against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic basis for metronidazole and clarithromycin resistance in Helicobacter pylori strains isolated from patients with gastroduodenal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitazoxanide, a potential drug for eradication of Helicobacter pylori with no cross-resistance to metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiparasitic drug nitazoxanide inhibits the pyruvate oxidoreductases of Helicobacter pylori, selected anaerobic bacteria and parasites, and Campylobacter jejuni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitazoxanide : A Broad Spectrum Antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitazoxanide: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiparasitic nitazoxanide potentiates colistin against colistin-resistant Acinetobacter baumannii and Escherichia coli in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiparasitic nitazoxanide potentiates colistin against colistin-resistant Acinetobacter baumannii and Escherichia coli in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metronidazole Resistance – Uppsala Antibiotic Center – Uppsala University [uu.se]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p. - References - Scientific Research Publishing [scirp.org]
- 17. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-laboratory Validation of 5-Nitrothiazole Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 5-nitrothiazole and its derivatives is critical in various stages of drug development and safety assessment. Ensuring that an analytical method yields consistent and reproducible results across different laboratories is a fundamental requirement for regulatory acceptance and collaborative research. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by synthesized data from a hypothetical inter-laboratory study. It also outlines detailed experimental protocols for key validation experiments.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification is often a trade-off between sensitivity, selectivity, cost, and sample throughput. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique, while Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. The following tables summarize the performance characteristics of these two methods as determined in a simulated inter-laboratory study involving three laboratories.
Data Presentation
Table 1: Method Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 0.1 - 20 µg/mL | 0.005 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Calibration Model | Linear | Linear |
Table 2: Method Precision (Repeatability and Intermediate Precision)
| Parameter | HPLC-UV (%RSD) | LC-MS/MS (%RSD) |
| Repeatability (Intra-day) | ||
| Laboratory 1 | 1.8 | 2.5 |
| Laboratory 2 | 2.1 | 2.8 |
| Laboratory 3 | 1.9 | 2.6 |
| Intermediate Precision (Inter-day) | ||
| Laboratory 1 | 2.5 | 3.2 |
| Laboratory 2 | 2.8 | 3.5 |
| Laboratory 3 | 2.6 | 3.3 |
Table 3: Method Accuracy and Recovery
| Parameter | HPLC-UV (% Recovery) | LC-MS/MS (% Recovery) |
| Low Concentration (0.3 µg/mL) | 98.5 | 101.2 |
| Medium Concentration (10 µg/mL) | 99.2 | 99.8 |
| High Concentration (18 µg/mL) | 100.5 | 99.1 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC-UV | LC-MS/MS |
| LOD | 0.03 µg/mL | 0.0015 µg/mL |
| LOQ | 0.1 µg/mL | 0.005 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and validation of analytical methods between laboratories.[1]
1. Standard and Sample Preparation
-
Standard Stock Solution: A primary stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: A series of working standard solutions are prepared by serial dilution of the stock solution to cover the desired calibration range for each analytical method.
-
Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a known amount of this compound into a representative matrix (e.g., plasma, tissue homogenate).
-
Sample Preparation: The test samples are extracted using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the this compound from the matrix. The final extract is reconstituted in the mobile phase before analysis.
2. HPLC-UV Method
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.
-
-
System Suitability: Before each analytical run, the system suitability is checked by injecting a standard solution multiple times. The relative standard deviation (%RSD) of the peak area and retention time should be within acceptable limits (e.g., <2%).[2]
3. LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC-UV, but with LC-MS grade solvents.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the specific this compound derivative.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for quantification.
-
Source Parameters: Ion source gas flow, temperature, and voltages are optimized for maximum signal intensity.
-
4. Validation Parameters
The following parameters are assessed in each participating laboratory to validate the analytical method.[2][3]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is evaluated by analyzing blank matrix samples.[4]
-
Linearity and Range: A calibration curve is constructed by plotting the analyte response versus concentration using at least five to six standard points. The linearity is evaluated by the correlation coefficient (r²).[5][6]
-
Accuracy and Precision: Accuracy (closeness to the true value) and precision (degree of scatter) are determined by analyzing the QC samples in replicates on the same day (repeatability) and on different days (intermediate precision).[4][6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[3] These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[3]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature) is assessed.[4]
Mandatory Visualization
The following diagram illustrates the typical workflow of an inter-laboratory validation study.
Caption: Workflow of an inter-laboratory validation study for a this compound quantification method.
References
Safety Operating Guide
Navigating the Disposal of 5-Nitrothiazole: A Comprehensive Safety and Operations Guide
The proper disposal of 5-Nitrothiazole, a nitroaromatic compound, is a critical component of laboratory safety and environmental responsibility. Due to its potential toxicity and reactivity, it requires careful handling and adherence to hazardous waste regulations. This guide provides detailed, step-by-step procedures for its safe management and disposal, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal-related activities, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors[1].
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., Polyvinyl chloride (PVC))[2].
-
Body Protection: A lab coat or other suitable protective clothing[1][2][3].
-
Respiratory Protection: Use where dust is generated and ventilation is inadequate. A NIOSH-approved respirator may be required if exposure limits are exceeded[2][4].
Hazard Profile of this compound Derivatives
The following table summarizes the key hazard information for 2-Amino-5-nitrothiazole, a common derivative. It is crucial to consult the specific Safety Data Sheet (SDS) for the exact form of this compound being used.
| Hazard Classification | GHS Pictogram(s) | Hazard Statement(s) | Prevention & Response Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed[3][5][6]. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product[3]. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell[3][5]. |
| Acute Toxicity, Dermal & Inhalation (Category 4) | GHS07 | H312+H332: Harmful in contact with skin or if inhaled[5]. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[5]. P280: Wear protective gloves/protective clothing[3][5]. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing[5]. |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation[3]. | P302+P352: IF ON SKIN: Wash with plenty of water[7]. P332+P313: If skin irritation occurs: Get medical advice/attention[7]. |
| Serious Eye Irritation (Category 2) | GHS07 | H319: Causes serious eye irritation[3][7]. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8]. P337+P313: If eye irritation persists: Get medical advice/attention[3][7]. |
| Carcinogenicity (Category 1A/2) | GHS08 | H350/H351: May cause/Suspected of causing cancer[5][6]. | P202: Do not handle until all safety precautions have been read and understood[6]. P308+P313: IF exposed or concerned: Get medical advice/attention[6]. |
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving incineration[1]. Under no circumstances should this compound or its containers be disposed of via standard trash or poured down the drain [9][10].
1. Waste Collection and Segregation:
-
Collect all this compound waste, including contaminated materials like absorbent pads from spill cleanups, in a designated, compatible container[9].
-
Do not mix this compound with incompatible materials. It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[2][8][11]. Mixing can lead to violent reactions.
2. Container Selection and Management:
-
Use a sturdy, leak-proof container that is chemically compatible with the waste. The original container is often a suitable choice[12][13].
-
The container must be in good condition and have a secure, tight-fitting lid[12].
-
Keep the container closed at all times except when adding waste[9][10][12]. This prevents spills and the release of vapors.
3. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE"[12].
-
The label must include the full chemical name ("this compound" or the specific derivative) and list all constituents if it is a mixture[9][14].
-
Record the date when waste was first added to the container (accumulation start date)[13].
4. Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[10].
-
Ensure the SAA is away from incompatible chemicals[9].
-
Liquid waste containers must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks[9].
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the SAA[10][14].
5. Arranging for Disposal:
-
Once the container is full (approximately ¾ capacity) or has been stored for the maximum allowed time (e.g., 6-12 months, check institutional policy), request a pickup from your institution's Environmental Health and Safety (EHS) department[9][10][13].
-
Follow your institution's specific procedures for waste pickup requests[12]. EHS will then manage the final disposal through a licensed hazardous waste contractor[3].
Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate non-essential personnel. Wearing full PPE, prevent the dispersion of dust[7]. Pick up the material using absorbent pads or other suitable means and place it in a sealed, labeled container for disposal[4].
-
Fire: Use extinguishing media appropriate for the surrounding environment[5][7]. When heated to decomposition, this compound can emit very toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2)[2][8][11].
Operational Workflow for Disposal
The following diagram illustrates the procedural flow for the safe disposal of this compound waste from the point of generation to final pickup.
Caption: Procedural workflow for the safe handling and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cpachem.com [cpachem.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. 2-AMINO-5-NITROTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Navigating the Safe Handling of 5-Nitrothiazole: A Comprehensive Guide to Personal Protective Equipment and Disposal
The proper handling and disposal of 5-Nitrothiazole are paramount to ensure the safety of laboratory personnel and to mitigate environmental risks. As a nitroaromatic compound, it is crucial to approach its use with a comprehensive understanding of the potential hazards and the necessary protective measures. This guide provides essential safety and logistical information, including detailed operational and disposal plans.
Immediate Safety and Handling Protocols
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors. A designated and clearly marked area should be established for its use.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber. |
| Eye Protection | Safety goggles | Tightly fitting, providing protection against splashes. |
| Body Protection | Laboratory coat | Long-sleeved, fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling large quantities or if dust cannot be controlled. |
Hazard Identification and First Aid
Understanding the potential hazards and the appropriate first aid response is critical. The following table outlines the primary hazards and the immediate actions to be taken in case of exposure.
| Exposure Route | Potential Hazards | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | May cause skin irritation. | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | May cause serious eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Harmful if swallowed. | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
Operational Workflow for Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow diagram illustrates the key steps from preparation to disposal.
Detailed Experimental Protocols
While specific experimental protocols will vary, the following general steps should be integrated into any procedure involving this compound:
-
Preparation: Before handling the compound, ensure all necessary PPE is worn correctly. Prepare the workspace within the chemical fume hood by lining the surface with absorbent paper.
-
Weighing and Transfer: Use a dedicated spatula and weighing vessel. Handle the solid carefully to minimize dust generation.
-
Experimental Use: When adding the compound to a reaction mixture, do so slowly and in a controlled manner. Keep the container closed when not in use.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the compound. A 5% acetic acid solution can be used for initial decontamination, followed by a thorough wash with soap and water.[1]
-
Personal Decontamination: After completing work and before leaving the laboratory, wash hands thoroughly with soap and water.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care and in accordance with all local, state, and federal regulations.
Waste Segregation and Collection
| Waste Type | Collection Container |
| Solid Waste | Labeled, sealed, and puncture-resistant container. |
| Contaminated PPE | Labeled, sealed plastic bag. |
| Liquid Waste | Labeled, sealed, and chemically compatible container. |
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] This ensures that the compound is managed in a way that minimizes its impact on the environment and public health.
Step-by-Step Disposal Guide:
-
Segregate Waste: Carefully separate solid waste (unused compound, contaminated labware) from liquid waste (reaction mixtures, cleaning solutions).
-
Package Waste: Place solid waste and contaminated PPE into their designated, properly labeled containers. Ensure liquid waste containers are securely sealed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup by a licensed disposal company.
-
Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal.
By adhering to these stringent safety and disposal protocols, researchers and scientists can confidently work with this compound while ensuring a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
